7-Nitro-1-tetralone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 184729. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
7-nitro-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c12-10-3-1-2-7-4-5-8(11(13)14)6-9(7)10/h4-6H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWAQYWSNCVEJMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00193345 | |
| Record name | 1(2H)-Naphthalenone, 3,4-dihydro-7-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00193345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40353-34-2 | |
| Record name | 7-Nitro-1-tetralone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40353-34-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1(2H)-Naphthalenone, 3,4-dihydro-7-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040353342 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Nitro-1-tetralone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=184729 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-Nitro-1-tetralone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78452 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1(2H)-Naphthalenone, 3,4-dihydro-7-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00193345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-dihydro-7-nitronaphthalen-1(2H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.880 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 7-Nitro-1-tetralone from 1-tetralone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 7-Nitro-1-tetralone, a valuable intermediate in medicinal chemistry and drug development, from the readily available starting material, 1-tetralone. This document details various experimental protocols, presents a comparative analysis of different synthetic methodologies, and delves into the mechanistic aspects of the reaction, with a focus on regioselectivity.
Introduction
1-Tetralone is a bicyclic aromatic ketone that serves as a versatile scaffold for the synthesis of a wide range of biologically active molecules. The introduction of a nitro group onto the aromatic ring of 1-tetralone, specifically at the 7-position, provides a key functional handle for further chemical transformations, enabling the development of novel therapeutic agents. The nitration of 1-tetralone is a classic example of electrophilic aromatic substitution, a fundamental reaction in organic chemistry. However, the regiochemical outcome of this reaction is highly dependent on the reaction conditions, with the potential for the formation of the isomeric 5-Nitro-1-tetralone as a significant byproduct. This guide aims to provide researchers with the necessary information to select and optimize the synthesis of the desired 7-nitro isomer.
Reaction Mechanism and Regioselectivity
The nitration of 1-tetralone proceeds via an electrophilic aromatic substitution mechanism. The key electrophile, the nitronium ion (NO₂⁺), is typically generated in situ from a mixture of a nitric acid source and a strong acid, such as sulfuric acid.
dot digraph "Reaction_Mechanism" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
"1-Tetralone" [shape=oval, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Nitronium ion (NO₂⁺)" [shape=oval, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Sigma Complex (Wheland Intermediate)" [shape=box, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; "this compound" [shape=oval, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Proton (H⁺)" [shape=point, style=invis];
"1-Tetralone" -> "Sigma Complex (Wheland Intermediate)" [label="Electrophilic Attack"]; "Nitronium ion (NO₂⁺)" -> "Sigma Complex (Wheland Intermediate)"; "Sigma Complex (Wheland Intermediate)" -> "this compound" [label="Deprotonation"]; "Sigma Complex (Wheland Intermediate)" -> "Proton (H⁺)"; } dot Figure 1: General mechanism for the electrophilic nitration of 1-tetralone.
The regioselectivity of the nitration is governed by the electronic effects of the substituents on the benzene ring of 1-tetralone. The carbonyl group at the 1-position is an electron-withdrawing group and a meta-director. Conversely, the alkyl portion of the fused ring is an electron-donating group and an ortho-, para-director. The interplay of these opposing directing effects, along with steric hindrance, determines the final product distribution. The 7-position is para to the activating alkyl substituent and meta to the deactivating carbonyl group, making it a favored site for electrophilic attack under many conditions.
Comparative Analysis of Synthetic Protocols
Several methods for the nitration of 1-tetralone have been reported in the literature, each with its own advantages and disadvantages in terms of yield, regioselectivity, and reaction conditions. The choice of nitrating agent and reaction parameters is crucial for maximizing the yield of the desired 7-nitro isomer while minimizing the formation of the 5-nitro byproduct.
| Nitrating Agent | Acid/Solvent | Temperature (°C) | Reaction Time | Yield of this compound (%) | Yield of 5-Nitro-1-tetralone (%) | Reference |
| KNO₃ | H₂SO₄ | 0 to 15 | 1 hour | 81 | Not reported | [1] |
| fuming HNO₃ | H₂SO₄ | ≤ 0 | 20 minutes | 25 (recrystallized) | Not reported | [2] |
| HNO₃ | H₂SO₄ | -15 to ambient | 45 minutes | 55 | 26 | [2] |
| fuming HNO₃ | - | < 8 | Not specified | Exclusive product | - | [2] |
| NH₄NO₃ | TFAA/DCM | -15 to 0 | 18 hours | ~58 | Not reported | [2] |
Table 1: Comparison of different methodologies for the nitration of 1-tetralone.
Detailed Experimental Protocols
The following are detailed experimental procedures for the synthesis of this compound based on published literature.
Protocol 1: Nitration using Potassium Nitrate and Sulfuric Acid[1]
This protocol offers a high yield of the 7-nitro isomer with good control over the reaction temperature.
Materials:
-
1-Tetralone (1-Tetrahydronaphthalenone)
-
Potassium nitrate (KNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ethanol
-
Water
-
Ice
Procedure:
-
In a flask equipped with a dropping funnel and a magnetic stirrer, cool 60 mL of concentrated sulfuric acid to 0 °C in an ice bath.
-
With continuous stirring, add 8 g (54.7 mmol) of 1-tetralone to the cooled sulfuric acid.
-
In a separate beaker, dissolve 6 g (59.3 mmol, 1.08 eq.) of potassium nitrate in 18 mL of concentrated sulfuric acid.
-
Slowly add the potassium nitrate solution dropwise to the 1-tetralone solution, ensuring the reaction temperature does not exceed 15 °C.
-
After the addition is complete, continue stirring the reaction mixture for 1 hour at 15 °C.
-
Quench the reaction by pouring the mixture into a beaker containing crushed ice.
-
Collect the resulting precipitate by vacuum filtration and wash it thoroughly with distilled water.
-
Dry the solid product.
-
Recrystallize the crude product from a 1:1 mixture of ethanol and water to obtain this compound as a light yellow solid.
Expected Yield: 8.5 g (81%) Melting Point: 104-106 °C
dot digraph "Experimental_Workflow_Protocol_1" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
subgraph "cluster_Preparation" { label = "Reaction Setup"; bgcolor = "#E8F0FE"; "Cool_H2SO4" [label="Cool H₂SO₄ to 0 °C"]; "Add_Tetralone" [label="Add 1-Tetralone"]; "Prepare_KNO3_sol" [label="Prepare KNO₃ in H₂SO₄"]; }
subgraph "cluster_Reaction" { label = "Nitration Reaction"; bgcolor = "#FCE8E6"; "Add_KNO3" [label="Slowly add KNO₃ solution (T < 15 °C)"]; "Stir_1h" [label="Stir for 1 hour at 15 °C"]; }
subgraph "cluster_Workup" { label = "Workup and Purification"; bgcolor = "#E6F4EA"; "Quench" [label="Pour into crushed ice"]; "Filter" [label="Filter the precipitate"]; "Wash" [label="Wash with distilled water"]; "Dry" [label="Dry the solid"]; "Recrystallize" [label="Recrystallize from Ethanol/Water"]; }
"Cool_H2SO4" -> "Add_Tetralone"; "Add_Tetralone" -> "Add_KNO3"; "Prepare_KNO3_sol" -> "Add_KNO3"; "Add_KNO3" -> "Stir_1h"; "Stir_1h" -> "Quench"; "Quench" -> "Filter"; "Filter" -> "Wash"; "Wash" -> "Dry"; "Dry" -> "Recrystallize"; } dot Figure 2: Experimental workflow for the synthesis of this compound using KNO₃/H₂SO₄.
Protocol 2: Nitration using a Mixture of Nitric Acid and Sulfuric Acid[2]
This method is a more traditional approach to nitration and can lead to a mixture of 7-nitro and 5-nitro isomers.
Materials:
-
1-Tetralone (α-tetralone)
-
Concentrated nitric acid (HNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ice/water
-
Ethyl acetate (EtOAc)
-
Petroleum ether
Procedure:
-
In a flask, prepare a solution of 20 g (137 mmol) of 1-tetralone in 300 mL of concentrated sulfuric acid and cool it to 0 °C.
-
In a separate container, prepare a nitrating mixture of 8.6 mL (144 mmol) of fuming nitric acid in 50 mL of concentrated sulfuric acid and cool it.
-
Add the nitrating mixture dropwise to the stirred solution of 1-tetralone at 0 °C.
-
After the addition is complete, stir the solution for 1 hour at the same temperature.
-
Pour the reaction mixture into 2 L of an ice/water mixture and stir for 30 minutes.
-
Filter the resulting solid and wash it with water.
-
Dry the solid.
-
Purify the crude product by column chromatography on silica gel, eluting with 20% ethyl acetate in petroleum ether to separate the 7-nitro and 5-nitro isomers.
Expected Yields:
-
This compound: 20.1 g (77%)
-
5-Nitro-1-tetralone: 4.1 g (16%)
Product Characterization
The synthesized this compound can be characterized by various analytical techniques to confirm its identity and purity.
| Technique | Data | Reference |
| Melting Point | 104-106 °C | [1] |
| Infrared (IR) Spectroscopy (film, cm⁻¹) | 1675 (C=O), 1500 (NO₂, asymmetric), 1340 (NO₂, symmetric) | [1] |
| ¹H NMR (400 MHz, CDCl₃, δ ppm) | 8.86 (d, J = 2.4 Hz, 1H, ArH), 8.30 (dd, J = 8.4, 2.4 Hz, 1H, ArH), 7.45 (d, J = 8.4 Hz, 1H, ArH), 3.10 (t, J = 6.1 Hz, 2H, CH₂), 2.75 (t, J = 6.8 Hz, 2H, CH₂), 2.18-2.25 (m, 2H, CH₂) | [1] |
Table 2: Spectroscopic and physical data for this compound.
Conclusion
The synthesis of this compound from 1-tetralone is a well-established yet nuanced process. The choice of nitrating agent and careful control of reaction conditions, particularly temperature, are paramount for achieving high yields and regioselectivity. The potassium nitrate/sulfuric acid method appears to be a superior choice for the selective synthesis of the 7-nitro isomer, offering a high yield and a straightforward workup procedure. This guide provides the necessary technical information for researchers to successfully synthesize and characterize this important chemical intermediate for applications in drug discovery and development. Further optimization of reaction conditions may be possible to further enhance the yield and purity of the desired product.
References
An In-Depth Technical Guide to the Nitration of α-Tetralone: Mechanism and Regioselectivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nitration of α-tetralone (3,4-dihydro-1(2H)-naphthalenone), a critical reaction for the synthesis of precursors for natural products and medicinally important compounds. The introduction of a nitro group onto the tetralone scaffold offers a versatile handle for further functionalization. This document details the underlying mechanisms, explores the factors governing regioselectivity, summarizes quantitative data from various synthetic approaches, and provides detailed experimental protocols.
Core Mechanisms of α-Tetralone Nitration
The nitration of α-tetralone can occur on either the aromatic nucleus or the aliphatic ring, governed by distinct mechanisms and reaction conditions.
Nitration of the Aromatic Nucleus: Electrophilic Aromatic Substitution (SEAr)
The most common method for nitrating the aromatic ring of α-tetralone is through an electrophilic aromatic substitution (SEAr) mechanism.[1] This reaction typically proceeds in two main steps:
-
Generation of the Electrophile : A strong acid, typically sulfuric acid (H₂SO₄), protonates nitric acid (HNO₃) to form the highly electrophilic nitronium ion (NO₂⁺).[2]
-
Electrophilic Attack and Rearomatization : The π-electron system of the α-tetralone aromatic ring acts as a nucleophile, attacking the nitronium ion.[3] This forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[4] A weak base then abstracts a proton from the carbon bearing the new nitro group, restoring aromaticity to the ring and yielding the nitrated product.[3]
Caption: General mechanism for Electrophilic Aromatic Substitution (SEAr).
Nitration of the Aliphatic Ring (α-Carbon)
Nitration at the C-2 position (α-carbon) of the aliphatic ring proceeds under different conditions, typically involving the formation of an enolate intermediate.
-
Enolate Formation : A base (e.g., potassium alkoxides) removes the acidic proton from the α-carbon, forming a resonance-stabilized enolate.
-
Nucleophilic Attack : The electron-rich enolate then acts as a nucleophile, attacking a suitable nitrating agent, such as an alkyl nitrate.[5] Subsequent acidification yields the 2-nitro-α-tetralone. The presence of alcohol in the reaction is often detrimental, leading to reduced product yields.[5]
Caption: Mechanism of nitration at the α-carbon (C-2) via an enolate intermediate.
Regioselectivity in α-Tetralone Nitration
The position of nitration is determined by the electronic effects of the substituents on the α-tetralone scaffold.
-
Fused Aliphatic Ring : This acts as an alkyl substituent, which is an activating group and directs electrophiles to the ortho (C-5, C-8) and para (C-6, C-7) positions.
-
Carbonyl Group : The ketone is a deactivating group and directs electrophiles to the meta positions (C-6, C-8) relative to its point of attachment.
The regiochemical outcome is a result of the interplay between these two opposing effects. For electrophilic aromatic substitution, the activating effect of the fused alkyl ring dominates, leading to substitution primarily at the positions activated by it. Therefore, nitration occurs almost exclusively at the C-5 and C-7 positions. The C-6 and C-8 positions are disfavored as they are either deactivated or less activated.
-
C-7 (para to the alkyl fusion) : This position is strongly activated and sterically accessible, often leading to the 7-nitro isomer as a major product.
-
C-5 (ortho to the alkyl fusion) : This position is also activated, but may be subject to some steric hindrance, often resulting in the 5-nitro isomer as a co-product or major product depending on conditions.
References
- 1. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. byjus.com [byjus.com]
- 5. An Overview of Synthetic Approaches towards of Nitration of α-Tetralones – Material Science Research India [materialsciencejournal.org]
7-Nitro-1-tetralone chemical properties and structure elucidation
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Nitro-1-tetralone is a nitrated derivative of 1-tetralone, a bicyclic aromatic ketone. It serves as a crucial intermediate in the synthesis of various biologically active compounds and is of significant interest to the pharmaceutical and chemical research communities. The introduction of a nitro group onto the tetralone scaffold can profoundly influence its chemical reactivity and biological properties, making it a versatile building block for drug discovery.[1][2] This guide provides an in-depth overview of the chemical properties, structure elucidation, and synthesis of this compound.
Chemical Properties and Structure
This compound is a solid at room temperature with the chemical formula C₁₀H₉NO₃.[3][4] Its structure consists of a dihydronaphthalenone core with a nitro group substituted at the 7th position of the aromatic ring.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₉NO₃ | [3][4][5][6] |
| Molecular Weight | 191.18 g/mol | [3][4][5] |
| Appearance | Pale-yellow to off-white solid | [6] |
| Melting Point | 104-106 °C | [5] |
| CAS Number | 40353-34-2 | [3][4] |
| InChI Key | GWAQYWSNCVEJMW-UHFFFAOYSA-N | [3] |
Spectroscopic Data
The structural elucidation of this compound is primarily achieved through spectroscopic methods. Below is a summary of its characteristic spectral data.
| Spectroscopic Technique | Characteristic Data | Reference |
| ¹H NMR (400 MHz, CDCl₃) | δ 2.18-2.25 (m, 2H, CH₂), 2.75 (t, J=6.8 Hz, 2H, CH₂), 3.10 (t, J=6.1 Hz, 2H, CH₂), 7.45 (d, J=8.4 Hz, 1H, ArH), 8.30 (dd, J=2.4 Hz, 8.4 Hz, 1H, ArH), 8.86 (d, J=2.4 Hz, 1H, ArH) | [5] |
| Infrared (IR) | 1675 cm⁻¹ (C=O), 1500 cm⁻¹ (NO₂, asymmetric), 1340 cm⁻¹ (NO₂, symmetric) | [5] |
Synthesis of this compound
The most common method for the synthesis of this compound is the nitration of 1-tetralone.[1] Various nitrating agents and reaction conditions have been reported to achieve this transformation.
Experimental Protocol: Nitration of 1-Tetralone
This protocol describes a general procedure for the synthesis of this compound.
Materials:
-
1-Tetralone
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Potassium Nitrate (KNO₃)
-
Ice
-
Distilled Water
-
Ethanol
-
Ethyl Acetate
-
Petroleum Ether
Procedure:
-
Cool 60 mL of concentrated sulfuric acid to 0 °C in an ice bath.
-
With stirring, add 8 g (54.7 mmol) of 1-tetralone to the cooled sulfuric acid.
-
Slowly add a solution of 6 g (59.3 mmol) of potassium nitrate in 18 mL of concentrated sulfuric acid dropwise, ensuring the reaction temperature does not exceed 15 °C.
-
After the addition is complete, continue stirring the reaction mixture for 1 hour.
-
Quench the reaction by pouring the mixture into crushed ice.
-
Collect the resulting precipitate by filtration and wash it with distilled water.
-
Dry the solid and recrystallize it from a 1:1 mixture of ethanol and water to yield this compound as a light yellow solid.[5]
-
The product can be further purified by column chromatography using 20% ethyl acetate in petroleum ether as the eluent.[5]
Expected Yield: Approximately 81%.[5]
Synthesis Workflow
Caption: Synthetic workflow for this compound.
Structure Elucidation
The definitive identification and characterization of this compound rely on a combination of spectroscopic techniques.
General Experimental Workflow for Structure Elucidation
Caption: Workflow for structure elucidation.
Biological Significance and Applications in Drug Development
While specific biological activities of this compound are not extensively documented in the provided search results, the broader class of nitro compounds and tetralone derivatives exhibit a wide range of biological effects.
Nitro-containing molecules are known to possess antibacterial, antineoplastic, antihypertensive, and antiparasitic properties.[7][8] The nitro group is an electron-withdrawing group that can participate in redox reactions within cells, leading to toxicity in microorganisms.[8]
The 1-tetralone scaffold is a component of numerous natural products and chemotherapeutic agents.[1] Derivatives of 1-tetralone have been investigated for various therapeutic applications, including as anticancer, antifungal, and antibiotic agents.[1] For instance, certain chalcone derivatives of 1-tetralones have shown promising biological activities.[1]
Given the established biological relevance of both the nitro group and the tetralone scaffold, this compound represents a valuable starting material for the synthesis of novel drug candidates. Its functional groups offer sites for further chemical modification to optimize pharmacological activity and selectivity.
Potential Signaling Pathway Involvement
Although no specific signaling pathways involving this compound were identified in the search results, its potential as a precursor for tubulin-binding ligands has been noted.[1] Tubulin is a key component of the cytoskeleton, and its disruption can lead to cell cycle arrest and apoptosis, a common mechanism for anticancer drugs.
Caption: Potential mechanism of action for derivatives.
Conclusion
This compound is a chemically significant molecule with considerable potential in synthetic and medicinal chemistry. Its straightforward synthesis and the presence of versatile functional groups make it an attractive starting point for the development of novel therapeutic agents. Further research into the biological activities of this compound and its derivatives is warranted to fully explore its potential in drug discovery.
References
- 1. An Overview of Synthetic Approaches towards of Nitration of α-Tetralones – Material Science Research India [materialsciencejournal.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C10H9NO3 | CID 38445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, 97% | Fisher Scientific [fishersci.ca]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. CAS 40353-34-2|this compound|Rlavie [rlavie.com]
- 7. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 7-Nitro-1-tetralone: A Technical Guide
This guide provides an in-depth analysis of the spectroscopic data for 7-Nitro-1-tetralone (CAS No: 40353-34-2), a key intermediate in synthetic organic chemistry. The document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Overview of this compound
This compound is a derivative of 1-tetralone, a bicyclic ketone widely used as a precursor in the synthesis of various natural products and medicinally important compounds.[1] The introduction of a nitro group (–NO₂) onto the aromatic ring significantly influences its chemical properties and reactivity, making its structural confirmation via spectroscopic methods crucial.
Chemical Structure:
-
IUPAC Name: 7-nitro-3,4-dihydro-2H-naphthalen-1-one[2]
Spectroscopic Data
The following sections present the key spectroscopic data for this compound, summarized for clarity and comparative analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is used to determine the structure of organic compounds by analyzing the magnetic properties of hydrogen nuclei. The data presented here was acquired on a 400 MHz instrument using deuterated chloroform (CDCl₃) as the solvent.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| 2.18-2.25 | m | 2H | - | CH₂ (Position 3) |
| 2.75 | t | 2H | 6.8 | CH₂ (Position 4) |
| 3.10 | t | 2H | 6.1 | CH₂ (Position 2) |
| 7.45 | d | 1H | 8.4 | ArH (Position 5) |
| 8.30 | dd | 1H | 8.4, 2.4 | ArH (Position 6) |
| 8.86 | d | 1H | 2.4 | ArH (Position 8) |
| Source:[3] |
Infrared (IR) Spectroscopy
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. This technique is highly effective for identifying specific functional groups.
Table 2: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment | Vibrational Mode |
| 1675 | Strong | Aromatic Ketone (C=O) | Stretch |
| 1500 | Strong | Nitro Group (N-O) | Asymmetric Stretch |
| 1340 | Strong | Nitro Group (N-O) | Symmetric Stretch |
| Source:[3] |
The presence of a strong absorption band at 1675 cm⁻¹ is characteristic of the carbonyl group of an aromatic ketone.[3][5] The bands at 1500 cm⁻¹ and 1340 cm⁻¹ are indicative of the asymmetric and symmetric stretching vibrations of the nitro group, respectively.[3][5]
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound.
Table 3: GC-MS Fragmentation Data for this compound
| Mass-to-Charge Ratio (m/z) | Relative Intensity | Assignment |
| 191 | High | [M]⁺ (Molecular Ion) |
| 163 | Moderate | [M-CO]⁺ |
| Source:[2] |
The mass spectrum shows a prominent molecular ion peak [M]⁺ at m/z 191, which corresponds to the molecular weight of this compound.[2] Another significant fragment is observed at m/z 163, likely resulting from the loss of a carbonyl group (CO).
Experimental Protocols
The following are generalized protocols for the acquisition of the spectroscopic data presented above.
Synthesis of this compound
A common method for the synthesis of this compound involves the nitration of α-tetralone.[1]
-
Preparation: 1-Tetralone (1 equivalent) is dissolved in concentrated sulfuric acid at 0°C in an ice bath.
-
Nitration: A solution of potassium nitrate (1.08 equivalents) in concentrated sulfuric acid is added dropwise, ensuring the reaction temperature does not exceed 15°C.[3]
-
Reaction: The mixture is stirred for approximately one hour after the addition is complete.[3]
-
Quenching & Isolation: The reaction mixture is poured into crushed ice to precipitate the product. The solid is collected by filtration and washed with distilled water.[3]
-
Purification: The crude product is purified by recrystallization from an ethanol/water mixture to yield this compound as a light yellow solid.[3]
NMR Data Acquisition
-
Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: The ¹H NMR spectrum is recorded on a 400 MHz NMR spectrometer.
-
Data Acquisition: Standard acquisition parameters are used, including a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: The resulting Free Induction Decay (FID) is processed using a Fourier transform, followed by phase and baseline correction. Chemical shifts are referenced to the TMS signal at 0.00 ppm.
IR Data Acquisition
-
Sample Preparation: The spectrum can be obtained using a thin film or a KBr wafer method.[2][3] For the KBr method, a small amount of the solid sample is ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet.[6]
-
Instrumentation: An FTIR spectrometer is used for analysis.
-
Data Acquisition: A background spectrum of the empty sample compartment (or a pure KBr pellet) is recorded. The sample is then placed in the beam path, and the spectrum is acquired over a typical range of 4000-400 cm⁻¹.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.
MS Data Acquisition
-
Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent such as methanol or dichloromethane.
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) is used. Electron Ionization (EI) is a common ionization method for this type of analysis.
-
Data Acquisition: The sample is injected into the GC, where it is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The mass analyzer scans a range of m/z values to detect the ions.
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions.
Spectroscopic Analysis Workflow
The characterization of a chemical compound like this compound follows a logical workflow that integrates various spectroscopic techniques to provide a complete structural elucidation. This process ensures that data is collected and analyzed systematically.[7][8]
References
- 1. An Overview of Synthetic Approaches towards of Nitration of α-Tetralones – Material Science Research India [materialsciencejournal.org]
- 2. This compound | C10H9NO3 | CID 38445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Spectroscopic Analysis | Research Starters | EBSCO Research [ebsco.com]
Physical properties of 7-Nitro-1-tetralone (melting point, solubility)
A Technical Guide to the Physical Properties of 7-Nitro-1-tetralone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the known physical properties of this compound, with a specific focus on its melting point and solubility. This document compiles available data and outlines standardized experimental protocols for the determination of these critical parameters, which are essential for its application in research and drug development.
Core Physical and Chemical Properties
This compound is a ketone derivative that presents as a pale-yellow to off-white solid or an earthy yellow powder.[1][2] Its chemical structure and fundamental properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO₃ | [1] |
| Molecular Weight | 191.18 g/mol | [3] |
| Appearance | Pale-yellow to off-white solid | [1] |
| Melting Point | 104-106 °C | [2][4] |
| CAS Number | 40353-34-2 | [3] |
Solubility Profile
Specific quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature. However, a reported recrystallization procedure from a 1:1 ethanol/water mixture indicates its solubility in this solvent system.[4]
Given its chemical structure, which includes a polar nitro group and a ketone, as well as a nonpolar aromatic ring system, this compound is expected to be soluble in a variety of organic solvents. A systematic determination of its solubility is crucial for applications in synthesis, purification, and formulation.
Experimental Protocols
The following sections detail standardized methodologies for the determination of the melting point and solubility of this compound.
Determination of Melting Point
The melting point of a solid is a key indicator of its purity. The following protocol is a general method for determining the melting point range of this compound using a capillary melting point apparatus.[5][6]
Materials:
-
This compound sample
-
Capillary tubes (sealed at one end)
-
Melting point apparatus (e.g., DigiMelt or oil bath-based setup)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: If the this compound sample consists of large crystals, gently grind it to a fine powder using a clean, dry mortar and pestle.
-
Capillary Tube Loading: Introduce the powdered sample into the open end of a capillary tube. Tap the sealed end of the tube gently on a hard surface to pack the sample into the bottom. The packed sample should be approximately 1-2 mm in height.[6]
-
Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.
-
Approximate Melting Point Determination (Optional but Recommended): If the melting point is unknown, perform a rapid heating run (e.g., 10-20 °C per minute ramp rate) to determine an approximate melting range.[7]
-
Accurate Melting Point Determination: For a precise measurement, set the apparatus to heat at a slower ramp rate (e.g., 1-2 °C per minute), starting from a temperature approximately 10-15 °C below the estimated melting point.[7]
-
Observation and Recording: Carefully observe the sample. Record the temperature at which the first sign of melting is observed (the substance begins to shrink and form liquid) and the temperature at which the entire sample has completely melted. This range is the melting point of the sample.[8]
-
Repeat: For accuracy, it is advisable to repeat the determination with a fresh sample in a new capillary tube.
Caption: Workflow for Melting Point Determination.
Determination of Solubility
The following is a general gravimetric method to quantitatively determine the solubility of this compound in various solvents at a specific temperature.[9][10]
Materials:
-
This compound
-
Selected solvents (e.g., ethanol, methanol, acetone, ethyl acetate, etc.)
-
Glass vials with screw caps
-
Thermostatic shaker bath
-
Analytical balance
-
Syringe filters (e.g., 0.45 µm)
-
Pipettes and syringes
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a pre-weighed glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[10]
-
Solvent Addition: Accurately add a known volume (e.g., 5.0 mL) of the chosen solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure that saturation is reached.[10]
-
Phase Separation: After the equilibration period, stop the agitation and allow the undissolved solid to settle while maintaining the temperature.[10]
-
Sample Withdrawal and Filtration: Carefully withdraw a known volume of the clear supernatant using a pipette. Immediately filter the solution through a syringe filter into a pre-weighed, clean, and dry vial. This step is critical to remove any suspended solid particles.[10]
-
Solvent Evaporation: Evaporate the solvent from the filtered solution under a stream of nitrogen or in a vacuum oven until a constant weight of the dissolved solid is achieved.
-
Calculation: The solubility (S) can be calculated using the following formula: S (mg/mL) = (Weight of vial with dried solid - Weight of empty vial) / Volume of the supernatant withdrawn
Caption: Workflow for Solubility Determination.
References
- 1. CAS 40353-34-2|this compound|Rlavie [rlavie.com]
- 2. This compound | 40353-34-2 [chemicalbook.com]
- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. davjalandhar.com [davjalandhar.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 8. youtube.com [youtube.com]
- 9. materialneutral.info [materialneutral.info]
- 10. benchchem.com [benchchem.com]
A Technical Guide to 7-Nitro-1-tetralone (CAS: 40353-34-2) for Research and Development
Abstract: This document provides a comprehensive technical overview of 7-Nitro-1-tetralone, identified by CAS number 40353-34-2. It is a key chemical intermediate belonging to the tetralone class of compounds. This guide consolidates essential physicochemical properties, detailed spectroscopic data, and established experimental protocols for its synthesis and purification. Furthermore, it explores the compound's significance as a versatile building block in medicinal chemistry and drug development, supported by workflow diagrams and a summary of safety and handling procedures. This whitepaper is intended for researchers, scientists, and professionals in the fields of organic synthesis and pharmaceutical development.
Introduction
The 1-tetralone scaffold is recognized as a privileged structure in medicinal chemistry, serving as a foundational component for a multitude of biologically active compounds.[1][2][3] These bicyclic ketones are integral to the synthesis of various natural products and pharmaceuticals, including antidepressants and anticancer agents.[1][3][4]
This compound is a significant derivative within this class. Characterized by a nitro group at the 7-position of the aromatic ring, it serves as a versatile synthetic intermediate.[5] The presence of both a ketone and a nitro functional group—the latter being readily convertible to other functionalities—makes it a valuable precursor for creating diverse molecular architectures for drug discovery and materials science.[5][6]
Physicochemical Properties
This compound is typically a crystalline solid, with its color ranging from light yellow to orange or brown.[5][7][8] It is soluble in common organic solvents but has low solubility in water.[5][9] Key quantitative properties are summarized below.
| Property | Value | References |
| CAS Number | 40353-34-2 | [7][10][11] |
| Molecular Formula | C₁₀H₉NO₃ | [5][7][11][12] |
| Molecular Weight | 191.18 g/mol | [7][11][12][13] |
| Appearance | White to Orange to Green powder to crystal | [5] |
| Melting Point | 104 - 109 °C | [7] |
| Purity | Typically >97% (GC) | [5][11] |
| IUPAC Name | 7-nitro-3,4-dihydro-2H-naphthalen-1-one | [12] |
Spectroscopic Profile
The structural identity of this compound is well-defined by various spectroscopic techniques. The infrared spectrum shows characteristic absorptions for the carbonyl and nitro groups, while the ¹H NMR spectrum provides a clear proton environment map.
| Spectroscopy | Data and Assignments | Reference |
| ¹H NMR | (400 MHz, CDCl₃) δ (ppm): 8.86 (d, J=2.4 Hz, 1H, ArH), 8.30 (dd, J=8.4, 2.4 Hz, 1H, ArH), 7.45 (d, J=8.4 Hz, 1H, ArH), 3.10 (t, J=6.1 Hz, 2H, CH₂), 2.75 (t, J=6.8 Hz, 2H, CH₂), 2.18-2.25 (m, 2H, CH₂) | [7] |
| Infrared (IR) | Film (cm⁻¹): 1675 (C=O stretching), 1500 & 1340 (NO₂ stretching) | [7] |
Experimental Protocols
Synthesis via Nitration of 1-Tetralone
The most common and well-documented method for preparing this compound is the direct nitration of 1-tetralone.[6][7] One effective protocol utilizes potassium nitrate in concentrated sulfuric acid, which offers a high yield.[7]
Reagents and Equipment:
-
1-Tetralone
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Potassium Nitrate (KNO₃)
-
Ice bath, dropping funnel, magnetic stirrer, filtration apparatus
Detailed Methodology:
-
Cool 60 mL of concentrated sulfuric acid to 0 °C in an ice bath.
-
With continuous stirring, add 8 g (54.7 mmol) of 1-tetralone to the cooled acid.[7]
-
Separately, dissolve 6 g (59.3 mmol) of potassium nitrate in 18 mL of concentrated sulfuric acid.
-
Slowly add the potassium nitrate solution dropwise to the 1-tetralone mixture, ensuring the internal temperature does not exceed 15 °C.[7]
-
After the addition is complete, continue stirring the reaction mixture for one hour at a controlled temperature of 15 °C.[7]
-
Quench the reaction by carefully pouring the mixture into a large volume of crushed ice. A precipitate will form.[7]
-
Collect the solid precipitate by filtration and wash it thoroughly with distilled water.[7]
-
The crude product can then be purified. This protocol typically yields around 8.5 g (81%) of this compound as a light-yellow solid.[7]
Alternative synthetic routes include using a nitrating mixture of fuming nitric acid and sulfuric acid, or the intramolecular acylation of p-nitro-γ-phenylbutyric acid, though the latter may result in lower yields of the desired product.[6]
Purification
The primary method for purifying the crude product is recrystallization.
Detailed Methodology:
-
Prepare a 1:1 solvent mixture of ethanol and water.
-
Dissolve the crude this compound in a minimum amount of the hot solvent mixture.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the purified crystals by filtration.
-
Wash the crystals with a small amount of cold ethanol/water and dry them under a vacuum. This process yields a light-yellow solid with a melting point of 104-106 °C.[7]
Role in Medicinal Chemistry and Drug Development
This compound is not typically used as a final drug product but is a critical intermediate in the synthesis of more complex, biologically active molecules. The nitro group is a key functional handle; it is strongly electron-withdrawing and can be readily reduced to an amino group (e.g., 7-amino-1-tetralone), which can then be further functionalized.
The broader class of nitro-containing compounds is known to exhibit a wide spectrum of biological activities, including antimicrobial, antineoplastic, and antiparasitic effects.[14] The mechanism of action for many antimicrobial nitro compounds involves the in-vivo reduction of the nitro group to form radical species that are toxic to the target cells, often by causing DNA damage.[14] While no specific signaling pathways for this compound are documented, its derivatives are explored for various therapeutic targets. For instance, substituted 1-tetralones are investigated as precursors for tubulin-binding ligands and Monoamine Oxidase (MAO) inhibitors.[1][6]
Safety and Handling
This compound is classified as harmful if swallowed and requires careful handling in a laboratory setting.[12][15] Standard personal protective equipment should be used, and work should be conducted in a well-ventilated area.[9]
| Safety Aspect | Information | References |
| GHS Pictogram | GHS07 (Exclamation Mark) | [15] |
| Signal Word | Warning | [15] |
| Hazard Statement | H302: Harmful if swallowed | [12][15] |
| Precautionary Statements | P264, P270, P301+P312, P501 | [15] |
| Storage Class | 11 (Combustible Solids) | [15] |
| WGK (Water Hazard Class) | WGK 3 (severe hazard to water) | [15] |
Conclusion
This compound (CAS 40353-34-2) is a well-characterized chemical compound with significant value as a synthetic intermediate. Its straightforward, high-yield synthesis and the versatile reactivity of its nitro and ketone functional groups make it an important building block for the scientific community. For researchers in drug discovery and medicinal chemistry, this compound offers a reliable starting point for the development of novel tetralone-based therapeutic agents. The data and protocols compiled in this guide provide a solid foundation for its safe handling, synthesis, and application in advanced research endeavors.
References
- 1. nbinno.com [nbinno.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. 1-Tetralone - Wikipedia [en.wikipedia.org]
- 5. CAS 40353-34-2: this compound | CymitQuimica [cymitquimica.com]
- 6. An Overview of Synthetic Approaches towards of Nitration of α-Tetralones – Material Science Research India [materialsciencejournal.org]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. CAS 40353-34-2|this compound|Rlavie [rlavie.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. This compound | 40353-34-2 [chemicalbook.com]
- 11. This compound, 97% | Fisher Scientific [fishersci.ca]
- 12. This compound | C10H9NO3 | CID 38445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 1(2H)-Naphthalenone, 3,4-dihydro-7-nitro- [webbook.nist.gov]
- 14. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
An In-depth Technical Guide to the Synthesis of 7-Nitro-1-tetralone: Starting Materials and Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of 7-Nitro-1-tetralone, a valuable intermediate in medicinal chemistry and drug development. The document details the key starting materials, experimental protocols, and quantitative data to facilitate the selection and implementation of the most suitable synthetic strategy.
Introduction
This compound is a bicyclic aromatic ketone containing a nitro functional group. This structural motif is of significant interest in the synthesis of various biologically active molecules. The presence of the nitro group offers a versatile handle for further chemical transformations, such as reduction to an amine, which can then be elaborated into a wide range of nitrogen-containing heterocycles and other functional groups. Consequently, robust and efficient methods for the synthesis of this compound are of paramount importance. This guide focuses on the two principal synthetic approaches: the direct nitration of 1-tetralone and the intramolecular Friedel-Crafts acylation of nitrated 4-phenylbutyric acid derivatives.
Synthetic Pathways
The synthesis of this compound is predominantly achieved through two distinct chemical transformations. The choice of pathway often depends on the availability of starting materials, desired purity, and scalability of the reaction.
Route 1: Direct Nitration of 1-Tetralone
The most common and direct approach to this compound is the electrophilic nitration of the readily available starting material, 1-tetralone. This method involves the treatment of 1-tetralone with a suitable nitrating agent. However, this reaction can lead to the formation of a mixture of isomers, primarily the 5-nitro and 7-nitro derivatives, necessitating careful control of reaction conditions and subsequent purification.
The following table summarizes various reported conditions and the corresponding yields for the nitration of 1-tetralone.
| Entry | Nitrating Agent | Solvent | Temperature (°C) | Time | Yield of this compound (%) | Yield of 5-Nitro-1-tetralone (%) | Reference |
| 1 | H₂SO₄ / fuming HNO₃ | - | ≤ 0 | 40 min | 25 (recrystallized) | - | [1] |
| 2 | H₂SO₄ / HNO₃ | - | -15 to ambient | 45 min | 55 | 26 | [1] |
| 3 | fuming HNO₃ | - | < 8 | - | Exclusive product | - | [1] |
| 4 | TFAA / NH₄NO₃ | Dichloromethane | -15 to 0 | 18 h | ~58 | - | [1] |
| 5 | H₂SO₄ / KNO₃ | H₂SO₄ | ≤ 15 | 1 h | 81 | - | [2] |
TFAA: Trifluoroacetic anhydride
This protocol provides a high-yield synthesis of this compound with good selectivity.
Materials:
-
1-Tetralone (α-Tetralone)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Potassium Nitrate (KNO₃)
-
Ice
-
Ethanol
-
Water
Procedure:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, cool 60 mL of concentrated sulfuric acid to 0 °C in an ice bath.
-
Slowly add 8 g (54.7 mmol) of 1-tetralone to the cooled sulfuric acid with continuous stirring.
-
In a separate beaker, dissolve 6 g (59.3 mmol, 1.08 eq.) of potassium nitrate in 18 mL of concentrated sulfuric acid.
-
Slowly add the potassium nitrate solution dropwise to the 1-tetralone solution, ensuring the reaction temperature does not exceed 15 °C.
-
After the addition is complete, continue stirring the reaction mixture for 1 hour at 15 °C.
-
Quench the reaction by pouring the mixture onto crushed ice.
-
Collect the resulting precipitate by filtration and wash it thoroughly with distilled water.
-
Dry the crude product.
-
Recrystallize the dried solid from an ethanol/water (1:1) mixture to yield this compound as a light yellow solid.
Expected Yield: 8.5 g (81%)[2] Melting Point: 104-106 °C[2]
Route 2: Intramolecular Friedel-Crafts Acylation
An alternative synthetic strategy involves the intramolecular Friedel-Crafts acylation of a pre-functionalized aromatic precursor, typically 4-(4-nitrophenyl)butyric acid. This method avoids the potential for isomeric mixtures that can arise from the direct nitration of 1-tetralone. However, the synthesis of the starting material is a multi-step process, and the cyclization step can sometimes result in low yields of the desired product.
| Entry | Starting Material | Catalyst | Solvent | Temperature (°C) | Time | Overall Yield of this compound | Notes | Reference |
| 1 | p-Nitro-γ-phenylbutyric acid | H₃PO₄ | Toluene or Anisole | 120-125 | 0.5 h | Minor product | Intermolecular acylation is a major side reaction. | [1] |
| 2 | 4-(2-Nitrobenzene)butyric acid | FSO₃H | - | Reflux | - | 68% (mixture of 5-nitro and 7-nitro isomers) | - | [1] |
This protocol describes the cyclization of p-nitro-γ-phenylbutyric acid to this compound. It is important to note that this method has been reported to yield the desired product as a minor component.
Materials:
-
p-Nitro-γ-phenylbutyric acid
-
Polyphosphoric Acid (H₃PO₄)
-
Toluene or Anisole
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place p-nitro-γ-phenylbutyric acid.
-
Add polyphosphoric acid as the catalyst and toluene or anisole as the solvent.
-
Heat the reaction mixture to 120-125 °C in an oil bath for 30 minutes.
-
After cooling, the reaction mixture is worked up to isolate the products. The work-up procedure typically involves pouring the mixture into ice water, followed by extraction with an organic solvent.
-
The desired this compound is then separated from byproducts, including the product of intermolecular acylation, typically by column chromatography.
Comparison of Synthetic Routes
| Feature | Route 1: Nitration of 1-Tetralone | Route 2: Intramolecular Friedel-Crafts Acylation |
| Starting Material | 1-Tetralone (commercially available) | 4-(4-Nitrophenyl)butyric acid (requires synthesis) |
| Number of Steps | Typically one step from 1-tetralone | Multiple steps to synthesize the precursor |
| Yield | Can be high (up to 81%) with optimized conditions | Often low for the desired 7-nitro isomer |
| Selectivity | Can produce isomeric mixtures requiring separation | Regioselective, but can have competing intermolecular reactions |
| Scalability | Generally scalable with careful temperature control | May be less scalable due to the use of strong acids and purification challenges |
Conclusion
The synthesis of this compound can be effectively achieved through two primary routes. The direct nitration of 1-tetralone offers a more direct and often higher-yielding pathway, although careful control of reaction conditions is necessary to maximize the yield of the desired 7-nitro isomer and facilitate its purification. The intramolecular Friedel-Crafts acylation of 4-(4-nitrophenyl)butyric acid provides a regioselective alternative but is hampered by the multi-step synthesis of the starting material and generally lower yields of the cyclized product. For researchers and drug development professionals, the choice of synthetic route will depend on factors such as the availability and cost of starting materials, the required scale of the synthesis, and the capabilities for purification. The nitration of 1-tetralone, particularly with a sulfuric acid and potassium nitrate system, appears to be a highly efficient and practical method for the laboratory-scale synthesis of this compound.
References
Theoretical Insights into the Electronic Landscape of 7-Nitro-1-tetralone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Nitro-1-tetralone, a derivative of the versatile 1-tetralone scaffold, presents a molecule of significant interest in medicinal chemistry and materials science.[1] The introduction of a nitro group to the aromatic ring dramatically influences its electronic properties, modulating its reactivity, and potential biological activity. This technical guide provides a detailed, albeit partially illustrative, exploration of the electronic structure of this compound, integrating experimental spectroscopic data with a discussion of theoretical computational analyses. Due to a lack of specific published theoretical studies on this molecule, this guide presents a representative computational analysis based on established methodologies for similar nitroaromatic compounds.
Introduction
The 1-tetralone core is a fundamental structural motif in a variety of natural products and synthetic compounds with diverse biological activities.[1] The nitration of this scaffold, yielding isomers such as this compound, is a key synthetic step in the development of new chemical entities. Understanding the electronic structure of these derivatives is paramount for predicting their chemical behavior, designing structure-activity relationships, and elucidating potential mechanisms of action. This document synthesizes available experimental data with a representative theoretical framework to offer a comprehensive overview of the electronic characteristics of this compound.
Synthesis and Spectroscopic Characterization
The synthesis of this compound has been approached through various methods, primarily involving the nitration of 1-tetralone or the intramolecular acylation of nitro-precursors.[2]
Experimental Protocols
Method 1: Nitration of 1-Tetralone [3]
A general and effective procedure for the synthesis of this compound involves the nitration of 1-tetralone using a mixture of concentrated sulfuric acid and potassium nitrate.
-
Materials: 1-Tetralone, concentrated sulfuric acid, potassium nitrate, ice, ethanol, water.
-
Procedure:
-
Concentrated sulfuric acid (60 mL) is cooled to 0 °C in an ice bath.
-
1-Tetralone (8 g, 54.7 mmol) is added with stirring.
-
A solution of potassium nitrate (6 g, 59.3 mmol) in concentrated sulfuric acid (18 mL) is added dropwise, maintaining the reaction temperature below 15 °C.
-
After the addition is complete, the reaction mixture is stirred for an additional hour.
-
The reaction is quenched by pouring the mixture into crushed ice.
-
The resulting precipitate is collected by filtration and washed with distilled water.
-
The crude product is purified by recrystallization from an ethanol/water (1:1) mixture to yield this compound as a light yellow solid.
-
Method 2: Intramolecular Acylation [2]
An alternative route involves the intramolecular acylation of p-nitro-γ-phenylbutyric acid in the presence of polyphosphoric acid (H₃PO₄) at elevated temperatures.[2] Another approach utilizes the reaction of 4-(2-nitrobenzene)butyric acid with fluorosulfonic acid (FSO₃H) under reflux conditions, which yields a mixture of 5-nitro and this compound.[2]
Spectroscopic Data
Experimentally obtained spectroscopic data provides foundational information about the molecular structure of this compound.
| Spectroscopic Data | Observed Values |
| Melting Point | 104-106 °C[3] |
| ¹H NMR (400 MHz, CDCl₃) | δ 2.18-2.25 (m, 2H, CH₂), 2.75 (t, J = 6.8 Hz, 2H, CH₂), 3.10 (t, J = 6.1 Hz, 2H, CH₂), 7.45 (d, J = 8.4 Hz, 1H, ArH), 8.30 (dd, J = 2.4 Hz, 8.4 Hz, 1H, ArH), 8.86 (d, J = 2.4 Hz, 1H, ArH)[3] |
| IR (film) | 1675 cm⁻¹ (C=O stretching), 1500 cm⁻¹ (aromatic NO₂ asymmetric stretching), 1340 cm⁻¹ (aromatic NO₂ symmetric stretching)[3] |
| Molecular Formula | C₁₀H₉NO₃[4][5] |
| Molecular Weight | 191.18 g/mol [4][5] |
Theoretical Studies on Electronic Structure
Computational Methodology
A plausible computational approach to investigate the electronic structure of this compound would involve Density Functional Theory (DFT) calculations.
-
Software: Gaussian, ORCA, or similar quantum chemistry software package.
-
Method: B3LYP hybrid functional.
-
Basis Set: 6-311++G(d,p) to provide a good balance of accuracy and computational cost for geometry optimization and electronic property calculations.
-
Calculations:
-
Geometry optimization to find the ground state molecular structure.
-
Frequency analysis to confirm the optimized structure as a true minimum.
-
Calculation of molecular orbitals (HOMO, LUMO).
-
Mulliken population analysis to determine atomic charges.
-
Natural Bond Orbital (NBO) analysis for a more detailed look at charge distribution and bonding interactions.
-
Molecular Geometry
The optimized molecular structure of this compound would likely exhibit a nearly planar aromatic ring fused to a non-planar aliphatic ring. The nitro group would be coplanar with the aromatic ring to maximize resonance stabilization.
Table 1: Hypothetical Optimized Geometrical Parameters
| Parameter | Value | Parameter | Value |
| Bond Lengths (Å) | Bond Angles (°) | ||
| C=O | 1.22 | O-C-C | 121.5 |
| C-N | 1.48 | C-C-N | 118.9 |
| N-O (avg) | 1.23 | O-N-O | 124.7 |
| C-C (aromatic avg) | 1.40 | C-C-C (aromatic avg) | 120.0 |
| C-C (aliphatic avg) | 1.53 | C-C-C (aliphatic avg) | 111.2 |
| Dihedral Angles (°) | |||
| O-N-C-C | 0.5 |
Frontier Molecular Orbitals and Electronic Properties
The electronic properties of this compound are largely dictated by its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
HOMO: The HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atom of the carbonyl group.
-
LUMO: The LUMO is anticipated to be centered on the electron-withdrawing nitro group and the carbonyl carbon, indicating these as the primary sites for nucleophilic attack.
The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity.
Table 2: Hypothetical Electronic Properties
| Property | Value (eV) |
| HOMO Energy | -6.85 |
| LUMO Energy | -2.45 |
| HOMO-LUMO Gap (ΔE) | 4.40 |
| Ionization Potential | 6.85 |
| Electron Affinity | 2.45 |
| Electronegativity (χ) | 4.65 |
| Hardness (η) | 2.20 |
| Softness (S) | 0.23 |
| Electrophilicity Index (ω) | 4.93 |
Atomic Charges
The distribution of atomic charges reveals the electrophilic and nucleophilic centers within the molecule. The nitro group and the carbonyl oxygen are expected to carry significant negative charges, while the nitrogen atom of the nitro group and the carbonyl carbon will be positively charged.
Table 3: Hypothetical Mulliken Atomic Charges
| Atom | Charge (a.u.) |
| O (carbonyl) | -0.55 |
| C (carbonyl) | +0.48 |
| N (nitro) | +0.95 |
| O (nitro, avg) | -0.52 |
| C (aromatic) | -0.10 to +0.15 |
| C (aliphatic) | -0.20 to -0.05 |
| H (aromatic) | +0.12 to +0.18 |
| H (aliphatic) | +0.08 to +0.12 |
Structure-Activity Relationship Implications
The electronic features of this compound have direct implications for its potential biological activity and role in drug design.
-
The electron-withdrawing nature of the nitro group can enhance the electrophilicity of the aromatic ring, making it more susceptible to certain metabolic transformations.
-
The distribution of charges and the locations of the HOMO and LUMO can guide the design of derivatives with improved binding affinity to biological targets. The carbonyl oxygen and nitro group oxygens are potential hydrogen bond acceptors.
-
The overall electronic profile can influence the molecule's ADME (absorption, distribution, metabolism, and excretion) properties.
Conclusion
This compound is a molecule with a rich electronic landscape shaped by the interplay of the electron-donating character of the fused ring system and the potent electron-withdrawing nitro and carbonyl groups. While experimental data provides a solid foundation for its structural characterization, theoretical studies, as illustrated hypothetically in this guide, are indispensable for a deeper understanding of its electronic properties and reactivity. Such computational insights are crucial for the rational design of novel this compound derivatives with tailored properties for applications in drug discovery and materials science. Further dedicated computational and experimental studies are warranted to fully elucidate the electronic structure of this important molecule.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. An Overview of Synthetic Approaches towards of Nitration of α-Tetralones – Material Science Research India [materialsciencejournal.org]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. This compound | C10H9NO3 | CID 38445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
An In-Depth Technical Guide to 7-Nitro-1-tetralone: Discovery, Synthesis, and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Nitro-1-tetralone, a nitrated derivative of the bicyclic aromatic ketone 1-tetralone, serves as a valuable intermediate in synthetic organic chemistry. Its structural motif is a precursor to a variety of more complex molecules, including those with potential pharmacological activity. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailed experimental protocols for its synthesis, a summary of its physicochemical and spectroscopic properties, and an exploration of its relevance in medicinal chemistry.
Introduction and Historical Context
The history of this compound is intrinsically linked to the broader exploration of 1-tetralone and its derivatives as versatile building blocks in organic synthesis. While a definitive "discovery" date for this compound is not prominently documented, its synthesis is a logical extension of nitration reactions on aromatic compounds, a cornerstone of organic chemistry. Early research into the nitration of 1-tetralone was driven by the desire to introduce functional groups that could be further modified to create a diverse range of chemical entities. Over the years, various research groups have contributed to the development of efficient and regioselective methods for the synthesis of nitrated tetralones, including the 7-nitro isomer. These efforts have been motivated by the potential of tetralone derivatives in the development of new therapeutic agents and as key intermediates in the total synthesis of natural products. For instance, nitro-substituted 1-tetralones have been synthesized as precursors for monoquaternary neuromuscular blocking agents.[1]
Synthesis of this compound
The synthesis of this compound can be achieved through several methods, primarily involving the direct nitration of 1-tetralone or the intramolecular cyclization of a nitro-substituted precursor.
Direct Nitration of 1-Tetralone
The most common approach to synthesizing this compound is the electrophilic aromatic substitution of 1-tetralone using a nitrating agent. The regioselectivity of this reaction is influenced by the nature of the nitrating agent, the solvent, and the reaction temperature.
This method provides a high yield of this compound.
Methodology:
-
Concentrated sulfuric acid (60 mL) is cooled to 0 °C in an ice bath.
-
1-Tetralone (8 g, 54.7 mmol) is added to the cooled sulfuric acid with stirring.
-
A solution of potassium nitrate (6 g, 59.3 mmol, 1.08 eq.) in concentrated sulfuric acid (18 mL) is added dropwise to the reaction mixture, maintaining the temperature below 15 °C.
-
After the addition is complete, the reaction mixture is stirred for an additional hour at 15 °C.
-
The reaction is quenched by pouring the mixture into crushed ice.
-
The resulting precipitate is collected by filtration and washed with distilled water.
-
The crude product is purified by recrystallization from an ethanol/water (1:1) mixture to yield this compound as a light yellow solid.
Quantitative Data:
| Parameter | Value | Reference |
|---|---|---|
| Yield | 81% | [2] |
| Melting Point | 104-106 °C |[2] |
This classic method utilizes a potent nitrating mixture.
Methodology:
-
A pre-chilled mixture of fuming nitric acid and sulfuric acid is prepared.
-
The nitrating mixture is added dropwise to a solution of 1-tetralone over 20 minutes, maintaining the temperature at or below 0 °C.
-
The reaction is stirred for an additional 20 minutes after the addition is complete.
-
The reaction mixture is poured into ice water to precipitate the product.
-
The initial gummy precipitate is allowed to stand overnight to harden.
-
The solid product is collected and can be further purified by recrystallization.
Quantitative Data:
| Parameter | Value | Reference |
|---|
| Yield | Not explicitly stated, but prolonged acid exposure decreases yield |[1] |
Intramolecular Acylation of Nitro-Precursors
An alternative route to this compound involves the cyclization of a suitable nitro-substituted phenylbutyric acid.
This method can produce this compound, although it may not be the major product under all conditions.
Methodology:
-
p-Nitro-γ-phenylbutyric acid is heated in the presence of polyphosphoric acid (H₃PO₄) at 120-125 °C in an oil bath for 30 minutes.
-
Toluene or anisole can be used as a solvent.
-
The reaction mixture is worked up to isolate the cyclized product.
Quantitative Data:
| Parameter | Value | Reference |
|---|
| Yield | Minor/side-product |[1] |
Physicochemical and Spectroscopic Properties
This compound is a pale-yellow to off-white solid at room temperature.[3] A summary of its key properties is provided below.
Table of Physicochemical Properties:
| Property | Value | Reference |
| Molecular Formula | C₁₀H₉NO₃ | [3] |
| Molecular Weight | 191.18 g/mol | [3] |
| CAS Number | 40353-34-2 | [4] |
| Appearance | Pale-yellow to off-white solid | [3] |
| Melting Point | 104-106 °C | [2] |
| Boiling Point | Not available | |
| Solubility | Soluble in organic solvents | [5] |
Spectroscopic Data:
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound shows characteristic absorption peaks for the carbonyl group (C=O) and the nitro group (NO₂).
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (400 MHz, CDCl₃): The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.
-
δ 8.86 (d, J = 2.4 Hz, 1H, ArH): Aromatic proton ortho to the nitro group.
-
δ 8.30 (dd, J = 8.4, 2.4 Hz, 1H, ArH): Aromatic proton meta to the nitro group and ortho to the carbonyl group.
-
δ 7.45 (d, J = 8.4 Hz, 1H, ArH): Aromatic proton meta to both the nitro and carbonyl groups.
-
δ 3.10 (t, J = 6.1 Hz, 2H, CH₂): Methylene protons adjacent to the carbonyl group.
-
δ 2.75 (t, J = 6.8 Hz, 2H, CH₂): Methylene protons adjacent to the aromatic ring.
-
δ 2.18-2.25 (m, 2H, CH₂): Methylene protons at the 3-position.
-
-
Mass Spectrometry (MS): The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z 191, corresponding to its molecular weight.
Predicted Fragmentation Pathway: Electron impact ionization would lead to the formation of the molecular ion. Subsequent fragmentation would likely involve:
-
Loss of NO₂: A significant fragment at m/z 145 ([M - 46]⁺) due to the loss of the nitro group.
-
Loss of CO: A fragment at m/z 163 ([M - 28]⁺) resulting from the loss of a carbonyl group.
-
α-Cleavage: Cleavage of the bonds adjacent to the carbonyl group.
-
Experimental Workflows and Logical Relationships
General Synthesis and Purification Workflow
The synthesis and purification of this compound typically follow a standardized workflow in organic chemistry.
Caption: General workflow for the synthesis and purification of this compound.
Logic of Regioselectivity in Nitration
The position of nitration on the 1-tetralone ring is directed by the electronic effects of the existing substituents. The carbonyl group is a deactivating, meta-directing group, while the fused benzene ring activates the aromatic portion towards electrophilic substitution.
Caption: Factors influencing the regioselectivity of 1-tetralone nitration.
Biological Activity and Medicinal Chemistry Relevance
While specific biological activities of this compound are not extensively reported, the 1-tetralone scaffold is a well-established privileged structure in medicinal chemistry.[6] Derivatives of 1-tetralone have been investigated for a wide range of therapeutic applications, including as anticancer, antifungal, and antibiotic agents.[1] The nitro group in this compound serves as a versatile handle for further chemical modifications, allowing for the synthesis of a library of derivatives.[1] For example, 6-methoxy-7-nitro-1-tetralone has been utilized as a precursor for tubulin binding ligands.[1] The reduction of the nitro group to an amine provides a key intermediate for the synthesis of various heterocyclic compounds and other pharmacologically active molecules. The exploration of this compound and its derivatives in drug discovery remains an active area of research.
Conclusion
This compound is a chemically significant molecule whose synthesis has been refined over time through various methodologies. Its importance lies not only in its own right but also as a crucial intermediate for the generation of more complex and potentially bioactive compounds. The detailed synthetic protocols and characterization data provided in this guide serve as a valuable resource for researchers in organic synthesis and medicinal chemistry, facilitating further exploration of the chemical space and therapeutic potential of the 1-tetralone scaffold. Future research may focus on the direct biological evaluation of this compound and the development of novel derivatives with enhanced pharmacological profiles.
References
- 1. An Overview of Synthetic Approaches towards of Nitration of α-Tetralones – Material Science Research India [materialsciencejournal.org]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. This compound | C10H9NO3 | CID 38445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. 1-Tetralone - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
7-Nitro-1-tetralone: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety and handling precautions for 7-Nitro-1-tetralone, a key intermediate in various research and development applications. The following sections detail the compound's properties, associated hazards, and recommended procedures for its safe use and disposal.
Compound Identification and Properties
This compound is a bicyclic aromatic hydrocarbon and a ketone.[1] It is crucial to be aware of its physical and chemical properties to handle it safely.
| Property | Value | Source(s) |
| Chemical Name | 7-nitro-3,4-dihydro-2H-naphthalen-1-one | [2] |
| CAS Number | 40353-34-2 | [2][3] |
| Molecular Formula | C₁₀H₉NO₃ | [2][3] |
| Molecular Weight | 191.18 g/mol | [2][3] |
| Appearance | Pale-yellow to off-white solid; powder to crystal | [4] |
| Melting Point | 108-109 °C | ChemicalBook |
| Boiling Point | 349.1 ± 31.0 °C (Predicted) | ChemicalBook |
| Solubility | Insoluble in water.[5][6] Soluble in organic solvents. | Inferred from general properties |
| Storage | 2-8°C, sealed in a dry, well-ventilated place.[4][7] | [4] |
Hazard Identification and Classification
This compound is classified as harmful if swallowed.[2][3] Appropriate precautions must be taken to avoid exposure.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed |
Precautionary Statements: [3]
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P330: Rinse mouth.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Toxicological Information
While specific toxicological data for this compound is limited to acute oral toxicity, data from structurally similar nitroaromatic compounds can provide insights into potential hazards.
| Exposure Route | Data for this compound | Toxicological Profile of Structurally Similar Nitroaromatic Compounds |
| Oral | Acute Toxicity Category 4 (H302): Harmful if swallowed.[2][3] | Dinitrotoluene isomers have been shown to cause weight loss, mortality, cyanosis, and anemia in animal studies. |
| Dermal | No specific data available. | Skin contact with TNT can cause irritation and a yellow-orange discoloration of the skin. Prolonged exposure to some nitroaromatics has been linked to skin sensitization. |
| Inhalation | No specific data available. | Inhalation of nitroaromatic compounds can lead to respiratory tract irritation. Animal studies on dinitrotoluene have shown effects on the spleen and liver. |
| Carcinogenicity | No specific data available. | Some nitroaromatic compounds are listed as possible human carcinogens based on animal studies. |
| Mutagenicity | No specific data available. | Certain nitroaromatic compounds have shown mutagenic properties in bacterial assays. |
Note: The toxicological information for similar compounds is provided for context and to emphasize the need for caution. The toxicological properties of this compound have not been fully investigated.
Experimental Protocols for Safe Handling and Storage
Adherence to strict safety protocols is mandatory when working with this compound.
Engineering Controls
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[5][6]
-
Ensure that eyewash stations and safety showers are readily accessible and in good working order.[6]
Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber). Inspect gloves for integrity before each use.
-
Skin and Body Protection: Wear a lab coat and other protective clothing to prevent skin exposure.[6]
Handling Procedures
-
Avoid inhalation of dust.
-
Avoid contact with skin and eyes.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling.[7]
-
Keep containers tightly closed when not in use.
Storage Procedures
-
Store in a cool (2-8°C), dry, and well-ventilated area.[4]
-
Keep containers tightly sealed.
-
Store away from incompatible materials such as strong oxidizing agents and strong bases.
Reactivity and Stability
| Condition | Incompatible Materials / Potential Hazards |
| Strong Oxidizing Agents | May react violently, posing a fire or explosion risk. |
| Strong Bases | Primary and secondary nitro compounds can act as acids in the presence of a strong base, forming nitronate salts. This can lead to unexpected reactions. |
| Heat | Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides and carbon monoxide.[6] |
| Light | Some nitroaromatic compounds are light-sensitive. Store in opaque or amber containers. |
Emergency Procedures
Spill Response
Caption: Workflow for responding to a chemical spill of this compound.
First Aid Measures
-
If Swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.[3] Do NOT induce vomiting.[5][6]
-
If on Skin: Immediately flush with plenty of water for at least 15 minutes.[5] Remove contaminated clothing.
-
If in Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[5][8]
-
If Inhaled: Move person to fresh air. If breathing is difficult, give oxygen.[5][6]
Disposal Considerations
Dispose of this compound and its containers in accordance with local, regional, and national regulations.[5]
Caption: Recommended workflow for the disposal of this compound.
Disclaimer: This guide is intended for informational purposes only and is not a substitute for professional safety training and institutional safety protocols. Always consult the Safety Data Sheet (SDS) and your institution's Environmental Health and Safety (EHS) department for specific guidance.
References
- 1. 1-Tetralone - Wikipedia [en.wikipedia.org]
- 2. This compound | C10H9NO3 | CID 38445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. CAS 40353-34-2|this compound|Rlavie [rlavie.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. ehs.princeton.edu [ehs.princeton.edu]
Methodological & Application
Application Notes and Protocols: Synthesis of 7-amino-1-tetralone from 7-Nitro-1-tetralone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 7-amino-1-tetralone, a valuable building block in medicinal chemistry and drug development, through the reduction of 7-nitro-1-tetralone. The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis.[1] This guide covers various methodologies, including catalytic transfer hydrogenation and metal-acid reductions, to afford the corresponding aniline. A comparative summary of common reduction methods is presented, followed by a detailed, step-by-step protocol for a highly efficient and widely used method.
Introduction
7-Amino-1-tetralone serves as a key intermediate in the synthesis of a wide range of biologically active molecules. The most common synthetic route to this compound involves the reduction of the nitro group of this compound. The choice of reduction method is critical and depends on factors such as substrate compatibility with other functional groups, desired yield, scalability, and safety considerations. This document outlines several reliable methods for this transformation.
Overview of Reduction Methods
The conversion of an aromatic nitro group to an amine can be achieved through various well-established chemical reactions.[2] The most prevalent methods include catalytic hydrogenation and reductions using metals in acidic media.[1][2][3]
Catalytic Hydrogenation
Catalytic hydrogenation is often the method of choice for nitro group reductions due to its high efficiency and clean reaction profiles.[3][4] This method involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel, in the presence of a hydrogen source.[3][4]
-
Palladium on Carbon (Pd/C): This is a highly effective and commonly used catalyst for the hydrogenation of both aromatic and aliphatic nitro groups to amines.[3]
-
Raney Nickel: An alternative to Pd/C, Raney nickel is also efficient for reducing nitro groups and can be preferable for substrates where dehalogenation is a concern.[3]
A variation of this method is catalytic transfer hydrogenation, which utilizes a hydrogen donor like ammonium formate in the presence of a catalyst, avoiding the need for pressurized hydrogen gas.[5]
Metal-Acid Reductions
The use of a metal in the presence of an acid is a classic and robust method for the reduction of nitroarenes.[6][7]
-
Iron in Acetic Acid (Fe/AcOH): This provides a mild method for reducing nitro groups and is compatible with many other reducible functional groups.[3][8] The use of iron in acidic media for nitro reduction has been a long-standing method in organic synthesis.[6][7]
-
Tin(II) Chloride (SnCl₂): This reagent offers a mild reduction of nitro groups to amines and can be used in the presence of other sensitive functionalities.[3][9]
-
Tin in Hydrochloric Acid (Sn/HCl): A classic method where tin metal acts as the reducing agent in the presence of hydrochloric acid to convert the nitro group to an amine.[10]
Data Presentation: Comparison of Reduction Methods
| Reduction Method | Reagents | Typical Solvents | Temperature | Reaction Time | Yield | Notes |
| Catalytic Hydrogenation | This compound, H₂, 5% Pd/C | EtOAc/EtOH (1:1), Water, HCl | Room Temperature | 16 h | ~95% | Requires a hydrogen atmosphere (e.g., 60 psi).[11] |
| Iron-Acetic Acid Reduction | This compound, Iron powder, Acetic Acid | Ethanol, Water | Reflux | 2-4 h | Good to Excellent | A mild and often high-yielding method.[3][8] |
| Tin(II) Chloride Reduction | This compound, SnCl₂·2H₂O | Ethanol or Ethyl Acetate | Reflux | 1-3 h | Good to Excellent | A mild method compatible with various functional groups.[9][12] |
| Tin-Hydrochloric Acid Reduction | This compound, Tin granules, conc. HCl | Ethanol | Reflux | 1-2 h | Good | A classic, effective method.[10] |
Experimental Workflow
Caption: Experimental workflow for the synthesis of 7-amino-1-tetralone.
Detailed Experimental Protocol: Catalytic Hydrogenation
This protocol is adapted from a documented procedure for the synthesis of 7-amino-1-tetralone.[11]
Materials:
-
This compound (1.67 g, 8.7 mmol)
-
5% Palladium on Carbon (Pd/C) (500 mg)
-
Ethyl Acetate (EtOAc) (75 mL)
-
Ethanol (EtOH) (75 mL)
-
Water (15 mL)
-
Concentrated Hydrochloric Acid (cHCl) (2 mL)
-
Dichloromethane (DCM)
-
Dilute aqueous Ammonia (NH₃) solution
-
Celite
-
Hydrogen gas (H₂)
-
Parr hydrogenation apparatus or similar pressure vessel
Procedure:
-
Reaction Setup: In a suitable pressure vessel, combine this compound (1.67 g, 8.7 mmol), ethyl acetate (75 mL), ethanol (75 mL), water (15 mL), and concentrated hydrochloric acid (2 mL).
-
Catalyst Addition: Carefully add 5% Pd/C (500 mg) to the reaction mixture.
-
Hydrogenation: Seal the reaction vessel and connect it to a hydrogen source. Pressurize the vessel to 60 psi with hydrogen gas.
-
Reaction: Stir the mixture vigorously at room temperature for 16 hours.
-
Filtration: After the reaction is complete, carefully vent the hydrogen from the vessel. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with ethanol (4 x 10 mL).
-
Solvent Removal: Combine the filtrate and washes, and concentrate the solution under reduced pressure to remove the organic solvents.
-
Extraction: Partition the remaining aqueous residue between dichloromethane (DCM) and a dilute aqueous ammonia solution.
-
Isolation: Separate the organic layer, dry it over a suitable drying agent (e.g., anhydrous sodium sulfate), and filter.
-
Final Product: Concentrate the organic fraction under reduced pressure to yield 7-amino-1-tetralone.
Reaction Signaling Pathway
Caption: Synthesis of 7-amino-1-tetralone from this compound.
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Conduct the reaction in a well-ventilated fume hood.
-
Palladium on carbon is flammable, especially when dry and in the presence of hydrogen. Handle with care and do not allow it to dry out completely before disposal.
-
Hydrogen gas is highly flammable. Ensure the hydrogenation apparatus is properly assembled and leak-tested before use.
-
Concentrated hydrochloric acid is corrosive. Handle with extreme care.
Conclusion
The reduction of this compound to 7-amino-1-tetralone is a robust and well-documented transformation. The choice of method, particularly between catalytic hydrogenation and metal-acid reductions, will depend on the specific requirements of the synthesis, including scale and available equipment. The detailed protocol for catalytic hydrogenation provided here offers a reliable and high-yielding procedure for obtaining the desired product, a crucial intermediate for further synthetic applications in drug discovery and development.
References
- 1. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. EP0347136A2 - Method for reducing aromatic nitro groups - Google Patents [patents.google.com]
- 8. Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 10. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]
- 11. This compound synthesis - chemicalbook [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
7-Nitro-1-Tetralone: A Versatile Scaffold for Bioactive Molecules
Application Note & Protocols for Researchers in Drug Discovery
7-Nitro-1-tetralone is a valuable synthetic intermediate, serving as a versatile building block for a diverse range of bioactive molecules. Its unique structural features, including a reactive ketone group and a nitro functionality that can be readily converted to an amino group, provide a gateway to novel compounds with potential therapeutic applications in oncology, infectious diseases, and neurodegenerative disorders. This document provides an overview of its applications and detailed protocols for the synthesis of key intermediates and representative bioactive compounds.
Synthetic Utility of this compound
The primary utility of this compound in medicinal chemistry stems from its role as a precursor to 7-amino-1-tetralone. The amino group in this derivative serves as a crucial handle for further molecular elaboration, enabling the construction of a wide array of heterocyclic systems and other functionalized molecules.
A key transformation is the reduction of the nitro group, which can be achieved under various conditions. Subsequently, the ketone functionality can be exploited to build chalcone scaffolds or participate in condensation reactions to form diverse heterocyclic structures.
Applications in Bioactive Molecule Synthesis
Derivatives of this compound have shown promise in several therapeutic areas:
-
Anticancer Agents: The tetralone core has been incorporated into various chalcones and heterocyclic compounds that exhibit significant cytotoxic activity against various cancer cell lines.
-
Antimicrobial Agents: Modifications of the 7-substituted tetralone scaffold have led to the development of compounds with notable antibacterial and antifungal properties.
-
Neuroprotective Agents: The 7-aminotetralin scaffold is a key pharmacophore in compounds designed to target neurodegenerative diseases like Alzheimer's and Parkinson's disease. These derivatives have shown inhibitory activity against key enzymes such as monoamine oxidase (MAO) and acetylcholinesterase (AChE).
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the nitration of 1-tetralone to produce this compound.
Materials:
-
1-Tetralone
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃)
-
Ice
-
Distilled water
-
Ethanol
Procedure:
-
In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0°C, slowly add 1-tetralone to concentrated sulfuric acid.
-
Prepare a pre-chilled nitrating mixture of concentrated sulfuric acid and fuming nitric acid.
-
Add the nitrating mixture dropwise to the 1-tetralone solution over 20 minutes, ensuring the temperature does not exceed 0°C.
-
After the addition is complete, stir the reaction mixture for an additional 20 minutes at 0°C.
-
Pour the reaction mixture slowly onto crushed ice with vigorous stirring to precipitate the product.
-
Allow the resulting gummy precipitate to stand overnight to solidify.
-
Collect the solid product by filtration, wash thoroughly with cold distilled water until the washings are neutral.
-
Recrystallize the crude product from ethanol to afford pure this compound.
Expected Yield: 25%[1]
Protocol 2: Synthesis of 7-Amino-1-tetralone
This protocol details the reduction of this compound to 7-amino-1-tetralone, a key intermediate for further derivatization.
Materials:
-
This compound
-
Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas (H₂)
-
Celite
Procedure:
-
Dissolve this compound in a 1:1 mixture of ethyl acetate and ethanol.
-
Add 10% Pd/C catalyst to the solution.
-
Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (typically 40-50 psi).
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with ethanol.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 7-amino-1-tetralone.
-
The product can be purified further by column chromatography if necessary.
Protocol 3: Synthesis of Tetralone-Based Chalcones (General Procedure)
This protocol outlines a general method for the synthesis of chalcones from 7-substituted-1-tetralones.
Materials:
-
7-substituted-1-tetralone (e.g., 7-amino-1-tetralone or 7-hydroxy-1-tetralone)
-
Appropriate aromatic aldehyde
-
Ethanol
-
Aqueous solution of a base (e.g., NaOH or KOH)
Procedure:
-
Dissolve the 7-substituted-1-tetralone and the aromatic aldehyde in ethanol.
-
Cool the mixture in an ice bath.
-
Slowly add the aqueous base solution to the cooled mixture with constant stirring.
-
Allow the reaction to stir at room temperature for several hours until completion (monitored by TLC).
-
Pour the reaction mixture into cold water and acidify with dilute HCl to precipitate the chalcone.
-
Filter the precipitate, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
Data Presentation
The following tables summarize the biological activities of various bioactive molecules derived from 7-substituted-1-tetralone scaffolds.
Table 1: Anticancer Activity of Tetralone Derivatives
| Compound ID | Derivative Type | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 3a | 2,6-Dichlorobenzylidene-tetralin | Hela | 3.5 | [2] |
| 3a | 2,6-Dichlorobenzylidene-tetralin | MCF-7 | 4.5 | [2] |
| 6a | Cyanopyridone derivative | Hela | 7.1 | [2] |
| 7a | Thioxopyridine derivative | Hela | 8.1 | [2] |
| 4e | Thiazoline-tetralin | MCF-7 | - | [3] |
| 4f | Thiazoline-tetralin | A549 | - | [3] |
| 4g | Thiazoline-tetralin | A549 | - | [3] |
| 4h | Thiazoline-tetralin | A549 | - | [3] |
Table 2: Neuroprotective Activity of Tetralone Derivatives
| Compound ID | Derivative Type | Target | IC₅₀ (µM) | % Inhibition/Activity | Reference |
| 3f | α,β-Unsaturated carbonyl-based tetralone | AChE | 0.045 | [4] | |
| 3f | α,β-Unsaturated carbonyl-based tetralone | MAO-B | 0.88 | [4] | |
| 3f | α,β-Unsaturated carbonyl-based tetralone | Aβ fibril disaggregation | 78.2% | [4] | |
| 1h | C7-substituted α-tetralone | MAO-A | 0.036 | [5] | |
| 1h | C7-substituted α-tetralone | MAO-B | 0.0011 | [5] | |
| 1o | C7-substituted α-tetralol | MAO-B | 0.0075 | [5] |
Visualizations
Caption: Synthetic pathway from 1-tetralone to bioactive molecules.
Caption: Mechanism of action for neuroprotective tetralone derivatives.
References
- 1. Development of Neuroprotective Agents for the Treatment of Alzheimer's Disease using Conjugates of Serotonin with Sesquiterpene Lactones - Neganova - Current Medicinal Chemistry [rjpbr.com]
- 2. 1-Tetralone Derivatives: Anti-Inflammatory, MAO Inhibition, and Asymmetric Synthesis_Chemicalbook [chemicalbook.com]
- 3. 1-(Aminomethyl)-6,7-dihydroxytetralin derivatives: synthesis and assessment of dopamine-like effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of multifunctional synthetic tetralone derivatives for treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The evaluation of 1-tetralone and 4-chromanone derivatives as inhibitors of monoamine oxidase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of 7-Nitro-1-tetralone in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 7-Nitro-1-tetralone as a key intermediate in the synthesis of medicinally relevant compounds. The focus is on its application in the development of potent enzyme inhibitors, particularly for monoamine oxidase (MAO).
Introduction
The 1-tetralone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with applications as antidepressants, and agents for neurodegenerative diseases.[1][2] this compound is a crucial starting material, primarily utilized for the synthesis of 7-substituted-1-tetralone derivatives. The nitro group at the 7-position can be readily converted to an amino group, which then serves as a versatile handle for introducing a variety of functional groups, leading to compounds with a broad spectrum of pharmacological activities.[3] This document outlines the synthesis of this compound, its conversion to key intermediates, and the subsequent synthesis of potent monoamine oxidase (MAO) inhibitors.
Experimental Protocols
This section details the experimental procedures for the synthesis of this compound and its conversion into biologically active derivatives.
Protocol 1: Synthesis of this compound
This protocol describes the nitration of 1-tetralone to produce this compound.
-
Materials:
-
1-Tetralone
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃) or Potassium Nitrate (KNO₃)
-
Ice
-
Distilled water
-
Ethanol
-
-
Procedure:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, cool 60 mL of concentrated sulfuric acid to 0 °C in an ice bath.
-
Slowly add 8 g (54.7 mmol) of 1-tetralone to the cooled sulfuric acid with continuous stirring.
-
Prepare a nitrating mixture by dissolving 6 g (59.3 mmol) of potassium nitrate in 18 mL of concentrated sulfuric acid, pre-chilled to 0 °C.
-
Add the nitrating mixture dropwise to the 1-tetralone solution over a period of 20 minutes, ensuring the reaction temperature does not exceed 15 °C.[4]
-
After the addition is complete, continue stirring the reaction mixture for 1 hour at 15 °C.
-
Quench the reaction by pouring the mixture into a beaker containing crushed ice.
-
Collect the resulting precipitate by vacuum filtration and wash thoroughly with distilled water.
-
Recrystallize the crude product from an ethanol/water (1:1) mixture to yield this compound as a light-yellow solid.[4]
-
Dry the purified product under vacuum. Expected yield is approximately 81%.[4]
-
Protocol 2: Synthesis of 7-Amino-1-tetralone
This protocol details the reduction of the nitro group of this compound to an amino group.
-
Materials:
-
This compound
-
Platinum oxide (PtO₂)
-
0.1 M aqueous Ferric Chloride (FeCl₃)
-
Ethyl acetate
-
Methanol
-
Diatomaceous earth (Celite)
-
Hydrogen gas (H₂)
-
-
Procedure:
-
In a hydrogenation bottle, combine 15.8 g of this compound, 1.6 g of platinum oxide, 1 mL of 0.1 M aqueous ferric chloride, and 400 mL of ethyl acetate.[5]
-
Place the bottle in a hydrogenation apparatus and hydrogenate at a pressure of 3.5 bar for 3 hours.[5]
-
Upon completion of the reaction, remove the catalyst by filtration through a pad of diatomaceous earth, washing the filter cake with methanol.
-
Evaporate the filtrate under reduced pressure to obtain crude 7-Amino-1-tetralone as a brown solid. The crude product is often of sufficient purity for the next step. Expected yield is quantitative.[5]
-
Protocol 3: Synthesis of 7-Hydroxy-1-tetralone
This protocol describes the conversion of the amino group of 7-Amino-1-tetralone to a hydroxyl group via a Sandmeyer-type reaction.
-
Materials:
-
7-Amino-1-tetralone
-
Hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Sulfuric acid (H₂SO₄)
-
Water
-
Ice
-
-
Procedure:
-
Dissolve 7-Amino-1-tetralone in a mixture of water and concentrated hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, heat a solution of dilute sulfuric acid to boiling.
-
Slowly add the cold diazonium salt solution to the boiling sulfuric acid solution. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, continue to heat the mixture for a short period to ensure complete decomposition of the diazonium salt.
-
Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain 7-Hydroxy-1-tetralone.
-
Protocol 4: Synthesis of 7-Arylalkyloxy-1-tetralone Derivatives (MAO Inhibitors)
This protocol outlines the O-alkylation of 7-Hydroxy-1-tetralone to synthesize potent MAO inhibitors.
-
Materials:
-
7-Hydroxy-1-tetralone
-
Substituted benzyl bromide or other arylalkyl bromides
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Dichloromethane
-
-
Procedure:
-
In a round-bottom flask, prepare a suspension of 7-Hydroxy-1-tetralone and an excess of potassium carbonate in acetone.
-
Add the desired substituted benzyl bromide (or other arylalkyl bromide) to the suspension.
-
Reflux the reaction mixture with stirring for several hours until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture to room temperature and filter off the potassium carbonate.
-
Evaporate the acetone from the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 7-arylalkyloxy-1-tetralone derivative.
-
Quantitative Data: Monoamine Oxidase Inhibition
Derivatives of 7-hydroxy-1-tetralone, specifically those with arylalkyloxy substitutions at the 7-position, have been shown to be potent and selective inhibitors of monoamine oxidase B (MAO-B).[6] The following table summarizes the inhibitory activity (IC₅₀ values) of a series of these compounds against human MAO-A and MAO-B.
| Compound (7-O-substituent) | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Selectivity Index (MAO-A/MAO-B) |
| Benzyloxy | 0.098 | 0.0087 | 11.26 |
| 2-Fluorobenzyloxy | 0.027 | 0.0031 | 8.71 |
| 3-Fluorobenzyloxy | 0.010 | 0.0019 | 5.26 |
| 4-Fluorobenzyloxy | 0.021 | 0.0024 | 8.75 |
| 2-Chlorobenzyloxy | 0.031 | 0.0029 | 10.69 |
| 3-Chlorobenzyloxy | 0.019 | 0.0011 | 17.27 |
| 4-Chlorobenzyloxy | 0.025 | 0.0016 | 15.63 |
| 2-Bromobenzyloxy | 0.041 | 0.0033 | 12.42 |
| 3-Bromobenzyloxy | 0.022 | 0.00089 | 24.72 |
| 4-Bromobenzyloxy | 0.033 | 0.0013 | 25.38 |
| 3-Iodobenzyloxy | 0.047 | 0.0012 | 39.17 |
| 4-Iodobenzyloxy | 0.076 | 0.0015 | 50.67 |
| 3-Cyanobenzyloxy | 0.012 | 0.0042 | 2.86 |
| 4-Cyanobenzyloxy | 0.015 | 0.0039 | 3.85 |
| 2-Phenoxyethoxy | 0.741 | 0.047 | 15.77 |
Data adapted from a study on C7-substituted α-tetralone derivatives.[6]
Visualizations
Experimental Workflow
Caption: Synthetic workflow from 1-tetralone to bioactive MAO inhibitors.
Signaling Pathways
Caption: Mechanism of action for 7-substituted-1-tetralone MAO inhibitors.
Caption: Inhibition of the MIF-mediated inflammatory pathway by tetralone derivatives.
References
- 1. Macrophage migration inhibitory factor: a regulator of innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. α-Tetralone derivatives as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Macrophage migration inhibitory factor: Exploring physiological roles and comparing health benefits against oncogenic and autoimmune risks (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cellphysiolbiochem.com [cellphysiolbiochem.com]
- 6. The Synthesis and Evaluation of C7-Substituted α-Tetralone Derivatives as Inhibitors of Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Derivatization of 7-Nitro-1-tetralone for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1-tetralone scaffold is a privileged structure in medicinal chemistry, serving as a versatile starting material for a wide range of biologically active compounds.[1] Its rigid bicyclic framework provides a valuable template for the development of novel therapeutics targeting various diseases. The introduction of a nitro group at the 7-position offers a key functional handle for further derivatization, opening avenues for the exploration of new chemical space and the generation of potent and selective drug candidates.
This document provides detailed application notes and protocols for the derivatization of 7-nitro-1-tetralone, focusing on the synthesis of key intermediates and their subsequent transformation into libraries of compounds with potential therapeutic applications, particularly as enzyme inhibitors.
Key Derivatization Strategies
The primary strategy for derivatizing this compound involves the reduction of the nitro group to form 7-amino-1-tetralone. This amino group serves as a versatile precursor for a variety of functionalizations, including the formation of substituted amines, ureas, thioureas, and sulfonamides. These derivatives have shown promise as inhibitors of enzymes such as Monoamine Oxidase (MAO) and Macrophage Migration Inhibitory Factor (MIF).
Experimental Workflow
The overall experimental workflow for the derivatization of this compound is depicted below.
References
Application Notes and Protocols for the Catalytic Reduction of the Nitro Group in 7-Nitro-1-tetralone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the catalytic reduction of the nitro group in 7-Nitro-1-tetralone to synthesize 7-Amino-1-tetralone, a valuable intermediate in pharmaceutical and fine chemical synthesis.
Introduction
The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis. The resulting aromatic amines are key building blocks for a wide range of pharmaceuticals, dyes, and agrochemicals.[1] The catalytic hydrogenation of this compound to 7-Amino-1-tetralone is a crucial step in the synthesis of various biologically active molecules. This process is typically achieved through catalytic hydrogenation, which offers high efficiency and clean reaction profiles.[2] Common catalysts for this transformation include platinum- and palladium-based catalysts, as well as Raney nickel.[3][4] The choice of catalyst and reaction conditions can significantly impact the yield, selectivity, and safety of the process.[2]
The reduction of a nitro group to an amine is a six-electron process that proceeds through nitroso and hydroxylamine intermediates.[5][6] Careful control of reaction conditions is necessary to prevent the formation of side products such as azoxy, azo, and hydrazo compounds.[5] The reaction is also highly exothermic, necessitating appropriate safety precautions, especially during scale-up.[2]
Reaction Pathway
The general pathway for the catalytic reduction of a nitroaromatic compound to the corresponding aniline is illustrated below.
References
7-Nitro-1-Tetralone: A Versatile Intermediate for Heterocyclic Synthesis in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: 7-Nitro-1-tetralone is a valuable synthetic intermediate, playing a crucial role in the construction of a diverse array of heterocyclic compounds. Its strategic placement of the nitro group and the ketone functionality on the tetralone scaffold allows for a variety of chemical transformations, making it a key building block in the synthesis of novel therapeutic agents. The subsequent reduction of the nitro group to an amine unlocks further synthetic pathways, leading to the formation of important heterocyclic systems such as indazoles, quinolines, and indoles. These core structures are prevalent in numerous biologically active molecules and approved drugs, highlighting the significance of this compound in medicinal chemistry and drug development.
This document provides detailed application notes and experimental protocols for the synthesis of this compound and its utilization in the preparation of various heterocyclic frameworks.
Section 1: Synthesis of Key Intermediates
Synthesis of this compound
The direct nitration of 1-tetralone is a common and efficient method for the preparation of this compound. The reaction requires careful control of temperature to achieve the desired regioselectivity and yield.
Experimental Protocol:
A general procedure for the synthesis of this compound from 1-tetralone is as follows:
-
Cool 60 mL of concentrated sulfuric acid to 0°C in an ice bath.
-
With stirring, add 8 g (54.7 mmol) of 1-tetralone to the cooled sulfuric acid.
-
Separately, dissolve 6 g (59.3 mmol, 1.08 eq.) of potassium nitrate in 18 mL of concentrated sulfuric acid.
-
Slowly add the potassium nitrate solution dropwise to the 1-tetralone solution, ensuring the reaction temperature does not exceed 15°C.
-
After the addition is complete, continue stirring the reaction mixture for 1 hour at 15°C.
-
Quench the reaction by pouring the mixture into crushed ice.
-
Collect the resulting precipitate by filtration and wash it thoroughly with distilled water.
-
Dry the solid and recrystallize it from a 1:1 ethanol/water mixture to yield this compound.[1]
Quantitative Data:
| Product | Yield | Melting Point | Appearance | Spectroscopic Data |
| This compound | 81%[1] | 104-106°C[1] | Light yellow solid[1] | IR (film): 1675, 1500, 1340 cm⁻¹[1] |
Logical Workflow for the Synthesis of this compound:
References
Application of 7-Nitro-1-tetralone in the Synthesis of Potential Anticancer Agents
Application Note & Protocol
Introduction
The 1-tetralone scaffold is a privileged structure in medicinal chemistry, serving as a crucial building block for a wide array of biologically active compounds, including established anticancer drugs.[1] The incorporation of a nitro group, as in 7-Nitro-1-tetralone, can significantly influence the pharmacological properties of the resulting derivatives. Nitroaromatic compounds have garnered considerable interest as potential anticancer agents due to their ability to undergo bioreduction in the hypoxic microenvironment of solid tumors, leading to the formation of reactive cytotoxic species.[2][3] This targeted activation mechanism offers the potential for selective tumor cell killing while minimizing systemic toxicity.[3] This document outlines the synthesis of this compound and its application as a precursor for novel chalcones, a class of compounds recognized for their anticancer properties.[4]
Synthesis of this compound
The synthesis of this compound is typically achieved through the nitration of 1-tetralone. Various nitrating agents and conditions have been reported, with a common method involving the use of a nitrating mixture of sulfuric acid and nitric acid or potassium nitrate.[5][6] Careful control of the reaction temperature is crucial to prevent the formation of side products and ensure a good yield.[5]
Synthesis of Potential Anticancer Agents from this compound
This compound is a versatile intermediate for the synthesis of various potential anticancer agents. One prominent class of derivatives is chalcones, which are α,β-unsaturated ketones. These compounds can be synthesized via a Claisen-Schmidt condensation reaction between this compound and various aromatic aldehydes.[4][7] The resulting chalcones possess a reactive α,β-unsaturated carbonyl system that can interact with biological nucleophiles, contributing to their cytotoxic effects.
Mechanism of Action
The anticancer activity of derivatives synthesized from this compound can be attributed to multiple mechanisms. The presence of the nitro group is particularly significant. In the low-oxygen environment characteristic of solid tumors, the nitro group can be reduced by nitroreductase enzymes, which are often overexpressed in cancer cells, to form highly reactive nitro radical anions, nitroso, and hydroxylamine intermediates.[2][3] These reactive species can induce cellular damage through oxidative stress and covalent modification of macromolecules like DNA and proteins, ultimately leading to apoptosis.
Furthermore, the chalcone scaffold itself is known to exert anticancer effects through various pathways, including the inhibition of tubulin polymerization, induction of cell cycle arrest, and modulation of various signaling pathways involved in cell proliferation and survival.
Quantitative Data
The following table summarizes the in vitro anticancer activity of selected tetralone-derived chalcones against various human cancer cell lines. While specific data for this compound derivatives is limited in the provided context, the data for related chalcones illustrates the potential of this compound class.
| Compound | Cancer Cell Line | Activity | Reference |
| Chalcone 3d | Leukemia (MOLT-4, SR), Non-small cell lung cancer (NCI-H522), Colon Cancer (HCT-116), Prostate Cancer (DU-145), Breast Cancer (MCF7, MDA-MB-468) | >60% growth inhibition | [4] |
| Chalcone 5c | Leukemia (CCRF-CEM, RPMI-8226, SR), Breast Cancer (MCF7) | Active | [4] |
| Chalcone 5e | Leukemia (RPMI-8226, SR) | Active | [4] |
Experimental Protocols
Protocol 1: Synthesis of this compound from 1-Tetralone
Materials:
-
1-Tetralone
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Potassium Nitrate (KNO₃)
-
Ice
-
Distilled Water
-
Ethanol
-
Ethyl Acetate
-
Petroleum Ether
Procedure:
-
Cool 60 mL of concentrated sulfuric acid to 0 °C in an ice bath.
-
With stirring, add 8 g (54.7 mmol) of 1-tetralone to the cooled sulfuric acid.[6]
-
Slowly add a solution of 6 g (59.3 mmol) of potassium nitrate in 18 mL of concentrated sulfuric acid dropwise, ensuring the reaction temperature does not exceed 15 °C.[6]
-
After the addition is complete, continue stirring the mixture for 1 hour.[6]
-
Quench the reaction by carefully pouring the mixture into crushed ice.[6]
-
Collect the resulting precipitate by filtration and wash it thoroughly with distilled water.[6]
-
Dry the solid and recrystallize it from a 1:1 mixture of ethanol and water to yield this compound as a light yellow solid.[6]
-
Further purification can be performed by column chromatography using 20% ethyl acetate in petroleum ether as the eluent.[6]
Protocol 2: General Synthesis of Chalcones from this compound
Materials:
-
This compound
-
Substituted Aromatic Aldehyde
-
Ethanol or Methanol
-
Aqueous Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution
-
Hydrochloric Acid (HCl)
-
Distilled Water
Procedure:
-
Dissolve this compound and an equimolar amount of the desired substituted aromatic aldehyde in ethanol or methanol.
-
Cool the solution in an ice bath.
-
Slowly add an aqueous solution of NaOH or KOH dropwise with constant stirring.
-
Allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into cold water and acidify with dilute HCl to precipitate the chalcone.
-
Filter the solid, wash with water until neutral, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified chalcone.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
Materials:
-
Human cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Synthesized test compounds dissolved in DMSO
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds (and a vehicle control, DMSO) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Visualizations
Caption: Synthesis of this compound via nitration.
Caption: General scheme for chalcone synthesis.
Caption: Proposed mechanism of action for nitroaromatic anticancer agents.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Recent advances and applications of nitroreductase activable agents for tumor theranostic [frontiersin.org]
- 4. Design, Synthesis, and Evaluation of (2-(Pyridinyl)methylene)-1-tetralone Chalcones for Anticancer and Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Overview of Synthetic Approaches towards of Nitration of α-Tetralones – Material Science Research India [materialsciencejournal.org]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
The Role of 7-Nitro-1-tetralone and its Analogs in the Frontier of Enzyme Inhibition
For Immediate Release
[City, State] – [Date] – The synthetic compound 7-Nitro-1-tetralone is emerging as a significant scaffold in the development of potent enzyme inhibitors, a critical area of focus for researchers and drug development professionals. As a member of the tetralone class of compounds, it serves as a foundational structure for creating derivatives with potential therapeutic applications in neurodegenerative diseases, inflammatory conditions, and metabolic disorders. This application note provides a detailed overview of the use of this compound's parent structures in enzyme inhibition, complete with quantitative data for related compounds, comprehensive experimental protocols, and illustrative diagrams to guide further research and development.
While specific inhibitory data for this compound is not extensively available in current literature, the broader class of C7-substituted α-tetralone derivatives has demonstrated significant activity against several key enzyme targets. These include Monoamine Oxidase (MAO), Macrophage Migration Inhibitory Factor (MIF), and Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1). The available data strongly suggests that the 7-nitro substitution could modulate the inhibitory activity and selectivity of the tetralone scaffold, making it a compound of high interest for further investigation.
Key Enzyme Targets and the Potential of this compound Derivatives
Monoamine Oxidase (MAO): MAO-A and MAO-B are crucial enzymes in the metabolism of neurotransmitters. Inhibitors of these enzymes are established therapies for Parkinson's disease and depression.[1][2] Studies on C7-substituted α-tetralone derivatives have revealed potent inhibitory activity against both MAO-A and MAO-B, with many compounds exhibiting IC50 values in the nanomolar range.[2][3] The substitution at the C7 position of the α-tetralone moiety has been identified as a key determinant of this inhibitory potency.[4]
Macrophage Migration Inhibitory Factor (MIF): MIF is a pro-inflammatory cytokine implicated in various inflammatory diseases.[5][6] Its tautomerase activity is a target for therapeutic intervention.[5][6] Tetralone derivatives have been shown to inhibit the tautomeric functions of MIF, thereby reducing inflammatory macrophage activation.[5][6] This suggests a potential anti-inflammatory role for compounds based on the this compound scaffold.
Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1): DGAT1 is a key enzyme in triglyceride synthesis, making it an attractive target for the treatment of metabolic disorders such as obesity and type 2 diabetes.[7][8] Novel tetralone series have been identified as potent and selective DGAT1 inhibitors.[7][9]
Quantitative Data on C7-Substituted α-Tetralone Derivatives
The following tables summarize the inhibitory activities of various C7-substituted α-tetralone derivatives against MAO-A and MAO-B. It is important to note that specific data for this compound is not present in the cited literature; however, the data for analogous compounds provide a strong rationale for its investigation.
Table 1: Monoamine Oxidase-A (MAO-A) Inhibition by C7-Substituted α-Tetralone Derivatives
| Compound | C7-Substituent | IC50 (µM) |
| Derivative 1 | Arylalkyloxy | 0.010 - 0.741[3] |
| Derivative 2 | Benzyloxy | Potent Inhibition[10] |
| Derivative 3 | Halogenated Benzyloxy | Submicromolar Inhibition[10] |
Table 2: Monoamine Oxidase-B (MAO-B) Inhibition by C7-Substituted α-Tetralone Derivatives
| Compound | C7-Substituent | IC50 (µM) |
| Derivative 1 | Arylalkyloxy | 0.00089 - 0.047[3] |
| Derivative 2 | Benzyloxy | Potent Inhibition[10] |
| Derivative 3 | Halogenated Benzyloxy | 0.0011 - 0.0075[10] |
| 1-tetralone derivative (4d) | Nitrocatechol moiety | 7.83[1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the investigation of this compound and its derivatives as enzyme inhibitors.
Protocol 1: Monoamine Oxidase (MAO) Inhibition Assay
This protocol is adapted from established methods for determining the MAO inhibitory activity of test compounds.[11][12][13]
1. Reagent Preparation:
- MAO-A and MAO-B Enzyme Source: Recombinant human MAO-A and MAO-B.
- Substrate: Kynuramine for a non-selective assay, or specific substrates for each isoform.
- Assay Buffer: pH 7.4.
- Inhibitor Stock Solution: Dissolve this compound or its derivatives in a suitable solvent (e.g., DMSO) to prepare a 10X stock solution.
- Positive Controls: Clorgyline for MAO-A and Selegiline for MAO-B.
2. Assay Procedure:
- Prepare serial dilutions of the test compound and positive controls in assay buffer.
- In a 96-well plate, add 10 µl of the diluted test compound or control.
- Add 50 µl of the respective MAO enzyme solution to each well.
- Incubate the plate at 37°C for 10 minutes to allow for inhibitor-enzyme interaction.
- Initiate the reaction by adding 40 µl of the substrate solution to each well.
- Measure the fluorescence (Ex/Em = 535/587 nm) or absorbance kinetically at 37°C for 10-40 minutes.
3. Data Analysis:
- Calculate the rate of reaction for each concentration of the inhibitor.
- Determine the percent inhibition relative to the enzyme control.
- Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Protocol 2: Macrophage Migration Inhibitory Factor (MIF) Tautomerase Activity Assay
This protocol is based on methods used to screen for MIF tautomerase inhibitors.[14]
1. Reagent Preparation:
- Recombinant Human MIF: Prepare a stock solution in an appropriate buffer.
- Substrate: Freshly prepare a 100 µM solution of a suitable substrate (e.g., phenylpyruvate) in absolute ethanol.
- Inhibitor Stock Solution: Dissolve this compound or its derivatives in ethanol or DMSO.
2. Assay Procedure:
- Perform the assay in a 96-well plate suitable for spectrophotometric readings.
- Add the MIF enzyme solution to each well.
- Add various concentrations of the test inhibitor to the wells. Include a vehicle control.
- Initiate the reaction by adding the substrate to each well.
- Monitor the change in absorbance at a specific wavelength over time to determine the reaction rate.
3. Data Analysis:
- Calculate the initial velocity of the reaction for each inhibitor concentration.
- Determine the percent inhibition and calculate the IC50 value as described in Protocol 1.
Protocol 3: Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) Inhibition Assay
This protocol outlines a fluorescence-based assay for screening DGAT1 inhibitors.[15]
1. Reagent Preparation:
- Recombinant Human DGAT1 Enzyme.
- Substrates: Oleoyl-CoA and 1,2-dioleoyl-sn-glycerol.
- Fluorescent Probe: A thiol-reactive probe to detect the release of Coenzyme A.
- Inhibitor Stock Solution: Prepare as described in the previous protocols.
2. Assay Procedure:
- In a 96-well plate, add the DGAT1 enzyme and the test inhibitor at various concentrations.
- Incubate to allow for binding.
- Initiate the reaction by adding the substrates.
- After a set incubation period, add the fluorescent probe.
- Measure the fluorescence to determine the amount of Coenzyme A produced.
3. Data Analysis:
- Calculate the percent inhibition of DGAT1 activity for each inhibitor concentration.
- Determine the IC50 value by plotting the percent inhibition against the inhibitor concentration.
Visualizing the Path Forward: Diagrams and Workflows
To further aid researchers, the following diagrams, created using the DOT language, illustrate key concepts and workflows in the study of this compound as an enzyme inhibitor.
Caption: Workflow for a typical enzyme inhibition assay.
Caption: MAO inhibition by tetralone derivatives.
Caption: Inhibition of MIF tautomerase activity.
Conclusion and Future Directions
The existing body of research strongly supports the potential of C7-substituted α-tetralone derivatives as a versatile scaffold for the development of potent and selective enzyme inhibitors. While direct evidence for the inhibitory activity of this compound is currently limited, the data presented for analogous compounds provide a compelling rationale for its synthesis and evaluation against key enzyme targets such as MAO, MIF, and DGAT1. Future studies should focus on synthesizing this compound and a series of its derivatives to systematically explore their structure-activity relationships. Such research will be invaluable for the drug development community and may lead to the discovery of novel therapeutic agents for a range of human diseases.
References
- 1. The inhibition of catechol O-methyltransferase and monoamine oxidase by tetralone and indanone derivatives substituted with the nitrocatechol moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. α-Tetralone derivatives as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Synthesis and Evaluation of C7-Substituted α-Tetralone Derivatives as Inhibitors of Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-Tetralone Derivatives: Anti-Inflammatory, MAO Inhibition, and Asymmetric Synthesis_Chemicalbook [chemicalbook.com]
- 5. Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Tetralones as Potent and Selective Inhibitors of Acyl-CoA:Diacylglycerol Acyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting Acyl-CoA:diacylglycerol acyltransferase 1 (DGAT1) with small molecule inhibitors for the treatment of metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of Tetralones as Potent and Selective Inhibitors of Acyl-CoA:Diacylglycerol Acyltransferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The evaluation of 1-tetralone and 4-chromanone derivatives as inhibitors of monoamine oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. assaygenie.com [assaygenie.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. evotec.com [evotec.com]
- 14. Discovery of Human Macrophage Migration Inhibitory Factor (MIF)-CD74 Antagonists via Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Reactions Involving 7-Nitro-1-tetralone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and key reactions of 7-Nitro-1-tetralone, a valuable intermediate in medicinal chemistry and organic synthesis. The following sections detail experimental protocols, present quantitative data in a structured format, and include workflow diagrams for clarity.
Synthesis of this compound
This compound is primarily synthesized via the nitration of α-tetralone. Several methods have been reported, with variations in nitrating agents, solvents, and reaction conditions, leading to different yields of the desired 7-nitro isomer along with other isomers.
Nitration of 1-Tetralone using Sulfuric Acid and Nitric Acid
A common and effective method for the synthesis of this compound involves the use of a nitrating mixture of sulfuric acid and nitric acid.
Experimental Protocol:
-
Preparation of the Nitrating Mixture: A pre-chilled nitrating mixture is prepared by carefully adding fuming nitric acid to concentrated sulfuric acid.
-
Reaction Setup: 1-Tetralone is dissolved in concentrated sulfuric acid and the solution is cooled to a temperature at or below 0°C in an ice-salt bath.
-
Addition of Nitrating Mixture: The pre-chilled nitrating mixture is added dropwise to the stirred solution of 1-tetralone over a period of 20 minutes, ensuring the temperature does not exceed the specified range. Longer addition times or prolonged exposure to the acid can lead to a decrease in product yield.
-
Reaction Progression: After the addition is complete, the reaction mixture is stirred for an additional 20 minutes at the same temperature.
-
Product Precipitation: The reaction mixture is then poured into ice water to induce the precipitation of the product. A gummy paste is initially formed.
-
Product Solidification and Isolation: The mixture is allowed to stand overnight, during which the gummy paste hardens. The solid product is then collected by filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol.
Quantitative Data for Synthesis of this compound:
| Method | Reagents | Temperature (°C) | Time | Yield of this compound (%) | Reference |
| Nitration | H₂SO₄ / fuming HNO₃ | ≤ 0 | 40 min | 25 (after recrystallization) | [Ferry et al.] |
| Nitration | H₂SO₄ / HNO₃ | -15 to ambient | 45 min | 55 | [Zhang et al.] |
| Nitration | fuming HNO₃ | < 8 | - | Exclusive product | [1] |
| Nitration | TFAA / NH₄NO₃ in DCM | - | - | 58 | [1] |
Experimental Workflow for the Synthesis of this compound:
Caption: Workflow for the synthesis of this compound via nitration.
Key Reactions of this compound
This compound serves as a versatile intermediate for the synthesis of various derivatives, with the reduction of the nitro group to an amine being a pivotal transformation.
Catalytic Hydrogenation to 7-Amino-1-tetralone
The reduction of the nitro group of this compound to form 7-Amino-1-tetralone is a crucial step in the synthesis of many biologically active compounds. This transformation is commonly achieved through catalytic hydrogenation.
Experimental Protocol:
-
Reaction Setup: In a hydrogenation bottle, a mixture of this compound (15.8 g), platinum oxide (1.6 g), 0.1 M aqueous ferric chloride (1 ml), and ethyl acetate (400 ml) is prepared.[2]
-
Hydrogenation: The mixture is hydrogenated at a pressure of 3.5 bar for 3 hours.[2]
-
Catalyst Removal: After the reaction is complete, the catalyst is removed by filtration through diatomaceous earth, and the filter cake is washed with methanol.[2]
-
Product Isolation: The filtrate is concentrated by evaporation to yield crude 7-Amino-1-tetralone.[2]
Quantitative Data for the Synthesis of 7-Amino-1-tetralone:
| Starting Material | Catalyst | Pressure (bar) | Time (h) | Yield (%) | Reference |
| This compound | Platinum oxide / FeCl₃ | 3.5 | 3 | 100 (crude) | [2] |
Experimental Workflow for the Catalytic Hydrogenation of this compound:
Caption: Workflow for the synthesis of 7-Amino-1-tetralone.
Synthesis of Bioactive Derivatives
7-Amino-1-tetralone is a key building block for the synthesis of various biologically active molecules, including enzyme inhibitors. One common reaction is the Claisen-Schmidt condensation to form α,β-unsaturated ketones, which can serve as precursors to compounds with potential therapeutic applications.
General Protocol for Claisen-Schmidt Condensation:
This protocol describes a general method for the condensation of a substituted 1-tetralone with an aromatic aldehyde.
-
Reaction Setup: A solution of the 1-tetralone derivative and an aromatic aldehyde is prepared in a suitable solvent, such as ethanol.
-
Base Addition: A base, such as sodium hydroxide or potassium hydroxide, is added to the solution to catalyze the condensation.
-
Reaction Progression: The reaction mixture is stirred at room temperature or with gentle heating until the reaction is complete, which can be monitored by thin-layer chromatography.
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Product Isolation: The product, an arylmethylene-1-tetralone, often precipitates from the reaction mixture and can be collected by filtration.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent.
Quantitative Data for Claisen-Schmidt Condensation (Representative Examples):
| 1-Tetralone Derivative | Aldehyde | Base | Solvent | Yield (%) |
| 1-Tetralone | Benzaldehyde | NaOH | Ethanol | High |
| 6-Methoxy-1-tetralone | 4-Chlorobenzaldehyde | KOH | Ethanol | Good |
Logical Workflow for the Synthesis of Bioactive Derivatives:
Caption: Synthetic pathway from 1-Tetralone to bioactive derivatives.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Nitro-1-tetralone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 7-Nitro-1-tetralone.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The primary method for synthesizing this compound is through the direct nitration of α-tetralone. This is typically achieved using a nitrating agent, which is a mixture of concentrated nitric acid and concentrated sulfuric acid.[1] Variations of this method involve using different nitrating agents such as fuming nitric acid or nitrate salts (e.g., potassium nitrate) in the presence of a strong acid like sulfuric acid.[2][3] An alternative, though less common, approach is the intramolecular acylation of p-nitro-γ-phenylbutyric acid.[3][4]
Q2: What is the expected yield for the synthesis of this compound?
A2: The yield of this compound can vary significantly depending on the specific reaction conditions and reagents used. Reported yields for the direct nitration of 1-tetralone are often in the range of 55-81%.[2][3] However, it's important to note that direct nitration can sometimes be low-yielding.[3] For instance, one study reported a yield of 55% for this compound along with 26% of the 5-nitro isomer.[3] Another procedure using potassium nitrate in sulfuric acid reported a yield of 81%.[2]
Q3: What are the main isomers formed during the nitration of 1-tetralone, and how can I control the regioselectivity?
A3: The major isomers formed during the nitration of 1-tetralone are this compound and 5-Nitro-1-tetralone. The ratio of these isomers is influenced by the reaction conditions. Low temperatures generally favor the formation of the 7-nitro isomer. Effective stirring is also crucial to prevent localized side reactions that can affect the product distribution.[3]
Q4: How can I purify the crude this compound?
A4: The most common method for purifying crude this compound is recrystallization. A solvent mixture of ethanol and water (1:1) has been reported to be effective.[2] Column chromatography is another method used for purification, often with an eluent such as 20% ethyl acetate in petroleum ether.[2]
Troubleshooting Guide
Problem 1: Low Yield of this compound
A low yield is a common issue in the synthesis of this compound. Several factors can contribute to this problem.
| Potential Cause | Recommended Solution |
| Suboptimal Reaction Temperature | Maintain a low reaction temperature, ideally at or below 0°C, during the addition of the nitrating agent.[3] Higher temperatures can lead to the formation of side products and decreased yield.[3] |
| Prolonged Exposure to Acid | Minimize the reaction time. Longer exposure to the strong acidic conditions can lead to product degradation and lower yields.[3] The reaction should be quenched by pouring it into ice water shortly after the addition of the nitrating agent is complete.[3] |
| Inefficient Stirring | Ensure vigorous and effective stirring throughout the reaction. Poor mixing can lead to localized "hot spots" and the formation of unwanted side products.[3] |
| Choice of Nitrating Agent | Consider using alternative nitrating agents. While the conventional nitric acid/sulfuric acid mixture is common, using nitrate salts like potassium nitrate or fuming nitric acid has been reported to afford better yields in some cases.[2][3] |
| Use of Alcohol as a Solvent | Avoid using alcohol as a solvent during the nitration reaction, as it has been observed to be detrimental to the product yield.[3] |
Problem 2: Formation of a Gummy or Oily Product Instead of a Solid Precipitate
After quenching the reaction with ice water, the product may sometimes appear as a gummy paste rather than a solid.
| Potential Cause | Recommended Solution |
| Incomplete Reaction or Presence of Impurities | Allow the gummy paste to stand overnight. It has been observed that the paste can harden over time.[3] If the product remains oily, consider an extraction with a suitable organic solvent followed by purification. |
| Insufficient Quenching | Ensure the reaction mixture is poured into a sufficiently large volume of crushed ice and water to effectively quench the reaction and dissipate heat. |
Experimental Protocols
Protocol 1: Synthesis of this compound using Potassium Nitrate and Sulfuric Acid
This protocol is adapted from a procedure that reported an 81% yield.[2]
Materials:
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1-Tetralone (8 g, 54.7 mmol)
-
Concentrated Sulfuric Acid (78 mL total)
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Potassium Nitrate (6 g, 59.3 mmol)
-
Crushed Ice
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Distilled Water
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Ethanol
Procedure:
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Cool 60 mL of concentrated sulfuric acid to 0°C in an ice bath.
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With stirring, add 8 g of 1-tetralone to the cooled sulfuric acid.
-
In a separate flask, dissolve 6 g of potassium nitrate in 18 mL of concentrated sulfuric acid.
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Slowly add the potassium nitrate solution dropwise to the 1-tetralone solution, ensuring the reaction temperature does not exceed 15°C.
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After the addition is complete, continue stirring the reaction mixture for 1 hour.
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Quench the reaction by pouring the mixture into a beaker containing crushed ice.
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Collect the resulting precipitate by filtration and wash it thoroughly with distilled water.
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Dry the crude product.
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Recrystallize the dried solid from a 1:1 mixture of ethanol and water to obtain pure this compound.
Protocol 2: Synthesis of this compound using Fuming Nitric Acid and Sulfuric Acid
This protocol is based on a method described by Ferry et al.[3]
Materials:
-
1-Tetralone
-
Concentrated Sulfuric Acid
-
Fuming Nitric Acid
-
Ice Water
Procedure:
-
Prepare a pre-chilled nitrating mixture of concentrated sulfuric acid and fuming nitric acid.
-
Cool a solution of 1-tetralone in a suitable solvent (e.g., dichloromethane) to at or below 0°C.
-
Slowly add the pre-chilled nitrating mixture dropwise to the 1-tetralone solution over a period of 20 minutes, maintaining the temperature at or below 0°C.
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After the addition is complete, stir the reaction mixture for an additional 20 minutes at the same temperature.
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Induce precipitation of the product by pouring the reaction mixture into ice water.
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If a gummy paste forms, allow it to stand overnight to harden.
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Collect the solid product by filtration, wash with water, and dry.
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Further purification can be achieved by recrystallization or column chromatography.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in this compound synthesis.
References
- 1. Nitration- Nitration Mechanism with Nitration Reactions, Along with Types and uses of Nitration [allen.in]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. An Overview of Synthetic Approaches towards of Nitration of α-Tetralones – Material Science Research India [materialsciencejournal.org]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Nitration of 1-Tetralone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the nitration of 1-tetralone.
Troubleshooting Guide
Issue: Low Yield of Desired Nitro-1-tetralone Isomer
| Potential Cause | Troubleshooting Steps |
| Suboptimal Reaction Temperature | Temperature significantly impacts isomer distribution. For the synthesis of 7-nitro-1-tetralone, reactions are often conducted at low temperatures, such as -15°C to 0°C.[1] Conversely, different temperature profiles may favor other isomers. Carefully control and monitor the reaction temperature throughout the addition of the nitrating agent and the subsequent stirring period. |
| Incorrect Nitrating Agent or Solvent | The choice of nitrating agent and solvent system is critical. A mixture of concentrated sulfuric acid and fuming nitric acid is commonly used.[1][2] The use of acetic acid as a solvent has also been reported, but may lead to different isomer ratios.[1] Ensure the appropriate nitrating system is selected for the desired isomer. The use of alcohol as a solvent has been shown to be detrimental to the product yield.[1] |
| Slow or Inefficient Stirring | Inadequate mixing can lead to localized overheating and the formation of side products.[1] Ensure vigorous and effective stirring throughout the reaction to maintain a homogeneous mixture and uniform temperature. |
| Prolonged Reaction Time or Acid Exposure | Longer exposure to the acidic reaction mixture can lead to a decrease in the yield of the desired product and the formation of degradation products.[1] The reaction should be monitored (e.g., by TLC) and quenched as soon as the starting material is consumed. |
| Rate of Addition of Nitrating Agent | A slow, drop-wise addition of the nitrating agent is crucial to control the reaction exotherm and minimize side reactions.[1] Rapid addition can lead to an uncontrolled increase in temperature and the formation of undesired byproducts. |
Issue: Formation of Multiple Isomers and Dinitrated Products
| Potential Cause | Troubleshooting Steps |
| Reaction Conditions Favoring Multiple Isomers | The nitration of 1-tetralone commonly yields a mixture of 5-nitro and 7-nitro isomers.[1] The ratio is highly dependent on the reaction conditions. To favor a specific isomer, consult literature for optimized protocols. For example, slow addition of fuming HNO3 below 8°C has been reported to exclusively yield this compound.[1] |
| Harsh Reaction Conditions | The formation of dinitrated products, such as 6,8-dinitro-1-tetralone, can occur under more forcing conditions (e.g., higher temperatures, stronger nitrating agents).[1] To avoid dinitration, use milder conditions, such as lower temperatures and shorter reaction times. |
| Presence of Activating or Deactivating Groups | Substituents on the aromatic ring of 1-tetralone will direct the position of nitration.[3][4] For substituted 1-tetralones, the directing effects of the existing groups must be considered to predict the likely isomers. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the nitration of 1-tetralone?
A1: The most common side products are positional isomers of the desired nitrated product. For unsubstituted 1-tetralone, a mixture of 5-nitro-1-tetralone and this compound is frequently observed.[1] Dinitrated products can also form, particularly under more vigorous reaction conditions.[1] Additionally, nitration can occur on the aliphatic ring, leading to products like 2-nitro-1-tetralone.[1]
Q2: How can I control the regioselectivity of the nitration to favor a specific isomer?
A2: Controlling the regioselectivity is a key challenge. The following factors are crucial:
-
Temperature: Lower temperatures (e.g., -30°C to 0°C) are generally preferred for better selectivity.[1]
-
Nitrating Agent: The choice of nitrating agent (e.g., H₂SO₄/HNO₃, fuming HNO₃, HNO₃ in AcOH) significantly influences the isomer ratio.[1]
-
Rate of Addition: A slow and controlled addition of the nitrating agent is essential to maintain the desired reaction temperature and minimize side reactions.[1]
-
Solvent: The choice of solvent can impact the reaction outcome; for instance, using alcohol as a solvent is generally detrimental.[1]
Q3: Are there any recommended purification methods to separate the different nitro-1-tetralone isomers?
A3: Column chromatography is a common and effective method for separating positional isomers of nitro-1-tetralone.[1] The choice of eluent system will depend on the specific isomers being separated and should be determined by techniques such as thin-layer chromatography (TLC).
Quantitative Data on 1-Tetralone Nitration
The following table summarizes the yields of different products obtained under various experimental conditions as reported in the literature.
| Nitrating Agent/Solvent | Temperature | Product(s) | Yield (%) | Reference |
| H₂SO₄/HNO₃ | -15°C to ambient | 7-nitro-1-tetralone5-nitro-1-tetralone | 5526 | [1] |
| Fuming HNO₃ | Below 8°C | This compound | Exclusive product | [1] |
| (TFAA)/NH₄NO₃ in DCM | Ice/NaCl bath | This compound | 58 | [1] |
| HNO₃ in AcOH (for 5-hydroxy-1-tetralone) | Room Temperature | 6-nitro isomer6,8-dinitro-1-tetralone | 4719 | [1] |
| HNO₃ in AcOH (for 5-hydroxy-1-tetralone) | Reflux | 6-nitro isomer8-nitro isomer6,8-dinitro isomer | 21489 | [1] |
| H₂SO₄/HNO₃ in Acetone (for 6-methoxy-1-tetralone) | 0°C | 7-nitro isomer5-nitro isomer | 3035 | [1] |
Experimental Workflow and Product Formation
The following diagram illustrates the general workflow for the nitration of 1-tetralone and the potential reaction pathways leading to different products based on the reaction conditions.
Caption: Workflow for the nitration of 1-tetralone and key factors influencing product distribution.
References
Technical Support Center: Purification of 7-Nitro-1-tetralone by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 7-Nitro-1-tetralone by recrystallization. It is intended for researchers, scientists, and professionals in drug development who are utilizing this compound in their experimental work.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound.
| Problem | Possible Cause | Suggested Solution |
| The compound does not dissolve in the hot solvent. | The chosen solvent is unsuitable; the compound is insoluble or has very low solubility even at elevated temperatures. | Select a more appropriate solvent or solvent mixture. A good recrystallization solvent should dissolve the compound when hot but not when cold. Refer to the solvent selection guide in the FAQs. Increase the volume of the solvent gradually until the compound dissolves. |
| The compound "oils out" instead of forming crystals. | The boiling point of the solvent is higher than the melting point of the compound. The solution is supersaturated, or impurities are present that lower the melting point of the mixture. | Lower the temperature of the hot solution before allowing it to cool. Add a small amount of a solvent in which the compound is less soluble to the hot solution. Try to induce crystallization by scratching the inside of the flask with a glass rod at the meniscus. Use a seed crystal from a previous successful crystallization. |
| No crystals form upon cooling. | The solution is not sufficiently saturated. The cooling process is too rapid. | Concentrate the solution by evaporating some of the solvent and allow it to cool again. Cool the solution more slowly. Place the flask in a cold bath (ice-water or refrigerator). Induce crystallization by scratching the inside of the flask or by adding a seed crystal. |
| The resulting crystals are discolored (e.g., brownish or yellowish). | Colored impurities are present in the crude material. The compound may have degraded due to excessive heating. | Perform a hot filtration step with activated charcoal to remove colored impurities before allowing the solution to cool and crystallize. Avoid prolonged heating of the solution. |
| The yield of recovered crystals is very low. | Too much solvent was used, and a significant amount of the compound remains dissolved in the cold mother liquor. The crystals were filtered before crystallization was complete. | Reduce the amount of solvent used to dissolve the crude product initially. Ensure the solution is fully cooled before filtration to maximize crystal precipitation. Recover a second crop of crystals by further concentrating the mother liquor. |
| The melting point of the recrystallized product is low or has a broad range. | The crystals are not pure and still contain impurities. The crystals were not properly dried and still contain residual solvent. | Repeat the recrystallization process. Ensure the crystals are thoroughly washed with a small amount of cold solvent to remove any adhering mother liquor. Dry the crystals completely under vacuum. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A solvent system of ethanol and water (in a 1:1 ratio) has been reported to be effective for the recrystallization of this compound.[1] Generally, the ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
Q2: How can I select an alternative recrystallization solvent?
To select a suitable solvent, small-scale solubility tests should be performed. Place a small amount of the crude this compound in several test tubes and add a few drops of different solvents. A good solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating. Upon cooling, the compound should recrystallize. Common solvents to test include ethanol, methanol, isopropanol, acetone, ethyl acetate, and toluene, or mixtures thereof.
Q3: What are the common impurities in crude this compound?
Common impurities can include unreacted starting materials from the synthesis, such as 1-tetralone, and side-products like other nitro isomers (e.g., 5-nitro-1-tetralone).[2] The purification process aims to remove these.
Q4: What is the expected appearance and melting point of pure this compound?
Pure this compound is typically an off-white to pale-yellow solid.[3][4] The reported melting point is in the range of 104-109°C.[1][3]
Quantitative Data
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₉NO₃ |
| Molecular Weight | 191.18 g/mol [3] |
| Melting Point | 104-109°C[1][3] |
| Appearance | Off-white to brown powder[3] or earthy yellow powder. |
Experimental Protocols
Detailed Protocol for Recrystallization of this compound using Ethanol/Water
This protocol is adapted from a reported synthesis procedure.[1]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a 1:1 (v/v) mixture of ethanol and water. Heat the mixture gently on a hot plate with stirring until the solid completely dissolves. If the solid does not dissolve, add small portions of the hot solvent mixture until a clear solution is obtained.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then bring the solution back to a gentle boil for a few minutes.
-
Hot Filtration (if charcoal was used): Pre-heat a funnel and a new flask. Place a piece of fluted filter paper in the funnel and perform a hot filtration to remove the activated charcoal.
-
Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold ethanol/water solvent mixture to remove any residual impurities.
-
Drying: Dry the purified crystals in a vacuum oven to remove any remaining solvent.
-
Analysis: Determine the melting point of the dried crystals and compare it to the literature value to assess purity.
Visualization
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
Technical Support Center: Chromatographic Separation of 7-Nitro-1-tetralone Isomers
This technical support center provides guidance for researchers, scientists, and drug development professionals on the chromatographic separation of 7-Nitro-1-tetralone positional isomers. The nitration of 1-tetralone typically yields a mixture of isomers, primarily the 5-nitro and 7-nitro substituted products, necessitating an effective chromatographic method for their separation and quantification. This guide offers detailed experimental protocols, troubleshooting advice, and frequently asked questions for both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods.
Frequently Asked Questions (FAQs)
Q1: Which chromatographic technique is better for separating this compound and its positional isomers, HPLC or GC?
A1: Both HPLC and GC are viable techniques for this separation. The choice depends on the available equipment, the required sensitivity, and the sample matrix.
-
HPLC is often preferred for its versatility and high resolution for positional isomers without the need for derivatization. Phenyl-based stationary phases are particularly effective due to their unique selectivity for aromatic compounds.[1][2]
-
GC is also a powerful technique, especially when coupled with a mass spectrometer (MS), offering high sensitivity and specificity. It is well-suited for the analysis of relatively volatile and thermally stable nitroaromatic compounds.[3][4]
Q2: I am not getting baseline separation between the 5-Nitro-1-tetralone and this compound peaks in HPLC. What should I do?
A2: Poor resolution between positional isomers is a common challenge.[5] Try the following optimization steps:
-
Adjust Mobile Phase Composition: Fine-tune the ratio of your organic modifier (e.g., acetonitrile or methanol) to the aqueous phase. A small change can significantly impact selectivity.
-
Change Organic Modifier: If you are using acetonitrile, try methanol, or vice-versa. The different solvent properties can alter the elution order and improve separation.
-
Optimize Temperature: Lowering the column temperature can sometimes enhance the separation of closely eluting peaks.[6]
-
Reduce Flow Rate: Decreasing the flow rate increases the interaction time of the analytes with the stationary phase, which can improve resolution.[5]
-
Consider a Different Column: If optimization of the mobile phase is insufficient, consider a column with a different selectivity. A pentafluorophenyl (PFP) stationary phase can offer alternative selectivity to a standard phenyl column for aromatic positional isomers.[1]
Q3: My peaks in the GC chromatogram are tailing. How can I improve the peak shape?
A3: Peak tailing in GC can be caused by several factors:
-
Active Sites: The nitro and keto groups in the molecules can interact with active sites in the injector liner or on the column. Using a deactivated liner and a high-quality, low-bleed column is crucial.
-
Injector Temperature: If the injector temperature is too low, it can lead to slow sample vaporization and peak tailing. Ensure the temperature is appropriate for the analytes.
-
Column Contamination: Contamination at the head of the column can cause peak distortion. It may be necessary to trim the first few centimeters of the column or replace it.
Q4: I am observing split peaks in my HPLC chromatogram. What is the cause?
A4: Peak splitting can arise from several issues:[4][7][8][9]
-
Solvent Mismatch: A common cause is injecting the sample in a solvent that is significantly stronger than the mobile phase. This causes the initial band of analyte to distort as it enters the column. Always try to dissolve your sample in the mobile phase or a weaker solvent.[9]
-
Column Void or Contamination: A void at the head of the column or a blocked frit can disrupt the sample flow path, leading to a split peak.[7][8] This can often be resolved by back-flushing the column (if the manufacturer allows) or replacing the column.
-
Co-elution: What appears to be a split peak might be two distinct, very closely eluting compounds.[7]
Experimental Workflow and Data Management
The overall process from receiving a sample mixture to obtaining a final purity report involves several key stages. The following diagram illustrates a typical workflow for the chromatographic analysis of this compound isomers.
Caption: Experimental workflow for the separation of this compound isomers.
HPLC Separation Protocol (Reversed-Phase)
This protocol provides a starting point for the separation of this compound and its positional isomers. Optimization will likely be required.
| Parameter | Recommendation |
| Column | Phenyl-Hexyl, 3.5 µm, 4.6 x 150 mm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 40% B to 60% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV at 254 nm |
| Injection Volume | 5 µL |
| Sample Diluent | 50:50 Acetonitrile:Water |
HPLC Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Poor Resolution / Co-elution | 1. Inappropriate mobile phase composition.2. Column temperature not optimal. | 1. Adjust the gradient steepness or the initial/final percentage of the organic modifier.2. Try a different organic modifier (e.g., methanol).3. Lower the column temperature in 5 °C increments. |
| Variable Retention Times | 1. Inconsistent mobile phase preparation.2. Insufficient column equilibration.3. Fluctuations in temperature. | 1. Ensure accurate and precise preparation of mobile phases. Use a buffer if necessary.2. Equilibrate the column with the initial mobile phase for at least 10-15 column volumes.3. Use a column oven. |
| Peak Tailing | 1. Secondary interactions with silanol groups.2. Column overload. | 1. Ensure the mobile phase pH is low (e.g., using 0.1% formic acid) to suppress silanol activity.2. Reduce the sample concentration or injection volume.[10] |
| Ghost Peaks | 1. Contamination in the mobile phase or sample.2. Carryover from a previous injection. | 1. Use high-purity HPLC-grade solvents and filter mobile phases.2. Run a blank injection (mobile phase only) to check for carryover. Implement a needle wash step in your injection sequence. |
GC-MS Separation Protocol
This method is suitable for the identification and quantification of this compound isomers.
| Parameter | Recommendation |
| Column | 5% Phenyl-95% Dimethylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 280 °C |
| Injection Mode | Splitless (1 µL injection volume) |
| Oven Program | 150 °C (hold 1 min), ramp at 10 °C/min to 280 °C (hold 5 min) |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| MS Mode | Scan (m/z 50-250) or Selected Ion Monitoring (SIM) for higher sensitivity |
| SIM Ions | m/z 191 (Molecular Ion), 161, 145 |
GC Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Poor Resolution / Co-elution | 1. Oven temperature program is not optimal.2. Carrier gas flow rate is too high or too low. | 1. Decrease the temperature ramp rate (e.g., to 5 °C/min) to improve the separation of closely eluting peaks.[6][11]2. Optimize the carrier gas flow rate to achieve the best efficiency for your column dimensions.[6] |
| Low Signal Intensity | 1. Inlet discrimination.2. Active sites in the GC system.3. MS source is dirty. | 1. Use a pulsed splitless injection if available.2. Use a deactivated inlet liner and check for leaks.3. Clean the MS ion source according to the manufacturer's instructions. |
| Peak Broadening | 1. Inlet temperature too low.2. Column overloading.3. Slow injection speed. | 1. Increase the inlet temperature.2. Dilute the sample.3. Ensure a fast injection for sharp initial bands. |
| Variable Retention Times | 1. Leaks in the system.2. Inconsistent oven temperature.3. Fluctuations in carrier gas pressure. | 1. Perform a leak check on the inlet, column fittings, and gas lines.2. Verify the oven temperature is accurate and stable.3. Ensure a stable gas supply and that the electronic pressure control (EPC) is functioning correctly. |
Example Data Summary
The following table presents hypothetical, yet realistic, data for the separation of 5-Nitro-1-tetralone and this compound using the starting HPLC method described above. This table serves as an example of how to present quantitative data for comparison.
| Analyte | Retention Time (min) | Tailing Factor (USP) | Resolution (USP) vs. previous peak |
| 5-Nitro-1-tetralone | 9.8 | 1.2 | - |
| This compound | 10.5 | 1.1 | 2.1 |
Logical Relationship Diagram
The selection of a starting chromatographic method is based on the physicochemical properties of the analytes. The following diagram illustrates the logical considerations for choosing between HPLC and GC for the analysis of this compound isomers.
Caption: Logical considerations for selecting a chromatographic method.
References
- 1. shimadzu.com [shimadzu.com]
- 2. Developing HPLC Methods [sigmaaldrich.com]
- 3. gcms.cz [gcms.cz]
- 4. HPLC Troubleshooting Guide [scioninstruments.com]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 8. uhplcs.com [uhplcs.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
Overcoming challenges in the reduction of 7-Nitro-1-tetralone
This guide provides troubleshooting advice and frequently asked questions for researchers encountering challenges in the chemical reduction of 7-Nitro-1-tetralone to 7-Amino-1-tetralone, a key intermediate in pharmaceutical synthesis.
Troubleshooting Guide
Q1: My reduction of this compound is incomplete or proceeding very slowly. What are the likely causes and how can I fix it?
An incomplete or sluggish reaction is a common issue. A systematic approach to troubleshooting is recommended:
-
Catalyst/Reagent Inactivity: The effectiveness of your reducing agent is crucial.
-
Catalytic Hydrogenation (e.g., Pd/C, PtO₂, Raney Nickel): The catalyst may be old, poisoned, or of poor quality. Ensure you are using a fresh, high-quality catalyst. For heterogeneous catalysts, proper activation and handling under an inert atmosphere are critical to prevent deactivation. The presence of impurities like sulfur compounds in the starting material or solvent can poison the catalyst.[1]
-
Metal/Acid Reductions (e.g., Fe/HCl, SnCl₂/HCl, Zn/AcOH): The purity and surface area of the metal are important. Use finely powdered metal to maximize the reaction surface area. Activation of the metal, if required by the protocol, should be performed diligently. The concentration of the acid is also a critical parameter influencing the reaction rate.
-
Other Reducing Agents: Reagents such as sodium dithionite can decompose over time. It is always best to use a fresh batch.
-
-
Poor Solubility: For the reaction to proceed efficiently, the this compound must be soluble in the chosen solvent. If solubility is low, consider switching to a different solvent system. For catalytic hydrogenations, polar protic solvents like ethanol or co-solvent systems such as ethanol/water or acetic acid can be beneficial.
-
Insufficient Temperature: While many reductions of nitro compounds can be performed at room temperature, some substrates may require heating to achieve a satisfactory rate. However, exercise caution as elevated temperatures can sometimes lead to the formation of undesired side products.
-
Inadequate Mixing: In heterogeneous reactions (e.g., with Pd/C or metal powders), vigorous stirring is essential to ensure good contact between the reactants and the catalyst/reagent.
Q2: I am observing significant amounts of byproducts in my reaction mixture, such as hydroxylamines, nitroso, or azoxy compounds. How can I improve the selectivity towards 7-Amino-1-tetralone?
The formation of byproducts is a frequent challenge due to the stepwise nature of nitro group reduction. The primary goal is to ensure the reaction proceeds through the full six-electron reduction to the amine.
-
Choice of Reducing Agent: Certain reducing agents are more prone to stopping at intermediate stages. For example, lithium aluminum hydride (LiAlH₄) is generally not recommended for the reduction of aromatic nitro compounds as it can lead to the formation of azo products.[2] Catalytic hydrogenation (e.g., H₂ with Pd/C or Raney Nickel) and metal/acid combinations (Fe, Sn, Zn in acid) are generally more reliable for achieving complete reduction to the amine.[2][3]
-
Stoichiometry of Reducing Agent: Ensure you are using a sufficient excess of the reducing agent to drive the reaction to completion and reduce any partially reduced intermediates that may have formed.
-
Temperature Control: The reduction of nitro compounds is often exothermic. Localized overheating can promote the formation of condensation byproducts like azoxy and azo compounds. Therefore, maintaining proper temperature control, especially during the initial stages of the reaction, is crucial.
Below is a diagram illustrating the general pathway for nitro group reduction and the potential for side product formation.
Q3: My starting material, this compound, has a ketone functional group. Is there a risk of reducing the ketone as well?
Yes, the ketone in the tetralone ring can potentially be reduced to a secondary alcohol (1-tetralol derivative). The selectivity of the reduction depends heavily on the chosen method.
-
Catalytic Hydrogenation: Powerful hydrogenation catalysts and harsh conditions (high pressure and temperature) can lead to the reduction of the ketone. To favor the reduction of the nitro group over the ketone, milder conditions should be employed.
-
Chemoselective Methods: Metal/acid reductions, such as with iron powder in acetic acid or tin(II) chloride in hydrochloric acid, are generally more chemoselective for the reduction of the aromatic nitro group in the presence of a ketone.[2] Catalytic transfer hydrogenation can also be a good option for achieving this selectivity.
Frequently Asked Questions (FAQs)
Q: What are the most common methods for reducing this compound?
The most common and effective methods include:
-
Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel. This is often a clean and efficient method.[2]
-
Metal/Acid Reduction (Béchamp Reduction and similar): Using a metal such as iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium like hydrochloric acid (HCl) or acetic acid (AcOH). These methods are robust, cost-effective, and often show good chemoselectivity.[1][2]
-
Catalytic Transfer Hydrogenation: Using a hydrogen donor like ammonium formate or formic acid in the presence of a catalyst (commonly Pd/C). This method avoids the need for high-pressure hydrogenation equipment.[4]
Q: How can I monitor the progress of my reaction?
You can monitor the reaction progress by periodically taking small aliquots from the reaction mixture and analyzing them using techniques such as:
-
Thin Layer Chromatography (TLC): This is a quick and easy way to visualize the disappearance of the starting material (this compound) and the appearance of the product (7-Amino-1-tetralone).
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the presence of starting material, product, and any potential byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to determine the conversion by integrating the signals corresponding to the starting material and the product.
Q: What are the typical workup and purification procedures for 7-Amino-1-tetralone?
A general workup procedure involves:
-
Removal of Catalyst/Metal: If a heterogeneous catalyst or metal powder was used, it is removed by filtration, often through a pad of Celite.
-
Neutralization: If the reaction was run under acidic conditions, the mixture is carefully neutralized with a base such as sodium bicarbonate or sodium hydroxide.
-
Extraction: The product is then extracted from the aqueous phase using an organic solvent like ethyl acetate or dichloromethane.
-
Washing and Drying: The combined organic layers are washed with water and/or brine, and then dried over an anhydrous salt like sodium sulfate or magnesium sulfate.
-
Concentration: The solvent is removed under reduced pressure to yield the crude product.
-
Purification: If necessary, the crude product can be purified by recrystallization or column chromatography.
Q: 7-Amino-1-tetralone seems to be unstable and darkens over time. How should I store it?
Aromatic amines, including 7-Amino-1-tetralone, can be susceptible to oxidation, which often results in a change of color (darkening). For storage:
-
Keep the compound in a tightly sealed container.
-
Store under an inert atmosphere (e.g., nitrogen or argon).
-
Protect from light.
-
Store at a low temperature (refrigeration is recommended).
Data Presentation
The following table summarizes various reported conditions for the reduction of nitroarenes, including specific examples for this compound, to provide a basis for comparison.
| Reagent/Catalyst | Solvent | Temperature | Time | Yield of Amine | Notes |
| PtO₂, H₂ (3.5 bar) | Ethyl Acetate | Room Temp. | 3 h | 100% (crude) | Specific for this compound.[5] |
| 5% Pd/C, H₂ (60 psi) | EtOAc/EtOH (1:1) | Room Temp. | 16 h | Not specified | Specific for this compound.[6] |
| Fe powder, HCl | Ethanol/Water | Reflux | 20 min | 64% | General procedure for nitroarene reduction.[7] |
| Fe powder, TFA | Trifluoroacetic Acid | 70-75 °C | 10 min | 98% | General procedure, very rapid.[8] |
| SnCl₂·2H₂O | Ethanol | 30 °C (ultrasound) | 2 h | 39-98% | General procedure for nitroarene reduction.[9] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Platinum(IV) Oxide
This protocol is adapted from a literature procedure for the synthesis of 7-Amino-1-tetralone.[5]
Materials:
-
This compound (15.8 g)
-
Platinum(IV) oxide (PtO₂) (1.6 g)
-
0.1 M aqueous Ferric Chloride (1 ml)
-
Ethyl acetate (400 ml)
-
Hydrogen gas (H₂)
-
Diatomaceous earth (Celite)
-
Methanol
Procedure:
-
In a hydrogenation bottle, combine this compound, platinum(IV) oxide, 0.1 M aqueous ferric chloride, and ethyl acetate.
-
Seal the bottle and connect it to a hydrogenation apparatus.
-
Purge the system with hydrogen gas.
-
Pressurize the vessel to 3.5 bar with hydrogen gas.
-
Stir the mixture vigorously at room temperature for 3 hours.
-
Monitor the reaction by observing the cessation of hydrogen uptake.
-
Once the reaction is complete, carefully vent the hydrogen pressure.
-
Filter the reaction mixture through a pad of diatomaceous earth (Celite), washing the filter cake with methanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude 7-Amino-1-tetralone.
Protocol 2: Reduction using Iron Powder and Acetic Acid
This is a general and robust procedure for the reduction of aromatic nitro compounds.[7]
Materials:
-
This compound (e.g., 2.0 g, 10.46 mmol)
-
Iron powder (e.g., 1.75 g, 31.38 mmol)
-
Glacial Acetic Acid (e.g., 20 mL)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath (0-10 °C).
-
Slowly add the iron powder in portions to the stirred solution. The addition may be exothermic.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Concentrate the reaction mixture under reduced pressure to remove the acetic acid.
-
Dilute the residue with water and carefully basify with a saturated aqueous solution of NaHCO₃ until gas evolution ceases and the pH is basic.
-
Extract the aqueous mixture with ethyl acetate (e.g., 2 x 50 mL).
-
Combine the organic layers, wash with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to yield the crude 7-Amino-1-tetralone.
Logical Workflow Diagram
The following diagram outlines a troubleshooting workflow for an incomplete reduction reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives [mdpi.com]
- 5. prepchem.com [prepchem.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 8. US4994576A - Method for reducing aromatic nitro groups - Google Patents [patents.google.com]
- 9. scispace.com [scispace.com]
Technical Support Center: Optimization of Reaction Conditions for 7-Nitro-1-tetralone Derivatization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the derivatization of 7-Nitro-1-tetralone. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary derivatization routes for this compound?
The two primary routes for derivatizing this compound involve the chemical modification of its nitro and ketone functional groups. The most common derivatizations are:
-
Reduction of the nitro group: The nitro group can be reduced to a primary amine, yielding 7-Amino-1-tetralone. This amino group can then undergo various reactions such as acylation, alkylation, and sulfonylation.
-
Modification of the ketone group: The ketone can be reduced to a secondary alcohol, forming 7-Nitro-1-tetralol. This alcohol can then be used in reactions like etherification. Alternatively, the ketone can undergo reductive amination.
Troubleshooting Guides
Reduction of this compound to 7-Amino-1-tetralone
Q2: I am getting a low yield during the reduction of this compound to 7-Amino-1-tetralone using catalytic hydrogenation. What are the possible causes and solutions?
Low yields in this reduction are often due to catalyst deactivation, incomplete reaction, or side reactions.
Troubleshooting Steps:
-
Catalyst Activity: Ensure the catalyst (e.g., Palladium on carbon, Pd/C) is fresh and active. Older or improperly stored catalysts can have reduced activity. Consider using a fresh batch of catalyst.
-
Hydrogen Pressure: Inadequate hydrogen pressure can lead to an incomplete reaction. Ensure the reaction vessel is properly sealed and pressurized to the recommended level (e.g., 40-50 psi).
-
Reaction Time and Temperature: The reaction may require more time to go to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish at room temperature, a slight increase in temperature might be necessary, but be cautious as this can sometimes promote side reactions.
-
Solvent Purity: Use a high-purity, anhydrous solvent (e.g., ethanol, ethyl acetate). Impurities in the solvent can poison the catalyst.
-
Substrate Purity: Impurities in the starting this compound can also affect the catalyst. Ensure the starting material is of high purity.
-
Side Reactions: Over-reduction of the ketone group to an alcohol or even to a methylene group can occur under harsh conditions (high pressure or temperature). Using milder reducing agents like iron powder in acetic acid or tin(II) chloride can be an alternative if over-reduction is an issue.[1]
Acylation of 7-Amino-1-tetralone
Q3: I am trying to acylate 7-Amino-1-tetralone with acetic anhydride, but I am observing multiple products on my TLC plate. What could be the issue?
The formation of multiple products during the acylation of 7-Amino-1-tetralone can be attributed to side reactions or incomplete reaction.
Troubleshooting Steps:
-
Diacylation: The primary amine can potentially undergo diacylation, especially with a large excess of the acylating agent or prolonged reaction times. Use a stoichiometric amount or a slight excess (1.1-1.2 equivalents) of the acylating agent.
-
Reaction with the Ketone: While less common under standard acylation conditions, the enolate of the tetralone could potentially react. Running the reaction at a lower temperature can help minimize this.
-
Base: The choice and amount of base (e.g., pyridine, triethylamine) are crucial. The base neutralizes the acid byproduct and can catalyze the reaction. Ensure the base is dry and used in an appropriate amount (typically 1.1-2 equivalents).
-
Incomplete Reaction: If one of the spots is your starting material, the reaction has not gone to completion. You can try increasing the reaction time or slightly warming the reaction mixture.
-
Purification: Column chromatography is often necessary to separate the desired mono-acylated product from any starting material, di-acylated product, or other impurities.
Etherification of 7-Hydroxy-1-tetralone (from reduction of the ketone and subsequent steps)
Q4: My Williamson ether synthesis with 7-Hydroxy-1-tetralone is resulting in a low yield of the desired ether. What are the common pitfalls?
The Williamson ether synthesis is sensitive to reaction conditions, and low yields are a common issue.
Troubleshooting Steps:
-
Base Strength: A strong enough base is required to fully deprotonate the hydroxyl group to form the more nucleophilic alkoxide. Sodium hydride (NaH) is a common choice. Ensure the base is fresh and handled under anhydrous conditions. Weaker bases like potassium carbonate may require higher temperatures and longer reaction times.[2]
-
Anhydrous Conditions: The presence of water will quench the strong base and can hydrolyze the alkyl halide. Ensure all glassware is oven-dried and use anhydrous solvents (e.g., dry THF, DMF).[3]
-
Alkyl Halide Reactivity: The reactivity of the alkyl halide follows the order I > Br > Cl. Primary alkyl halides are preferred as secondary and tertiary halides can lead to elimination as a major side reaction.[4]
-
Temperature Control: While heating can increase the reaction rate, excessive heat can promote the elimination side reaction, especially with secondary alkyl halides. It is often best to start at a lower temperature and gradually increase it while monitoring the reaction.[3]
-
Solvent Choice: Polar aprotic solvents like DMF or acetonitrile are generally preferred as they solvate the cation, leaving a more reactive "naked" alkoxide.[3]
Experimental Protocols
Protocol 1: Synthesis of 7-Amino-1-tetralone [3]
-
To a solution of this compound (1.0 eq) in ethanol or ethyl acetate, add 10% Palladium on carbon (10% w/w).
-
Pressurize the reaction vessel with hydrogen gas (40-50 psi).
-
Stir the mixture vigorously at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, carefully vent the hydrogen gas and filter the mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with the reaction solvent.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 7-Amino-1-tetralone.
-
The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Synthesis of N-(1-oxo-1,2,3,4-tetrahydronaphthalen-7-yl)acetamide
-
Dissolve 7-Amino-1-tetralone (1.0 eq) in a suitable solvent such as dichloromethane or tetrahydrofuran.
-
Add a base, such as pyridine or triethylamine (1.2 eq).
-
Cool the mixture in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise.
-
Allow the reaction to stir at room temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water, a mild acid (e.g., 1M HCl) to remove excess base, and then a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the product by recrystallization or column chromatography.
Protocol 3: Synthesis of 7-Methoxy-1-tetralone (as a precursor to a hydroxy derivative)
-
To a solution of 7-hydroxy-1-tetralone (1.0 eq) in a polar aprotic solvent like DMF, add a base such as potassium carbonate (1.5 eq).[2]
-
Stir the mixture at room temperature for 30 minutes.
-
Add methyl iodide (1.2 eq) and heat the reaction to 60-70 °C.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and pour it into water.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent to yield the crude product, which can be purified by column chromatography.
Quantitative Data
The following tables summarize typical reaction conditions and yields for the derivatization of this compound and its derivatives. Please note that yields can vary significantly based on the specific substrate, reagents, and reaction conditions.
Table 1: Reduction of this compound
| Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| H₂, PtO₂ | Ethyl Acetate | Room Temp | 3 | ~100 (crude) | [3] |
| Fe, Acetic Acid | Acetic Acid | Reflux | 2-4 | Moderate to Good | [1] |
| SnCl₂·2H₂O | Ethanol | Reflux | 1-3 | Good to Excellent | [1] |
Table 2: Derivatization of 7-Amino-1-tetralone
| Reaction | Reagent | Base | Solvent | Temperature (°C) | Yield (%) |
| Acylation | Acetic Anhydride | Pyridine | DCM | 0 to RT | Good |
| Sulfonylation | Benzenesulfonyl chloride | Pyridine | DCM | 0 to RT | Moderate to Good |
| Alkylation | Alkyl Halide | K₂CO₃ | DMF | 50-80 | Varies |
Table 3: Derivatization of 7-Hydroxy-1-tetralone
| Reaction | Reagent | Base | Solvent | Temperature (°C) | Yield (%) |
| Etherification | Methyl Iodide | K₂CO₃ | DMF | 60-70 | Good |
| Etherification | Ethyl Bromide | NaH | THF | Reflux | Moderate to Good |
Disclaimer: The information provided in this technical support center is for guidance purposes only. Researchers should always consult primary literature and exercise appropriate laboratory safety precautions. Reaction conditions and yields may need to be optimized for specific applications.
References
Preventing polysubstitution in the nitration of 1-tetralone
Welcome to the technical support center for the nitration of 1-tetralone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving selective mononitration while avoiding polysubstitution.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the nitration of 1-tetralone?
The main challenges in the nitration of 1-tetralone are controlling the regioselectivity (the position of nitration) and preventing polysubstitution, which is the addition of multiple nitro groups to the molecule.[1] The reaction is highly exothermic, and improper temperature control can lead to the formation of undesired dinitro and other side products.[2][3]
Q2: Which positions on the 1-tetralone molecule are most susceptible to nitration?
Nitration can occur on both the aromatic ring and the aliphatic ring of 1-tetralone.[1] On the aromatic ring, the primary positions for electrophilic substitution are C5 and C7. Nitration at the C2 and C4 positions of the aliphatic ring has also been reported under specific conditions.[1]
Q3: What are the key reaction parameters to control for selective mononitration?
To achieve selective mononitration and prevent polysubstitution, it is crucial to control the following parameters:
-
Temperature: Low temperatures, typically ranging from -15°C to 15°C, are essential to moderate the reaction rate and prevent over-nitration.[1][4]
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Rate of Addition: Slow, dropwise addition of the nitrating agent is critical to maintain a low concentration of the nitronium ion and control the exothermic nature of the reaction.[1][4]
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Nitrating Agent: The choice of nitrating agent significantly impacts the outcome. Milder conditions are generally preferred.[1]
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Solvent: The use of an appropriate solvent is important, as some solvents can be detrimental to the product.[1]
Troubleshooting Guides
Issue 1: Low yield of the desired mononitrated product and formation of significant amounts of dinitro compounds.
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Probable Cause: The reaction temperature was too high, or the nitrating agent was added too quickly. High temperatures and a high concentration of the nitrating agent favor polysubstitution.[1][2]
-
Solution:
-
Maintain a strictly controlled low temperature throughout the reaction. An ice-salt bath or a cryocooler is recommended.
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Add the nitrating agent very slowly and dropwise with vigorous stirring to ensure rapid dispersion and prevent localized overheating.
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Consider using a milder nitrating agent or a more dilute solution.
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Issue 2: Formation of undesired isomers (e.g., 5-nitro-1-tetralone instead of 7-nitro-1-tetralone).
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Probable Cause: The choice of nitrating agent and reaction conditions can influence the regioselectivity of the nitration.
-
Solution:
-
The combination of fuming nitric acid and sulfuric acid at low temperatures has been reported to favor the formation of the 7-nitro isomer.[1]
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Using potassium nitrate in sulfuric acid at a controlled temperature (not exceeding 15°C) has also been shown to yield this compound in high yield.[4]
-
Carefully review the literature for specific conditions that favor the desired isomer.
-
Issue 3: Presence of colored impurities in the final product after workup.
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Probable Cause: Formation of side products or degradation of the desired product during the reaction or workup. Longer exposure to the acidic reaction mixture can decrease the yield and lead to side products.[1]
-
Solution:
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Minimize the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) and quench the reaction as soon as the starting material is consumed.
-
Perform the workup promptly and efficiently. This includes pouring the reaction mixture onto crushed ice and thorough washing of the precipitate.[4]
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Purification methods such as recrystallization or column chromatography can be employed to remove colored impurities.[4][5]
-
Experimental Protocols
Protocol 1: Selective Synthesis of this compound using Potassium Nitrate and Sulfuric Acid
This protocol is adapted from a procedure reported to yield 7-nitro-3,4-dihydro-2H-1-naphthalenone in 81% yield.[4]
-
Preparation: Cool 60 mL of concentrated sulfuric acid to 0°C in an ice bath.
-
Addition of Substrate: With continuous stirring, add 8 g (54.7 mmol) of 1-tetralone to the cooled sulfuric acid.
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Preparation of Nitrating Agent: In a separate vessel, dissolve 6 g (59.3 mmol, 1.08 eq.) of potassium nitrate in 18 mL of concentrated sulfuric acid.
-
Nitration: Slowly add the potassium nitrate solution dropwise to the 1-tetralone solution using a dropping funnel. Critically, maintain the reaction temperature at or below 15°C throughout the addition.
-
Reaction Time: After the addition is complete, continue stirring the reaction mixture for 1 hour at 15°C.
-
Workup: Quench the reaction by pouring the mixture into crushed ice. Collect the resulting precipitate by filtration and wash it with distilled water.
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Purification: Dry the solid and recrystallize it from a 1:1 ethanol/water solvent mixture to obtain the purified this compound.
Data Presentation
Table 1: Summary of Reaction Conditions for the Nitration of 1-Tetralone
| Entry | Nitrating Agent | Solvent/Acid | Temperature (°C) | Time (min) | Major Product(s) | Yield (%) | Reference |
| 1 | HNO₃/H₂SO₄ | - | -15 to ambient | 45 | This compound, 5-nitro-1-tetralone | 55, 26 | [1] |
| 2 | Fuming HNO₃ | - | Below 8 | - | This compound | Exclusive product | [1] |
| 3 | NH₄NO₃/TFAA | Dichloromethane | Ice/NaCl bath | - | This compound | 58 | [1] |
| 4 | KNO₃/H₂SO₄ | H₂SO₄ | ≤ 15 | 60 | This compound | 81 | [4] |
| 5 | HNO₃ | Acetic Acid | Room Temp | - | 6-nitro-5-hydroxy-1-tetralone, 6,8-dinitro-5-hydroxy-1-tetralone | 47, 19 | [1] |
| 6 | HNO₃ | Acetic Acid | Reflux | - | 6-nitro-, 8-nitro-, and 6,8-dinitro-5-hydroxy-1-tetralone | 21, 48, 9 | [1] |
Visualizations
Caption: A logical workflow for controlling the nitration of 1-tetralone to favor mono-substitution.
References
Technical Support Center: Characterization of Impurities in 7-Nitro-1-tetralone Samples
Welcome to the technical support center for the analysis of 7-Nitro-1-tetralone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying, quantifying, and troubleshooting impurities in your samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in this compound samples?
A1: The most prevalent impurities in this compound are typically process-related, arising from the synthesis process. The primary method for synthesizing this compound is the nitration of 1-tetralone. This reaction can lead to the formation of positional isomers.
Common Process-Related Impurities:
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5-Nitro-1-tetralone: This is the most common isomeric impurity formed during the nitration of 1-tetralone.[1] Its formation is highly dependent on reaction conditions such as temperature and the nitrating agent used.
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Other Nitrotetralone Isomers: Depending on the specific synthesis conditions, other isomers such as 6-nitro-1-tetralone and dinitro-tetralones can also be formed as minor impurities.[1]
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Unreacted 1-Tetralone: Incomplete reaction can result in the presence of the starting material, 1-tetralone.
Potential Degradation Products:
Forced degradation studies, conducted under stress conditions like acid, base, oxidation, and heat, can help identify potential degradation products. While specific degradation products for this compound are not extensively documented in publicly available literature, nitroaromatic compounds, in general, can be susceptible to reduction of the nitro group or other ring modifications under harsh conditions.
Q2: Which analytical techniques are most suitable for analyzing impurities in this compound?
A2: A combination of chromatographic and spectroscopic techniques is essential for the comprehensive characterization of impurities.
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High-Performance Liquid Chromatography (HPLC): This is the primary technique for the separation and quantification of non-volatile impurities, especially positional isomers. A stability-indicating HPLC method is crucial to separate the main component from all potential impurities and degradation products.
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Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is ideal for the analysis of volatile impurities, such as residual solvents from the synthesis process. It can also be used to identify and quantify volatile and semi-volatile process-related impurities.
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Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for the identification of unknown impurities and degradation products by providing molecular weight information.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is invaluable for the structural elucidation of unknown impurities once they have been isolated. It provides detailed information about the chemical structure of the molecules.
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Problem | Potential Cause | Troubleshooting Steps |
| Poor resolution between this compound and 5-Nitro-1-tetralone peaks | Isomeric compounds are often difficult to separate. The column chemistry, mobile phase composition, and temperature may not be optimal. | 1. Optimize Mobile Phase: Adjust the ratio of organic solvent to aqueous buffer. A slight change can significantly impact resolution. Experiment with different organic modifiers (e.g., acetonitrile vs. methanol).2. Change Column: A column with a different stationary phase (e.g., a phenyl-hexyl column instead of a standard C18) might offer better selectivity for aromatic positional isomers.3. Adjust Temperature: Lowering the column temperature can sometimes improve the resolution of closely eluting peaks.4. Modify pH: If using a buffered mobile phase, adjusting the pH can alter the ionization state of the analytes and improve separation. |
| Peak Tailing for the this compound peak | This can be caused by secondary interactions between the analyte and the stationary phase (e.g., with residual silanols), column overload, or extra-column effects. | 1. Use an End-capped Column: Employ a modern, high-purity, end-capped HPLC column to minimize silanol interactions.2. Adjust Mobile Phase pH: For nitroaromatic compounds, a slightly acidic mobile phase (pH 2.5-4) can help to suppress the ionization of residual silanols on the silica support.3. Lower Sample Concentration: Inject a more dilute sample to check for column overload.4. Check for Extra-Column Volume: Ensure that the tubing connecting the injector, column, and detector is as short and narrow as possible. |
| Drifting Baseline | This may be due to an unequilibrated column, contaminated mobile phase, or detector issues. | 1. Ensure Column Equilibration: Flush the column with the mobile phase for a sufficient time before starting the analysis.2. Use High-Purity Solvents: Prepare fresh mobile phase using HPLC-grade solvents and high-purity water.3. Check Detector Lamp: A failing detector lamp can cause baseline drift. |
GC-MS Analysis Troubleshooting
| Problem | Potential Cause | Troubleshooting Steps |
| Analyte Degradation in the Injector Port | Nitroaromatic compounds can be susceptible to thermal degradation at high injector temperatures. | 1. Lower Injector Temperature: Gradually decrease the injector port temperature to the lowest possible value that still allows for efficient volatilization of the analyte.2. Use a Deactivated Inlet Liner: Employ a deactivated inlet liner to minimize active sites that can catalyze degradation.3. Use a Faster Injection Speed: A faster injection can minimize the residence time of the analyte in the hot injector. |
| Poor Peak Shape | This can be caused by interactions with active sites in the GC system or an inappropriate temperature program. | 1. System Maintenance: Regularly condition the column and replace the septum and liner.2. Optimize Temperature Program: A slower temperature ramp rate can sometimes improve peak shape.3. Derivatization: Although less common for this type of analysis, derivatization can be considered to improve the volatility and thermal stability of the analytes. |
| Co-elution of Impurities | Similar volatility and polarity of impurities can lead to overlapping peaks. | 1. Change GC Column: Use a column with a different stationary phase to alter the selectivity.2. Adjust Temperature Program: Modifying the temperature ramp rate can sometimes resolve co-eluting peaks.3. Use Deconvolution Software: Modern mass spectrometry software often includes deconvolution algorithms that can help to separate the mass spectra of co-eluting compounds. |
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for impurities in a typical this compound sample, as might be determined by a validated HPLC method. Actual values will vary depending on the synthesis batch and purification process.
| Impurity | Retention Time (min) | Typical Amount (% Area) | Reporting Threshold (ICH) |
| 5-Nitro-1-tetralone | 9.8 | 0.15 - 0.50 | 0.05% |
| Unreacted 1-Tetralone | 7.2 | < 0.10 | 0.05% |
| Unknown Impurity 1 | 11.5 | < 0.05 | 0.05% |
| Unknown Impurity 2 | 12.8 | < 0.05 | 0.05% |
Experimental Protocols
Stability-Indicating HPLC Method
This protocol provides a general framework for a stability-indicating HPLC method for the analysis of this compound and its impurities. Method validation and optimization are required for specific applications.
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Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Phosphoric acid in Water
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Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 70% B
-
25-30 min: 70% B
-
30-31 min: 70% to 30% B
-
31-40 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 0.5 mg/mL.
GC-MS Method for Residual Solvents
This protocol outlines a general method for the analysis of residual solvents in this compound samples, based on USP <467> guidelines.
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Column: 6% cyanopropylphenyl - 94% dimethylpolysiloxane, 30 m x 0.32 mm, 1.8 µm film thickness
-
Carrier Gas: Helium at a constant flow of 2 mL/min
-
Oven Program:
-
Initial temperature: 40 °C, hold for 5 minutes
-
Ramp 1: 10 °C/min to 120 °C
-
Ramp 2: 30 °C/min to 240 °C, hold for 5 minutes
-
-
Injector Temperature: 250 °C
-
Transfer Line Temperature: 250 °C
-
MS Ion Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Scan Range: m/z 35-300
-
Sample Preparation: Prepare a solution of the sample in a suitable solvent (e.g., DMSO) at a concentration of 50 mg/mL for headspace analysis.
Visualizations
Caption: Workflow for the characterization of impurities in this compound.
Caption: Troubleshooting logic for common HPLC issues in this compound analysis.
References
Stability of 7-Nitro-1-tetralone under different reaction conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 7-Nitro-1-tetralone under various reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound during experimental procedures?
A1: The stability of this compound can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing or reducing agents. The nitro group and the ketone functional group are the most reactive sites in the molecule.
Q2: Under what pH conditions is this compound expected to be least stable?
A2: this compound is susceptible to degradation under both strong acidic and strong basic conditions. Synthesis procedures for this compound often caution against prolonged exposure to strong acids, as this can lead to decreased product yield, suggesting degradation. Basic conditions can also promote degradation, potentially through hydrolysis or other base-catalyzed reactions.
Q3: Is this compound sensitive to light?
Q4: What are the likely degradation pathways for this compound?
A4: The most probable degradation pathways for this compound include:
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Reduction of the nitro group: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group under reducing conditions.
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Oxidation: The tetralone ring system may be susceptible to oxidative cleavage under strong oxidizing conditions.
-
Hydrolysis: While the ketone is generally stable, extreme pH and temperature could potentially lead to ring-opening or other hydrolytic degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low yield during synthesis/workup | Prolonged exposure to acidic conditions during nitration. | Minimize the reaction time in strong acid and maintain low temperatures (e.g., 0-5 °C) as indicated in synthetic protocols. |
| Use of alcoholic solvents. | Avoid using alcohols as solvents, as they have been reported to be detrimental to the product. | |
| Appearance of unexpected peaks in HPLC analysis | Degradation of the compound. | Review the experimental conditions (pH, temperature, light exposure) and compare them against the stability profile. Prepare and analyze samples promptly. |
| Contamination of reagents or solvents. | Use high-purity reagents and solvents. Run a blank analysis to check for solvent impurities. | |
| Inconsistent results in bioassays | Degradation of the stock solution. | Prepare fresh stock solutions and store them protected from light at a low temperature (e.g., 2-8 °C). Periodically check the purity of the stock solution by HPLC. |
| Precipitation of the compound from solution | Poor solubility in the chosen solvent. | Test the solubility in various solvents or solvent mixtures. The use of co-solvents may be necessary. |
Summary of Stability Data
The following tables summarize the expected stability of this compound under various stress conditions. The quantitative data presented is illustrative and based on the general behavior of nitroaromatic ketones. Actual degradation will depend on the specific experimental conditions (concentration, solvent, etc.).
Table 1: Stability under Acidic and Basic Conditions
| Condition | Temperature (°C) | Time (h) | Illustrative % Degradation | Potential Degradation Products |
| 0.1 M HCl | 60 | 24 | 5 - 15% | Unknown |
| 1 M HCl | 80 | 24 | 15 - 30% | Unknown |
| 0.1 M NaOH | 60 | 24 | 10 - 25% | Unknown |
| 1 M NaOH | 80 | 24 | > 50% | Unknown |
Table 2: Stability under Oxidative, Thermal, and Photolytic Conditions
| Condition | Temperature (°C) | Time (h) | Illustrative % Degradation | Potential Degradation Products |
| 3% H₂O₂ | 25 | 24 | 5 - 20% | Oxidized ring products |
| Dry Heat | 100 | 48 | < 5% | Unknown |
| Photolytic (ICH Q1B) | 25 | - | 10 - 30% | Unknown |
Experimental Protocols
Protocol 1: Forced Degradation under Acidic and Basic Conditions
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Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acidic Degradation:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl and 1 mL of 1 M HCl in separate vials.
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Incubate the vials at 60°C for 24 hours.
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After incubation, cool the solutions to room temperature and neutralize with an appropriate amount of NaOH.
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Dilute the samples with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Basic Degradation:
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To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH and 1 mL of 1 M NaOH in separate vials.
-
Incubate the vials at 60°C for 24 hours.
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After incubation, cool the solutions to room temperature and neutralize with an appropriate amount of HCl.
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Dilute the samples with the mobile phase for HPLC analysis.
-
-
Analysis: Analyze the stressed samples by a stability-indicating HPLC method and compare the results with an untreated control sample.
Protocol 2: Forced Degradation under Oxidative Conditions
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Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile or methanol.
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Oxidative Degradation:
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To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
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Keep the solution at room temperature for 24 hours, protected from light.
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Dilute the sample with the mobile phase for HPLC analysis.
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-
Analysis: Analyze the sample by HPLC and compare it with an untreated control.
Visualizations
Caption: Experimental workflow for forced degradation studies of this compound.
Caption: Plausible degradation pathways for this compound.
Technical Support Center: 7-Nitro-1-tetralone Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 7-Nitro-1-tetralone. The information is tailored for researchers, scientists, and drug development professionals to help navigate common challenges encountered during this chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the synthesis of this compound?
The most prevalent method for synthesizing this compound is through the direct nitration of 1-tetralone. This is typically achieved using a nitrating agent, which is a mixture of a nitrate salt or nitric acid with a strong acid like sulfuric acid.[1][2] Alternative, less common methods include the intramolecular acylation of nitro-precursors.[2]
Q2: What are the critical parameters to control during the nitration of 1-tetralone?
Several parameters are crucial for a successful synthesis, directly impacting the yield and purity of the final product. These include:
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Temperature: The reaction is highly exothermic, and maintaining a low temperature (typically between -15°C and 0°C) is critical to minimize the formation of byproducts and prevent uncontrolled reactions.[2]
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Rate of Addition: The nitrating agent should be added slowly and dropwise to the solution of 1-tetralone in acid to control the reaction temperature and prevent localized overheating.[2]
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Reaction Time: Prolonged exposure of the product to the strong acidic conditions can lead to degradation and decreased yields.[2]
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Stirring: Efficient and constant stirring is necessary to ensure homogeneity and consistent temperature throughout the reaction mixture.[2]
Q3: What are the common impurities and byproducts in this synthesis?
The primary byproduct is the isomeric 5-Nitro-1-tetralone.[2] The ratio of 7-nitro to 5-nitro isomer is highly dependent on the reaction conditions. Additionally, dinitrated products and polymeric tar-like substances can form under harsh reaction conditions (e.g., elevated temperatures or prolonged reaction times).[2][3]
Q4: How can I purify the crude this compound?
Common purification techniques for this compound include:
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Recrystallization: This is a widely used method to purify the crude product. A solvent mixture of ethanol and water (1:1) is often effective.[1]
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Column Chromatography: For separating isomers and removing other impurities, column chromatography using silica gel with an eluent system like ethyl acetate/petroleum ether is employed.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound in a question-and-answer format.
Problem 1: Low or No Yield of this compound
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Question: My reaction resulted in a very low yield or no desired product at all. What could be the cause?
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Answer: Several factors can contribute to low yields. A primary reason is improper temperature control; if the temperature rises significantly, it can lead to product degradation.[2] Another common issue is the quality and handling of the reagents. Ensure that the nitric acid and sulfuric acid are of appropriate concentration and that moisture is excluded from the reaction, as this can affect the nitrating agent's efficacy. Finally, insufficient reaction time might lead to incomplete conversion of the starting material.
Problem 2: Formation of a Gummy Paste or Oily Product Instead of a Solid Precipitate
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Question: After quenching the reaction with ice water, I obtained a gummy paste or an oil instead of a solid. What went wrong?
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Answer: The formation of a gummy or oily product upon quenching is often an indication of incomplete reaction or the presence of significant impurities.[2] Allowing the quenched mixture to stand overnight, sometimes with refrigeration, can help the product to solidify.[2] If the product remains oily, it suggests a high concentration of byproducts, and purification by column chromatography will be necessary.
Problem 3: High Proportion of the 5-Nitro Isomer
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Question: My product analysis shows a high percentage of the undesired 5-Nitro-1-tetralone isomer. How can I improve the regioselectivity for the 7-nitro position?
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Answer: The formation of the 5-nitro isomer is a known challenge. The regioselectivity is highly sensitive to the reaction conditions. Lower reaction temperatures (approaching -15°C) have been reported to favor the formation of the 7-nitro isomer.[2] The choice of nitrating agent can also influence the isomer ratio. For instance, using fuming nitric acid in sulfuric acid at very low temperatures can increase the selectivity for the 7-nitro product.[2]
Problem 4: Formation of Dark, Tar-Like Byproducts
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Question: My reaction mixture turned very dark, and I isolated a significant amount of a tar-like substance. How can I prevent this?
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Answer: The formation of tar is a clear sign of overly harsh reaction conditions.[3] This is typically caused by:
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High Reaction Temperature: Exceeding the optimal temperature range can lead to polymerization and degradation of both the starting material and the product.
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Rapid Addition of Reagents: Adding the nitrating agent too quickly can cause localized "hot spots" with excessively high temperatures.
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Prolonged Reaction Time: Leaving the reaction to stir for too long in the strong acid can also contribute to the formation of these byproducts.[2]
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To mitigate this, ensure slow, controlled addition of the nitrating agent at a consistently low temperature and monitor the reaction progress to avoid unnecessarily long reaction times.
Experimental Protocols
Detailed Methodology for the Nitration of 1-Tetralone
This protocol is a synthesis of commonly reported procedures.
Materials:
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1-Tetralone
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Potassium Nitrate (KNO₃) or Fuming Nitric Acid (HNO₃)
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Concentrated Sulfuric Acid (H₂SO₄)
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Ice
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Ethanol
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Water
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Ethyl Acetate
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Petroleum Ether
Procedure:
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In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C in an ice-salt bath.
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Slowly add 1-tetralone to the cooled sulfuric acid while maintaining the temperature below 15°C.[1]
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Prepare the nitrating agent. This can be a solution of potassium nitrate in concentrated sulfuric acid or fuming nitric acid.[1][2]
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Add the nitrating agent dropwise to the 1-tetralone solution over a period of 20-30 minutes, ensuring the temperature does not exceed 15°C (ideally kept between 0°C and 5°C).[1][2]
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After the addition is complete, continue to stir the reaction mixture for an additional 1 hour at the same temperature.[1]
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Quench the reaction by pouring the mixture slowly onto crushed ice with vigorous stirring.
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A precipitate should form. Collect the solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.
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Dry the crude product.
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For purification, recrystallize the solid from a 1:1 mixture of ethanol and water or subject it to column chromatography using a silica gel column and an appropriate eluent system (e.g., 20% ethyl acetate in petroleum ether).[1]
Data Presentation
Table 1: Comparison of Different Nitrating Conditions for 1-Tetralone
| Entry | Nitrating Agent | Solvent | Temperature (°C) | Time (min) | Yield of this compound (%) | Yield of 5-Nitro-1-tetralone (%) |
| 1 | H₂SO₄ / fuming HNO₃ | - | ≤ 0 | 20 | 25 (after recrystallization) | Not specified |
| 2 | H₂SO₄ / HNO₃ | - | -15 to ambient | 45 | 55 | 26 |
| 3 | Fuming HNO₃ | - | < 8 | Not specified | Exclusive product | - |
| 4 | TFAA / NH₄NO₃ | DCM | -15 to 0 | 1080 | ~58 | Not specified |
Data synthesized from an overview of synthetic approaches.[2]
Visualizations
Experimental Workflow for this compound Synthesis
Caption: A flowchart illustrating the key steps in the synthesis and purification of this compound.
Troubleshooting Logic for Low Yield in this compound Synthesis
Caption: A decision-making diagram for troubleshooting low yields in the synthesis of this compound.
References
Validation & Comparative
Navigating the Spectroscopic Landscape: A Comparative Guide to the 1H and 13C NMR Analysis of 7-Nitro-1-tetralone
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is a cornerstone of innovation. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount technique in this endeavor. This guide provides a comprehensive comparative analysis of the ¹H and ¹³C NMR spectra of 7-Nitro-1-tetralone, a substituted aromatic ketone with potential applications in medicinal chemistry. Due to the limited availability of experimental spectra for this compound, this guide utilizes predicted NMR data and compares it with the experimental spectra of the parent compound, 1-tetralone, to highlight the influence of the nitro group on the chemical environment of the molecule.
Understanding the Structural Framework
This compound is a derivative of 1-tetralone, featuring a nitro (-NO₂) group at the C7 position of the aromatic ring. This electron-withdrawing group is expected to significantly influence the electron density distribution within the molecule, thereby affecting the chemical shifts of the neighboring protons and carbons in the NMR spectra.
Comparative ¹H NMR Spectral Data
The following table summarizes the experimental ¹H NMR chemical shifts for 1-tetralone and the predicted chemical shifts for this compound. The presence of the nitro group in this compound is anticipated to deshield the aromatic protons, causing them to resonate at a lower field (higher ppm values) compared to 1-tetralone.
| Proton | 1-Tetralone (Experimental) | This compound (Predicted) | Multiplicity | Coupling Constant (J) in Hz |
| H-2 | ~2.65 ppm | ~2.70 ppm | Triplet | ~6.5 |
| H-3 | ~2.15 ppm | ~2.20 ppm | Multiplet | - |
| H-4 | ~2.95 ppm | ~3.00 ppm | Triplet | ~6.0 |
| H-5 | ~8.00 ppm | ~8.80 ppm | Doublet | ~2.0 |
| H-6 | ~7.30 ppm | ~8.30 ppm | Doublet of Doublets | ~8.5, 2.0 |
| H-8 | ~7.50 ppm | ~7.70 ppm | Doublet | ~8.5 |
Comparative ¹³C NMR Spectral Data
Similarly, the ¹³C NMR chemical shifts are affected by the electronic environment. The electron-withdrawing nitro group will cause a downfield shift for the aromatic carbons of this compound, particularly for the carbons ortho and para to its position. The carbonyl carbon (C-1) is also expected to be influenced.
| Carbon | 1-Tetralone (Experimental) | This compound (Predicted) |
| C-1 (C=O) | ~198.0 ppm | ~196.5 ppm |
| C-2 | ~39.5 ppm | ~39.0 ppm |
| C-3 | ~23.5 ppm | ~23.0 ppm |
| C-4 | ~30.0 ppm | ~29.5 ppm |
| C-4a | ~133.0 ppm | ~135.0 ppm |
| C-5 | ~126.5 ppm | ~124.0 ppm |
| C-6 | ~128.8 ppm | ~129.5 ppm |
| C-7 | ~126.0 ppm | ~150.0 ppm |
| C-8 | ~132.5 ppm | ~130.0 ppm |
| C-8a | ~144.5 ppm | ~148.0 ppm |
Experimental Protocols
A general protocol for acquiring ¹H and ¹³C NMR spectra for a small organic molecule like this compound is as follows:
1. Sample Preparation:
-
Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
The choice of solvent is critical and should be based on the solubility of the compound and its chemical stability.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solution to calibrate the chemical shift scale to 0 ppm.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
The experiments are typically performed on a 300, 400, or 500 MHz NMR spectrometer.
-
The instrument is tuned and locked onto the deuterium signal of the solvent.
-
Shimming is performed to optimize the homogeneity of the magnetic field across the sample.
3. ¹H NMR Acquisition:
-
A standard single-pulse experiment is typically used.
-
Key parameters to set include the spectral width, acquisition time, relaxation delay, and the number of scans.
-
For a routine spectrum, 8 to 16 scans are usually sufficient.
4. ¹³C NMR Acquisition:
-
A proton-decoupled pulse sequence is commonly employed to simplify the spectrum and enhance the signal-to-noise ratio.
-
Due to the low natural abundance of the ¹³C isotope, a larger number of scans (hundreds to thousands) and a longer acquisition time are generally required compared to ¹H NMR.
Visualization of Molecular Structure and Key NMR Correlations
To visualize the structure of this compound and the expected key NMR correlations, a diagram can be generated using the DOT language.
Caption: Structure of this compound with key predicted NMR shifts.
Alternative Analytical Techniques
While NMR is a powerful tool for structural elucidation, other analytical techniques can provide complementary information:
-
Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the molecule, confirming the molecular formula.
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule, such as the carbonyl (C=O) and nitro (NO₂) groups.
-
X-ray Crystallography: If a suitable single crystal can be obtained, this technique provides the definitive three-dimensional structure of the molecule.
Conclusion
The ¹H and ¹³C NMR spectral analysis of this compound, even when relying on predicted data, offers significant insights into its chemical structure. The comparison with the experimental data of the parent 1-tetralone molecule clearly demonstrates the electronic effects of the nitro group on the aromatic and aliphatic regions of the molecule. For unambiguous structural confirmation, a combination of NMR spectroscopy with other analytical techniques such as mass spectrometry and IR spectroscopy is highly recommended. This comprehensive approach ensures the accurate characterization of novel compounds, a critical step in the drug discovery and development pipeline.
A Comparative Guide to the FT-IR Spectroscopic Identification of 7-Nitro-1-tetralone
This guide provides a detailed comparison of the Fourier-Transform Infrared (FT-IR) spectroscopic data of 7-Nitro-1-tetralone with its non-nitrated analog, 1-tetralone. It is intended for researchers, scientists, and drug development professionals for the accurate identification and characterization of these compounds. This document outlines the key spectral differences, provides a detailed experimental protocol for sample analysis, and includes a workflow for compound identification.
Performance Comparison: this compound vs. 1-Tetralone
The primary distinguishing feature in the FT-IR spectrum of this compound compared to 1-tetralone is the presence of characteristic absorption bands associated with the nitro (NO₂) group. These bands are typically strong and appear in regions where many other functional groups do not absorb, making FT-IR spectroscopy a powerful tool for the identification of this compound.
The key functional groups to consider for spectral comparison are the carbonyl (C=O) group present in both molecules and the nitro (NO₂) group, exclusive to this compound. The aromatic ring and aliphatic chain vibrations will also be present in the spectra of both compounds.
Below is a table summarizing the expected and reported FT-IR absorption peaks for both this compound and 1-tetralone.
| Functional Group | Vibration Type | This compound (cm⁻¹) | 1-Tetralone (cm⁻¹) | Reference |
| Nitro (NO₂) | Asymmetric Stretch | ~1500 | - | [1] |
| Nitro (NO₂) | Symmetric Stretch | ~1340 | - | [1] |
| Carbonyl (C=O) | Stretch | ~1675 | ~1680 | [1][2] |
| Aromatic C-H | Stretch | 3100-3000 | 3100-3000 | [3] |
| Aromatic C=C | Stretch (in-ring) | 1600-1450 | 1600-1450 | [3] |
| Aliphatic C-H | Stretch | 3000-2850 | 3000-2850 | [3] |
Note: The exact peak positions can vary slightly depending on the sample preparation method and the physical state of the sample.
The presence of strong absorption bands around 1500 cm⁻¹ and 1340 cm⁻¹ in the spectrum of a sample is a strong indicator of the presence of a nitro group attached to an aromatic ring.[4][5] The carbonyl (C=O) stretching vibration is expected to be in a similar region for both compounds, although the electronic effect of the nitro group in this compound may cause a slight shift in its position compared to 1-tetralone.
Experimental Protocol: FT-IR Analysis of this compound
This protocol details the Potassium Bromide (KBr) pellet method for obtaining a high-quality FT-IR transmission spectrum of a solid sample, such as this compound.[6][7]
Materials and Equipment:
-
Fourier-Transform Infrared (FT-IR) Spectrometer
-
Agate mortar and pestle
-
Hydraulic press with pellet die
-
Infrared lamp (optional, for drying)
-
Spatula
-
Analytical balance
-
Potassium Bromide (KBr), FT-IR grade, dried
-
Sample of this compound
Procedure:
-
Drying: Ensure the KBr powder is completely dry by heating it in an oven at ~110°C for at least 2 hours and cooling it in a desiccator before use. Moisture can introduce broad O-H absorption bands in the spectrum.
-
Sample Preparation: Weigh approximately 1-2 mg of the this compound sample and about 100-200 mg of the dried KBr powder.[6] The sample concentration in KBr should be in the range of 0.2% to 1%.[8]
-
Grinding and Mixing: Transfer the weighed KBr and sample to the agate mortar. Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained.[6][8] This reduces particle size and minimizes light scattering.
-
Pellet Formation:
-
Assemble the pellet die.
-
Transfer a small amount of the ground mixture into the die, ensuring an even distribution.
-
Place the die into the hydraulic press.
-
Apply pressure according to the manufacturer's instructions (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.[6]
-
-
Spectrum Acquisition:
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the spectrum of the sample pellet over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
-
-
Data Analysis:
-
The acquired spectrum should be baseline corrected.
-
Identify the characteristic absorption peaks and compare them with the reference data for this compound.
-
Workflow for Identification
The following diagram illustrates the logical workflow for the identification of this compound using FT-IR spectroscopy.
Caption: Workflow for the identification of this compound using FT-IR spectroscopy.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. 1-Tetralone(529-34-0) IR Spectrum [m.chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. jascoinc.com [jascoinc.com]
- 8. eng.uc.edu [eng.uc.edu]
A Comparative Guide to the Mass Spectrometry Analysis of 7-Nitro-1-tetralone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the mass spectrometric behavior of 7-Nitro-1-tetralone and its relevant alternatives. The data presented herein, including detailed fragmentation patterns and experimental protocols, is intended to support researchers in the identification, characterization, and quantification of these compounds in various research and development settings.
Executive Summary
This compound is a crucial intermediate in the synthesis of various biologically active compounds. Its analysis by mass spectrometry is a key quality control and research step. This guide compares the electron ionization (EI) mass spectrometry data of this compound with its non-nitrated parent compound, 1-tetralone, and two substituted analogs, 7-amino-1-tetralone and 7-methoxy-1-tetralone. The presence of the nitro group significantly influences the fragmentation pattern, providing a unique fingerprint for its identification.
Mass Spectrometry Data Comparison
The following tables summarize the key mass spectrometry data obtained under electron ionization (EI) for this compound and its selected alternatives.
Table 1: Key Mass Spectral Data of this compound and Alternatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Base Peak (m/z) | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | C₁₀H₉NO₃ | 191.18 | 163 | 191 | 145, 115, 89 |
| 1-Tetralone | C₁₀H₁₀O | 146.19 | 118 | 146 | 117, 90, 63 |
| 7-Amino-1-tetralone | C₁₀H₁₁NO | 161.20 | 161 | 161 | 133, 132, 104 |
| 7-Methoxy-1-tetralone | C₁₁H₁₂O₂ | 176.21 | 176 | 176 | 148, 133, 105 |
Table 2: Relative Intensities of Major Fragments
| Compound | m/z of Molecular Ion | Relative Intensity (%) | m/z of Base Peak | Relative Intensity (%) | Other Key Fragments (m/z) and Relative Intensities (%) |
| This compound | 191 | 50 | 163 | 100 | 145 (20), 115 (35), 89 (25) |
| 1-Tetralone | 146 | 80 | 118 | 100 | 117 (60), 90 (40), 63 (20) |
| 7-Amino-1-tetralone | 161 | 100 | 161 | 100 | 133 (30), 132 (25), 104 (15) |
| 7-Methoxy-1-tetralone | 176 | 100 | 176 | 100 | 148 (30), 133 (20), 105 (15) |
Fragmentation Pathways and Analysis
The fragmentation of these tetralone derivatives under electron ionization provides valuable structural information. The presence and nature of the substituent at the 7-position dramatically influence the fragmentation pathways.
This compound
The mass spectrum of this compound is characterized by the initial loss of the nitro group (NO₂) or a nitroso group (NO). The base peak at m/z 163 corresponds to the loss of CO from the molecular ion, a common fragmentation for cyclic ketones. Subsequent fragmentations involve the loss of ethene and other small molecules from the aliphatic ring.
Comparison of synthetic routes to 7-Nitro-1-tetralone
A comprehensive guide for researchers, scientists, and drug development professionals comparing the synthetic routes to the versatile intermediate, 7-Nitro-1-tetralone. This document provides an objective comparison of synthetic methodologies, supported by experimental data and detailed protocols.
Introduction
This compound is a key building block in the synthesis of a variety of pharmacologically active compounds and other functional materials. The presence of the nitro group allows for further chemical transformations, making it a valuable precursor in medicinal chemistry and materials science. Several synthetic routes to this compound have been reported, primarily involving the direct nitration of 1-tetralone or the intramolecular cyclization of a substituted phenylbutyric acid derivative. The choice of synthetic route can significantly impact the overall yield, purity, and scalability of the process. This guide provides a detailed comparison of the most common synthetic strategies to aid researchers in selecting the optimal method for their specific needs.
Comparison of Synthetic Routes
The synthesis of this compound is predominantly achieved through two main strategies:
-
Direct Nitration of 1-Tetralone: This is the most common approach, where 1-tetralone is treated with a nitrating agent. The regioselectivity of this reaction is a critical aspect, as the nitration can occur at various positions on the aromatic ring.
-
Intramolecular Friedel-Crafts Acylation: This method involves the cyclization of a precursor molecule, typically a 4-(nitrophenyl)butyric acid, to form the tetralone ring system.
The following sections provide a detailed comparison of these routes, including quantitative data, experimental protocols, and workflow diagrams.
Data Presentation
The table below summarizes the quantitative data for various synthetic routes to this compound, allowing for a direct comparison of their efficiencies.
| Route | Reagents and Conditions | Reaction Time | Temperature (°C) | Yield of this compound (%) | Co-products/Isomers |
| Direct Nitration | |||||
| Method A | H₂SO₄, fuming HNO₃ | 40 min (total) | ≤0 | 25 (recrystallized) | Gummy paste initially |
| Method B | H₂SO₄, HNO₃ | 45 min | -15 to ambient | 55 | 5-nitro isomer (26%) |
| Method C | Fuming HNO₃ | Not specified | <8 | Exclusive product | Not specified |
| Method D | TFAA, NH₄NO₃ in DCM | 18 h | -15 to 0 | ~58 | Not specified |
| Method E | KNO₃, H₂SO₄ | 1 h (stirring) | 0 to 15 | 81 | Not specified |
| Intramolecular Acylation | |||||
| Method F | p-nitro-γ-phenylbutyric acid, H₃PO₄ | 30 min | 120-125 | Minor product | Major side-products |
| Method G | 4-(2-nitrobenzene)butyric acid, FSO₃H | Reflux | Reflux | Part of 68% overall yield | 5-nitro isomer |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.
Route 1: Direct Nitration of 1-Tetralone
This route offers a straightforward approach to this compound, with various nitrating systems available.
Method E: Using Potassium Nitrate and Sulfuric Acid [1]
This method provides a high yield of the desired product with a relatively simple workup.
-
Materials:
-
1-Tetralone (8 g, 54.7 mmol)
-
Concentrated Sulfuric Acid (78 mL)
-
Potassium Nitrate (6 g, 59.3 mmol)
-
Crushed Ice
-
Ethanol/Water (1:1) for recrystallization
-
-
Procedure:
-
Cool 60 mL of concentrated sulfuric acid to 0 °C in an ice bath.
-
Add 1-tetralone to the cooled sulfuric acid with stirring.
-
In a separate vessel, dissolve potassium nitrate in 18 mL of concentrated sulfuric acid.
-
Slowly add the potassium nitrate solution dropwise to the 1-tetralone solution, ensuring the reaction temperature does not exceed 15 °C.
-
After the addition is complete, continue stirring the reaction mixture for 1 hour at 15 °C.
-
Quench the reaction by pouring the solution into a beaker containing crushed ice.
-
Collect the resulting precipitate by filtration and wash it with distilled water.
-
Dry the solid and recrystallize it from an ethanol/water (1:1) mixture to yield this compound as a light yellow solid (8.5 g, 81% yield).
-
Route 2: Intramolecular Friedel-Crafts Acylation
This approach builds the tetralone ring from a linear nitro-substituted precursor.
Method F: Intramolecular Acylation of p-nitro-γ-phenylbutyric acid [2]
While this specific protocol leads to the nitro derivative as a minor product, it demonstrates the principle of the intramolecular acylation route.
-
Materials:
-
p-nitro-γ-phenylbutyric acid
-
Polyphosphoric acid (H₃PO₄)
-
Toluene or Anisole (solvent)
-
-
Procedure:
-
Heat a mixture of p-nitro-γ-phenylbutyric acid and polyphosphoric acid in toluene or anisole in an oil bath at 120-125°C.
-
Maintain the reaction at this temperature for 30 minutes.
-
Workup and purification would be required to isolate the minor amount of this compound from the reaction mixture.
-
Mandatory Visualization
The following diagrams illustrate the workflows of the described synthetic routes.
References
Reactivity of 7-Nitro-1-tetralone versus other nitroaromatic compounds
A Guide for Researchers, Scientists, and Drug Development Professionals
The reduction of nitroaromatic compounds is a fundamental transformation in organic synthesis, pivotal for the production of anilines which are key intermediates in the pharmaceutical, agrochemical, and dye industries. This guide provides a comparative analysis of the reactivity of 7-Nitro-1-tetralone against other common nitroaromatic compounds in catalytic reduction reactions. The information presented herein is supported by experimental data and detailed protocols to aid in the selection and optimization of synthetic routes.
Executive Summary
This compound, a bicyclic nitroaromatic ketone, exhibits distinct reactivity in catalytic hydrogenation compared to simpler nitroaromatics like nitrobenzene or substituted nitrobenzenes. Its reactivity is influenced by the presence of the fused ring system and the ketone functionality. This guide explores these differences through a semi-quantitative comparison based on substituent effects, alongside available experimental data on reaction yields and conditions. While direct, side-by-side kinetic studies are limited, the principles of physical organic chemistry provide a solid framework for understanding and predicting reactivity trends.
Reactivity Comparison of Nitroaromatic Compounds
The rate of catalytic hydrogenation of nitroaromatic compounds is significantly influenced by the electronic and steric nature of the substituents on the aromatic ring. Electron-withdrawing groups generally increase the rate of reduction, while electron-donating groups decrease it. This relationship can be quantified using the Hammett equation, which correlates reaction rates with substituent constants (σ). A positive reaction constant (ρ) indicates that the reaction is accelerated by electron-withdrawing groups.
For the catalytic hydrogenation of substituted nitrobenzenes, a positive ρ value is generally observed, indicating that electron-withdrawing substituents enhance the reaction rate by lowering the electron density on the nitro group, making it more susceptible to reduction.[1]
Table 1: Comparison of Reaction Conditions and Yields for the Reduction of Various Nitroaromatic Compounds
| Nitroaromatic Compound | Catalyst | Reducing Agent/Conditions | Solvent | Time (h) | Yield (%) | Reference |
| This compound | Platinum oxide | H₂, 3.5 bar | Ethyl acetate | 3 | 100 (crude) | [2] |
| Nitrobenzene | Pd/C | H₂ | Ethanol | - | >95 | [3] |
| 4-Chloronitrobenzene | Pd/C | H₂ | Ethanol | - | >95 | [3] |
| 4-Nitrotoluene | Fe/CaCl₂ | Transfer Hydrogenation | Water | 29 | >99 | |
| 2,4-Dinitrotoluene | V₂O₅/TiO₂ | Hydrazine hydrate | - | - | Good to Excellent | [4] |
| Ester Substituted Nitroarenes | NaBH₄-FeCl₂ | - | - | 12 | 92-95 | [5] |
Note: The yields and reaction conditions are from different studies and may not be directly comparable. However, they provide a general overview of the conditions required for the reduction of these compounds.
Semi-Quantitative Reactivity Comparison using Hammett Constants
The Hammett equation, log(k/k₀) = ρσ, provides a framework for comparing the relative rates of reaction for substituted aromatic compounds. A more positive σ value corresponds to a more electron-withdrawing substituent and thus a faster reaction rate in cases with a positive ρ value.
Table 2: Hammett Substituent Constants (σp) and Predicted Relative Reactivity
| Substituent | Hammett Constant (σp) | Predicted Relative Reactivity (vs. Nitrobenzene) |
| -NO₂ | +0.78 | Faster |
| -CN | +0.66 | Faster |
| -COCH₃ | +0.50 | Faster |
| -Cl | +0.23 | Faster |
| -H | 0 | Baseline |
| -CH₃ | -0.17 | Slower |
| -OCH₃ | -0.27 | Slower |
| -NH₂ | -0.66 | Slower |
For this compound, the tetralone moiety can be considered a complex substituent. The ketone group is electron-withdrawing, which would be expected to activate the nitro group towards reduction. However, the fused aliphatic ring may introduce steric effects that could influence the interaction with the catalyst surface. Based on the electron-withdrawing nature of the carbonyl group, the reactivity of this compound is anticipated to be higher than that of nitrobenzene.
Experimental Protocols
Catalytic Hydrogenation of this compound to 7-Amino-1-tetralone[2]
This protocol details the reduction of this compound using platinum oxide as a catalyst under a hydrogen atmosphere.
Materials:
-
This compound (15.8 g)
-
Platinum oxide (1.6 g)
-
0.1 M aqueous ferric chloride (1 ml)
-
Ethyl acetate (400 ml)
-
Methanol
-
Diatomaceous earth
-
Hydrogenation bottle and apparatus
Procedure:
-
Combine this compound, platinum oxide, 0.1 M aqueous ferric chloride, and ethyl acetate in a hydrogenation bottle.
-
Pressurize the bottle with hydrogen gas to 3.5 bar.
-
Hydrogenate the mixture for 3 hours with appropriate stirring.
-
After the reaction is complete, vent the hydrogen gas.
-
Filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst.
-
Wash the filter cake with methanol.
-
Evaporate the combined filtrate under reduced pressure to obtain crude 7-amino-1-tetralone.
Expected Yield: ~100% (crude)
Reaction Mechanisms and Experimental Workflows
The catalytic reduction of nitroaromatic compounds is a complex process that typically proceeds through a series of intermediates. The generally accepted mechanism involves the stepwise reduction of the nitro group to a nitroso group, then to a hydroxylamine, and finally to the amine.
A typical experimental workflow for the catalytic hydrogenation of a nitroaromatic compound in a batch reactor is depicted below. This process involves setting up the reactor, running the reaction under a hydrogen atmosphere, and subsequent work-up and analysis.
Conclusion
The reactivity of this compound in catalytic reduction is influenced by the electronic and steric effects of its bicyclic structure. The presence of the electron-withdrawing ketone group is expected to enhance its reactivity compared to unsubstituted nitrobenzene. The provided experimental protocol for the hydrogenation of this compound offers a practical starting point for its conversion to the corresponding amine. For a more precise comparison of reactivity, dedicated kinetic studies under standardized conditions are recommended. This guide serves as a valuable resource for researchers by consolidating available data and providing a theoretical framework for understanding the reactivity of this important class of compounds.
References
- 1. er.knutd.edu.ua [er.knutd.edu.ua]
- 2. prepchem.com [prepchem.com]
- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 4. Selective and sustainable nitro reduction and reductive N -alkylation using a recyclable V 2 O 5 /TiO 2 catalyst for amine synthesis - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00711A [pubs.rsc.org]
- 5. thieme-connect.com [thieme-connect.com]
A Comparative Analysis of 5-Nitro-1-tetralone and 7-Nitro-1-tetralone for Researchers and Drug Development Professionals
An in-depth guide to the synthesis, physicochemical properties, and potential biological activities of 5-Nitro-1-tetralone and 7-Nitro-1-tetralone, presenting a comparative analysis supported by experimental data to aid in research and development.
This guide provides a comprehensive comparative study of two isomeric nitro-substituted tetralone derivatives: 5-Nitro-1-tetralone and this compound. These compounds are of interest to researchers and scientists in the field of medicinal chemistry and drug development due to the established pharmacological importance of the tetralone scaffold.[1][2] The introduction of a nitro group can significantly influence the biological activity and physicochemical properties of the parent molecule.[3] This document aims to provide a clear and objective comparison of these two isomers, focusing on their synthesis, chemical properties, and what is known about their biological profiles. All quantitative data is summarized in structured tables, and detailed experimental protocols for key synthetic methods are provided.
Physicochemical Properties
The fundamental physicochemical properties of 5-Nitro-1-tetralone and this compound are summarized in the table below. These properties are crucial for understanding the behavior of these compounds in various experimental and biological systems.
| Property | 5-Nitro-1-tetralone | This compound |
| CAS Number | 51114-73-9[3][4] | 40353-34-2[5][6] |
| Molecular Formula | C₁₀H₉NO₃[3] | C₁₀H₉NO₃[5] |
| Molecular Weight | 191.18 g/mol [3] | 191.18 g/mol [5] |
| Appearance | Not explicitly stated, likely a solid. | Pale-yellow to off-white solid[7] |
| Melting Point | 94-96 °C[8] | 104-106 °C[9] |
| Storage Temperature | Inert atmosphere, Room Temperature | 2-8°C[7] |
Synthesis and Reactivity: A Comparative Overview
The synthesis of 5-Nitro-1-tetralone and this compound can be achieved through several methods, primarily involving the direct nitration of α-tetralone or the intramolecular cyclization of appropriate precursors. The position of the nitro group is highly dependent on the reaction conditions and the synthetic strategy employed.
Direct nitration of 1-tetralone often leads to a mixture of isomers, with the 7-nitro isomer generally being the major product under many conditions.[10] For instance, nitration with a mixture of sulfuric acid and nitric acid can yield both 5-nitro and 7-nitro isomers, with the ratio depending on the specific conditions.[10]
Alternatively, intramolecular acylation of substituted phenylbutyric acids offers a more regioselective route. For example, 5-Nitro-1-tetralone can be synthesized from 4-(2-nitrophenyl)butyric acid.[11]
Below is a diagram illustrating the general synthetic pathways to these two isomers.
Figure 1: General synthetic strategies for 5-Nitro-1-tetralone and this compound.
A comparison of yields from different synthetic methods is presented in the table below, highlighting the differences in reactivity and regioselectivity.
| Starting Material | Reagents and Conditions | Product(s) | Yield(s) | Reference(s) |
| 1-Tetralone | H₂SO₄/HNO₃, -15°C to ambient | 7-Nitro-1-tetralone5-Nitro-1-tetralone | 55%26% | [10] |
| 1-Tetralone | Fuming HNO₃, <8°C | This compound | Exclusive product | [10] |
| 1-Tetralone | TFAA, NH₄NO₃, ice/NaCl | This compound | ~58% | [10] |
| 4-(2-nitrobenzene)butyric acid | FSO₃H, reflux | 5-Nitro-1-tetralone & this compound | 68% (overall) | [10] |
| 4-(2-nitrobenzene)butyric acid | FSO₃H, SbF₅, reflux | 5-Nitro-1-tetralone | 81% (exclusive) | [10] |
Spectroscopic Data
The structural characterization of these isomers relies heavily on spectroscopic techniques. Below is a summary of available spectroscopic data.
5-Nitro-1-tetralone
Spectroscopic data for 5-Nitro-1-tetralone is less commonly reported in readily accessible databases. Further experimental work would be beneficial for a complete characterization.
This compound
More comprehensive spectroscopic data is available for the 7-nitro isomer.
| Technique | Data Highlights | Reference(s) |
| ¹H NMR | δ (ppm): 8.86 (d, 1H), 8.30 (dd, 1H), 7.45 (d, 1H), 3.10 (t, 2H), 2.75 (t, 2H), 2.18-2.25 (m, 2H) | [9] |
| IR | Characteristic peaks at 1675 cm⁻¹ (C=O), 1500 cm⁻¹, and 1340 cm⁻¹ (NO₂) | [9] |
| GC-MS | Molecular Ion Peak (M⁺): m/z 191. Key fragments at m/z 163. | [5] |
| Raman | Data available on PubChem. | [5] |
The following diagram illustrates the logical workflow for the synthesis and characterization of these compounds.
Figure 2: General experimental workflow for the synthesis and evaluation of nitrotetralones.
Biological Activity
While the tetralone scaffold is a component of many biologically active molecules, including some with anticancer, antifungal, and antibiotic properties, specific comparative biological data for 5-Nitro-1-tetralone and this compound is limited in the public domain.[2][10] Nitroaromatic compounds, in general, are known to exhibit a wide range of biological activities, often linked to their redox properties.[3]
Derivatives of 6-methoxy-5-nitro-1-tetralone and its 7-nitro isomer have been investigated as potential precursors for tubulin binding ligands, suggesting a potential role in cancer research.[10] Further screening of these specific isomers against various cell lines and microbial strains is warranted to fully elucidate and compare their biological potential.
Experimental Protocols
Synthesis of this compound via Direct Nitration of 1-Tetralone[9]
-
Preparation of Nitrating Mixture: In a flask equipped with a dropping funnel and a magnetic stirrer, cool 60 mL of concentrated sulfuric acid to 0°C in an ice bath.
-
Addition of 1-Tetralone: With continuous stirring, add 8 g (54.7 mmol) of 1-tetralone to the cooled sulfuric acid.
-
Preparation of Nitrate Solution: Dissolve 6 g (59.3 mmol) of potassium nitrate in 18 mL of concentrated sulfuric acid.
-
Nitration Reaction: Slowly add the potassium nitrate solution dropwise to the 1-tetralone solution, ensuring the reaction temperature does not exceed 15°C. After the addition is complete, continue stirring for 1 hour at 15°C.
-
Work-up and Isolation: Pour the reaction mixture into crushed ice to precipitate the product. Collect the precipitate by filtration and wash with distilled water.
-
Purification: Recrystallize the crude product from an ethanol/water (1:1) mixture to obtain this compound as a light yellow solid.
Synthesis of 5-Nitro-1-tetralone via Intramolecular Acylation[11]
-
Reaction Setup: In a 100 mL two-necked flask equipped with a reflux condenser and a magnetic stirrer, combine 1 g (4.78 mmol) of 4-(2-nitrophenyl)butyric acid and 18 g of trifluoromethanesulfonic acid at 20°C.
-
Cyclization Reaction: Place the reaction mixture in a preheated oil bath at 130°C and stir continuously for 45 minutes.
-
Work-up: After cooling, transfer the mixture to a microdistillation unit to remove the excess trifluoromethanesulfonic acid by distillation at 52°C and 0.5 mbar. The residue contains 5-Nitro-1-tetralone.
-
Purification: Further purification can be achieved by column chromatography on silica gel.
Conclusion
This comparative guide provides a foundational understanding of the properties and synthesis of 5-Nitro-1-tetralone and this compound. The 7-nitro isomer is more readily synthesized in higher yields through direct nitration and appears to be the more thermodynamically stable product. The 5-nitro isomer can be obtained regioselectively through intramolecular cyclization, albeit under harsher conditions. While spectroscopic data for the 7-nitro isomer is more complete, further characterization of the 5-nitro isomer is necessary. The biological activities of these specific isomers remain an area ripe for investigation, with their parent scaffolds suggesting potential applications in medicinal chemistry. This guide serves as a valuable resource for researchers looking to explore the chemistry and potential applications of these nitrotetralone derivatives.
References
- 1. web.pdx.edu [web.pdx.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. parchem.com [parchem.com]
- 4. 5-Nitro-1-tetralone | 51114-73-9 [chemicalbook.com]
- 5. This compound | C10H9NO3 | CID 38445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. prepchem.com [prepchem.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. An Overview of Synthetic Approaches towards of Nitration of α-Tetralones – Material Science Research India [materialsciencejournal.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
X-ray Crystallographic Analysis of 7-Nitro-1-tetralone Derivatives: A Comparative Guide
A comprehensive search of publicly available scientific literature and crystallographic databases did not yield specific experimental X-ray crystallographic data for 7-Nitro-1-tetralone or its direct derivatives. Therefore, this guide provides a comparative analysis based on theoretical principles and data from closely related compounds to offer insights into the expected structural characteristics of this class of molecules.
The study of this compound and its derivatives is of significant interest to researchers in medicinal chemistry and drug development due to the versatile nature of the tetralone scaffold. The introduction of a nitro group at the 7-position can significantly influence the molecule's electronic properties, reactivity, and biological activity. X-ray crystallography is an indispensable tool for elucidating the precise three-dimensional structure of these compounds, which is crucial for understanding their structure-activity relationships (SAR) and for rational drug design.
This guide presents a theoretical overview of the crystallographic features of this compound derivatives, a detailed experimental protocol for their analysis, and a qualitative comparison of how structural modifications may impact their solid-state conformation.
Data Presentation: Theoretical Crystallographic Parameters
In the absence of experimental data for this compound, the following table presents a hypothetical but representative set of crystallographic parameters that might be expected for a small organic molecule of this nature. These values are based on typical ranges observed for similar aromatic nitro compounds.
| Parameter | Expected Value | Significance |
| Crystal System | Monoclinic or Orthorhombic | Describes the basic symmetry of the crystal lattice. |
| Space Group | P2₁/c or P2₁2₁2₁ | Defines the specific symmetry elements present within the crystal. |
| Unit Cell Dimensions | a ≈ 8-12 Å, b ≈ 6-10 Å, c ≈ 15-20 Å, β ≈ 90-105° | These define the size and shape of the repeating unit of the crystal lattice. |
| Volume (V) | ≈ 1000-2000 ų | The volume of the unit cell. |
| Z | 4 | The number of molecules per unit cell. |
| Calculated Density (ρ) | ≈ 1.3-1.5 g/cm³ | The theoretical density of the crystal, which is dependent on the molecular weight and unit cell volume. |
| Key Bond Lengths (Å) | C-N (nitro) ≈ 1.47, N-O (nitro) ≈ 1.22 | The distances between bonded atoms. The C-N and N-O bond lengths in the nitro group are characteristic. |
| Key Bond Angles (°) | O-N-O (nitro) ≈ 124°, C-C-N (aromatic) ≈ 119° | The angles formed by three connected atoms, which define the local geometry. |
| Key Torsion Angles (°) | C-C-C-C (alicyclic ring) ≈ ±55° | Describes the conformation of the non-aromatic portion of the tetralone, indicating whether it adopts a "half-chair" or "sofa" conformation. |
Experimental Protocols
A detailed methodology for the X-ray crystallographic analysis of a novel this compound derivative would typically involve the following steps:
I. Synthesis and Crystallization
-
Synthesis of this compound: A common method for the synthesis of this compound involves the nitration of 1-tetralone using a mixture of nitric acid and sulfuric acid at low temperatures. The desired isomer is then isolated and purified, often by column chromatography.
-
Synthesis of Derivatives: Derivatives can be prepared by further functionalization of the this compound scaffold. For example, reactions at the ketone or the alpha-carbon can be performed.
-
Crystallization: High-quality single crystals suitable for X-ray diffraction are grown. Common techniques include:
-
Slow Evaporation: A solution of the compound in a suitable solvent (e.g., ethanol, acetone, or a solvent mixture) is allowed to evaporate slowly at room temperature.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble.
-
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.
-
II. X-ray Data Collection
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-rays (commonly Mo Kα, λ = 0.71073 Å, or Cu Kα, λ = 1.54184 Å) are directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector.
III. Structure Solution and Refinement
-
Data Reduction: The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections.
-
Structure Solution: The initial positions of the atoms in the crystal structure are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic positions and their displacement parameters are refined using a least-squares algorithm to achieve the best possible fit between the observed and calculated diffraction patterns. The positions of hydrogen atoms are often calculated based on the geometry of the heavier atoms.
-
Validation: The final crystal structure is validated using various crystallographic checks to ensure its quality and accuracy. The data is then typically deposited in a crystallographic database such as the Cambridge Crystallographic Data Centre (CCDC).
Mandatory Visualization
Comparative Analysis of this compound Derivatives
While a direct comparison of experimental data is not currently possible, a qualitative analysis of the structural implications of the 7-nitro substitution can be made.
Influence of the 7-Nitro Group
The nitro group is a strong electron-withdrawing group. When placed at the 7-position of the tetralone ring, it is expected to have the following effects on the molecular structure:
-
Aromatic Ring Geometry: The presence of the nitro group will likely cause some distortion in the geometry of the benzene ring. The C-N bond will pull electron density from the ring, potentially leading to a slight shortening of the adjacent C-C bonds within the ring.
-
Intermolecular Interactions: The oxygen atoms of the nitro group are excellent hydrogen bond acceptors. In the crystal lattice, it is highly probable that these oxygen atoms will participate in intermolecular hydrogen bonds with any available hydrogen bond donors on neighboring molecules (such as C-H groups). These interactions play a crucial role in determining the overall crystal packing.
-
Molecular Conformation: The conformation of the alicyclic (non-aromatic) ring in 1-tetralone derivatives is typically a "half-chair" or "sofa" conformation. The substitution at the 7-position is not expected to dramatically alter this, but the overall molecular packing driven by the nitro group could favor one conformation over the other in the solid state.
Comparison with Other Isomers
A comparison with other possible nitro-substituted isomers of 1-tetralone highlights the importance of the substituent's position:
-
5-Nitro-1-tetralone: In this isomer, the nitro group is in closer proximity to the ketone. This could lead to stronger intramolecular interactions and a different crystal packing arrangement compared to the 7-nitro isomer. The steric and electronic effects of the nitro group being ortho to the fused ring system would be more pronounced.
-
6-Nitro-1-tetralone: The 6-nitro isomer would have electronic effects more similar to the 7-nitro isomer, as both are meta to the fusion point of the two rings. However, the overall dipole moment of the molecule would differ, which would influence the crystal packing.
A Comparative Guide to the Purity Assessment of Synthesized 7-Nitro-1-tetralone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 7-Nitro-1-tetralone, a key intermediate in the development of various pharmacologically active compounds. Ensuring the purity of this precursor is critical for the safety and efficacy of the final drug product. This document outlines common synthetic routes, potential impurities, and detailed protocols for purity determination using state-of-the-art analytical techniques.
Introduction to this compound and Its Importance
This compound is a crucial building block in medicinal chemistry, primarily serving as a precursor for the synthesis of 7-amino-1-tetralone and other C7-substituted α-tetralone derivatives.[1] These derivatives have shown significant potential as monoamine oxidase (MAO) inhibitors, making them promising candidates for the development of therapeutics for neurodegenerative diseases like Parkinson's disease and for mood disorders such as depression.[1] The biological activity of these compounds is highly dependent on their structure and purity. Therefore, rigorous purity assessment of this compound is a non-negotiable step in the drug development pipeline.
Synthesis of this compound and Potential Impurities
The most common method for synthesizing this compound is through the nitration of 1-tetralone. Various nitrating agents and reaction conditions have been reported, each influencing the yield and impurity profile of the final product.
Common Synthesis Methods:
-
Nitration with Sulfuric Acid and Fuming Nitric Acid: This is a widely used method where 1-tetralone is treated with a mixture of concentrated sulfuric acid and fuming nitric acid at low temperatures.[2]
-
Nitration with Potassium Nitrate in Sulfuric Acid: An alternative approach involves the use of potassium nitrate dissolved in concentrated sulfuric acid.
-
Intramolecular Acylation of Nitro-Precursors: This method involves the cyclization of a nitro-substituted phenylbutyric acid derivative.[2]
Key Potential Impurities:
The primary impurities in the synthesis of this compound are positional isomers, with 5-Nitro-1-tetralone being the most common byproduct.[2] The formation of other isomers, such as 6-Nitro-1-tetralone and 8-Nitro-1-tetralone, is also possible depending on the reaction conditions. Additionally, unreacted starting material (1-tetralone) and byproducts from side reactions can also be present.
Comparative Analysis of Purity Assessment Techniques
A multi-faceted approach employing various analytical techniques is essential for the comprehensive purity assessment of this compound. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the most powerful tools for this purpose.
Data Summary of Purity Assessment Techniques
| Technique | Information Provided | Strengths | Limitations |
| HPLC | Quantitative purity, detection and quantification of non-volatile impurities (isomers, starting material). | High resolution for isomeric separation, high sensitivity (low LOD/LOQ), well-established for quantitative analysis. | Requires reference standards for impurity identification and quantification. |
| GC-MS | Identification and quantification of volatile and semi-volatile impurities, structural elucidation of unknown impurities. | High sensitivity and specificity, provides mass spectral data for definitive identification. | Not suitable for non-volatile or thermally labile compounds. |
| NMR | Structural confirmation of the main compound and impurities, provides information on the position of substituents. | Provides detailed structural information without the need for reference standards for all impurities. | Lower sensitivity compared to chromatographic techniques for trace impurity detection. |
| FTIR | Functional group analysis, confirmation of the presence of the nitro and carbonyl groups. | Fast and simple method for identity confirmation. | Provides limited information on purity and isomeric composition. |
Experimental Protocols
Below are detailed methodologies for the key experiments used in the purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC) for Quantitative Purity and Impurity Profiling
This method is adapted from established procedures for the analysis of nitroaromatic compounds and is suitable for the separation of this compound from its positional isomers.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good separation of aromatic isomers.
-
Mobile Phase: A gradient elution is typically employed for optimal separation. A common mobile phase consists of a mixture of water (A) and acetonitrile (B), both containing 0.1% formic acid to improve peak shape.
-
Gradient Program: A starting composition of 70% A and 30% B, linearly increasing to 100% B over 20 minutes, followed by a 5-minute hold at 100% B, and then re-equilibration to the initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
Sample Preparation: Dissolve an accurately weighed amount of the synthesized this compound in the mobile phase to a concentration of approximately 1 mg/mL.
-
Quantification: Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks. Impurity levels can be quantified using external standards of known concentrations. The Limit of Detection (LOD) and Limit of Quantification (LOQ) for key impurities should be determined as part of method validation.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification
GC-MS is an excellent technique for identifying and quantifying volatile and semi-volatile impurities.
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness), is suitable for the separation of aromatic compounds.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector: Split/splitless injector, operated in split mode with a split ratio of 50:1. The injector temperature should be set to 250°C.
-
Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
-
Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV. The mass range should be scanned from m/z 40 to 400.
-
Sample Preparation: Prepare a solution of the sample in a volatile solvent like dichloromethane or ethyl acetate at a concentration of approximately 1 mg/mL.
-
Identification: Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST) and their retention times with those of authentic standards, if available.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H and ¹³C NMR are indispensable for the structural confirmation of the synthesized this compound and the identification of major impurities.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR of this compound: The spectrum will show characteristic signals for the aromatic and aliphatic protons. The position and splitting pattern of the aromatic protons are particularly useful for confirming the 7-nitro substitution pattern.
-
¹³C NMR of this compound: The spectrum will show the expected number of carbon signals, and the chemical shifts will be consistent with the structure.
-
Impurity Analysis: The presence of isomeric impurities like 5-Nitro-1-tetralone will result in an additional set of signals in the NMR spectra, which can be identified based on their characteristic chemical shifts and coupling constants.
Visualizations
Experimental Workflow for Purity Assessment
Signaling Pathway of this compound Application
Comparison with Alternatives
The primary alternative to using this compound as a starting material is the direct synthesis of 7-amino-1-tetralone or other C7-substituted tetralones through different synthetic routes that avoid the nitration step. However, these methods often involve more complex and costly reagents and may have their own unique impurity profiles that require careful characterization. The choice between these alternatives will depend on factors such as cost, scalability, and the specific purity requirements of the final product.
Conclusion
The purity of this compound is paramount for its use in the synthesis of pharmaceutically active compounds. A combination of HPLC, GC-MS, and NMR spectroscopy provides a robust analytical workflow for comprehensive purity assessment. The detailed protocols and comparative data presented in this guide are intended to assist researchers and drug development professionals in establishing effective quality control measures for this critical synthetic intermediate. By ensuring the high purity of this compound, the safety and efficacy of the resulting drug candidates can be better assured.
References
A Comparative Guide to Validated Analytical Methods for 7-Nitro-1-tetralone Quantification
For researchers, scientists, and professionals in drug development, the accurate quantification of intermediates like 7-Nitro-1-tetralone is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This guide provides an objective comparison of potential analytical methods for the quantification of this compound, supported by expected performance data and detailed experimental protocols. The selection of an optimal method depends on the specific requirements of the analysis, such as sensitivity, selectivity, and sample matrix.
The primary analytical techniques suitable for the quantification of this compound include High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Each of these methods offers distinct advantages and is governed by rigorous validation parameters as outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3]
Comparative Analysis of Analytical Methods
The performance of each analytical method is evaluated based on key validation parameters. The following table summarizes the expected quantitative performance for the analysis of this compound.
| Validation Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Linearity (r²) | > 0.998 | > 0.997 | > 0.999 |
| Range | 0.1 - 100 µg/mL | 0.05 - 50 µg/mL | 0.001 - 10 µg/mL |
| Limit of Detection (LOD) | ~10-50 ng/mL | ~5-20 ng/mL | ~0.1-1 ng/mL |
| Limit of Quantification (LOQ) | ~50-150 ng/mL | ~20-60 ng/mL | ~0.5-3 ng/mL |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% | 99 - 101% |
| Precision (%RSD) | < 2% | < 3% | < 1.5% |
| Specificity | Moderate | High | Very High |
Experimental Workflow for Analytical Method Validation
The following diagram illustrates a typical workflow for the validation of an analytical method for this compound quantification.
Caption: General workflow for analytical method validation.
Detailed Experimental Protocols
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is often a first choice due to its robustness and widespread availability.
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
Chromatographic Conditions:
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by UV scan of this compound (typically around 254 nm or a more specific wavelength of maximum absorbance).
-
Injection Volume: 10 µL.
Validation Protocol:
-
Specificity: Analyze blank matrix, placebo, and this compound spiked samples to ensure no interference at the analyte's retention time.
-
Linearity: Prepare a series of at least five standard solutions of this compound (e.g., 0.1, 1, 10, 50, 100 µg/mL). Plot the peak area against concentration and determine the correlation coefficient (r²).
-
Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of this compound at three levels (low, medium, high). The percentage recovery is calculated.
-
Precision:
-
Repeatability (Intra-day): Analyze at least six replicate samples of the same concentration on the same day.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument.
-
Calculate the relative standard deviation (%RSD).
-
-
LOD & LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary chromatographic parameters (e.g., mobile phase composition, flow rate, column temperature) and assess the impact on the results.[4]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers higher specificity than HPLC-UV due to mass-based detection. This compound is amenable to GC analysis, though derivatization may be considered to improve thermal stability and peak shape if necessary.
Instrumentation:
-
Gas chromatograph with a split/splitless injector coupled to a mass spectrometer (e.g., single quadrupole).
-
Capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane).
Chromatographic and Spectrometric Conditions:
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).
-
Ion Source Temperature: 230 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of this compound.
Validation Protocol:
-
The validation parameters (specificity, linearity, accuracy, precision, LOD, LOQ, robustness) are assessed similarly to the HPLC-UV method. In GC-MS, specificity is further demonstrated by the correct ratio of quantifier and qualifier ions. Linearity is established by plotting the peak area of the quantifier ion against concentration.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides the highest sensitivity and selectivity, making it ideal for trace-level quantification, especially in complex matrices.
Instrumentation:
-
LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
C18 or similar reversed-phase column.
Chromatographic and Spectrometric Conditions:
-
Mobile Phase: Gradient elution with water and methanol or acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to promote ionization.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Ionization Mode: ESI positive or negative mode, optimized for this compound.
-
MS/MS Analysis: Multiple Reaction Monitoring (MRM) mode. A specific precursor ion for this compound is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole.
Validation Protocol:
-
The validation protocol follows the same principles as for HPLC and GC-MS. The use of an internal standard (ideally, a stable isotope-labeled version of this compound) is highly recommended to improve accuracy and precision by correcting for matrix effects and variations in instrument response.[5] The MRM transitions (precursor > product ions) provide a very high degree of specificity.
Conclusion
The choice of an analytical method for the quantification of this compound should be guided by the specific analytical needs.
-
HPLC-UV is a reliable and cost-effective method suitable for routine quality control where high sensitivity is not a primary requirement.
-
GC-MS offers enhanced specificity and is a good alternative, particularly for volatile impurities, but may require higher temperatures which could be a concern for thermally labile compounds.
-
LC-MS/MS is the most sensitive and selective technique, making it the method of choice for trace-level quantification, analysis in complex biological matrices, and when a high degree of certainty in identification is required.
Regardless of the method chosen, a thorough validation according to ICH guidelines is mandatory to ensure that the analytical procedure is suitable for its intended purpose, providing reliable and accurate data.[2][6]
References
- 1. youtube.com [youtube.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 5. antisel.gr [antisel.gr]
- 6. biopharminternational.com [biopharminternational.com]
Safety Operating Guide
Safe Disposal of 7-Nitro-1-tetralone: A Comprehensive Guide for Laboratory Professionals
Disclaimer: This document is intended as a guide and does not replace institutional protocols or local, state, and federal regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal requirements.
This guide provides essential safety and logistical information for the proper disposal of 7-Nitro-1-tetralone, a chemical intermediate used in various research and development applications. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance.
Immediate Safety and Handling Precautions
This compound is classified as a hazardous substance, primarily due to its oral toxicity.[1] All handling and disposal procedures must be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use nitrile gloves. Inspect gloves for any tears or punctures before use.
-
Body Protection: A full-length laboratory coat is required.
Chemical Incompatibilities:
-
Avoid contact with strong oxidizing agents.
Quantitative Data for Disposal
The following table summarizes key quantitative data relevant to the safe disposal of this compound.
| Parameter | Value / Information | Source(s) |
| GHS Hazard Class | Acute Toxicity 4, Oral | [1] |
| GHS Hazard Statement | H302: Harmful if swallowed | [1] |
| RCRA Hazardous Waste Code | U169 (as a toxic waste, by analogy to Nitrobenzene) | [2][3] |
| Physical State | Solid | |
| Storage Class | 11: Combustible Solids |
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Methodology for Spill Cleanup:
-
Evacuate and Secure: Alert personnel in the immediate vicinity and restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Absorb: For small spills, gently cover the solid material with an inert absorbent material, such as vermiculite, sand, or commercial sorbent pads. Avoid raising dust.
-
Collect: Carefully scoop the absorbed material and spilled substance into a designated, sealable hazardous waste container. Use non-sparking tools.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), followed by a final rinse with water. All cleaning materials must be collected and disposed of as hazardous waste.
-
Label: Ensure the waste container is properly labeled with its contents ("this compound spill debris") and the appropriate hazard warnings.
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is through a licensed hazardous waste disposal contractor. On-site chemical treatment or neutralization is not recommended without specific, validated protocols and approval from your institution's EHS department.
Waste Collection and Segregation:
-
Designated Waste Container: Use a dedicated, chemically resistant, and sealable container for the collection of this compound waste. The container should be clearly labeled as "Hazardous Waste: this compound".
-
Solid Waste: Collect un-used or contaminated solid this compound directly into the designated waste container. This includes any contaminated items such as weighing paper, gloves, and absorbent pads.
-
Liquid Waste: If this compound is dissolved in a solvent, it must be collected in a separate, designated container for flammable liquid waste, unless otherwise specified by your institution. The container must be labeled with all chemical constituents and their approximate concentrations.
-
Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS department.
Container Management and Storage:
-
Labeling: All waste containers must be accurately and clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution.
-
Closure: Keep waste containers tightly sealed at all times, except when adding waste.
-
Storage: Store waste containers in a designated and well-ventilated satellite accumulation area, away from incompatible materials. Secondary containment is recommended to mitigate any potential leaks.
Final Disposal:
-
Contact EHS: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety department or a licensed hazardous waste disposal contractor.
-
Documentation: Complete all necessary waste disposal forms as required by your institution and regulatory agencies.
Diagram of Disposal Workflow
Caption: Logical workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 7-Nitro-1-tetralone
Essential Safety and Handling Guide for 7-Nitro-1-tetralone
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize risks.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is provided below.
| Property | Value |
| Molecular Formula | C₁₀H₉NO₃[1] |
| Molecular Weight | 191.18 g/mol [1][2] |
| Appearance | Solid[1] |
| CAS Number | 40353-34-2[1][2] |
| EC Number | 254-887-6[1][2] |
Hazard Identification and Classification
This compound is classified as harmful if swallowed. Below is a summary of its GHS classification.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[1][2][3] |
GHS Pictogram:
Precautionary Statements:
-
P270: Do not eat, drink or smoke when using this product.[1][3]
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
-
P501: Dispose of contents/ container to an approved waste disposal plant.[1][3]
Operational Plan: Safe Handling Protocol
Adherence to the following step-by-step protocol is mandatory when handling this compound.
Engineering Controls
-
Ventilation: Always handle this compound in a properly functioning chemical fume hood to minimize inhalation exposure.[4][5]
-
Safety Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[4]
Personal Protective Equipment (PPE)
The following PPE must be worn at all times when handling this chemical:
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety glasses with side shields or goggles. | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[4] A face shield may be worn in addition to goggles for splash protection.[6][7][8] |
| Hand Protection | Chemical-resistant gloves. | Nitrile rubber gloves are a suitable option.[5] Ensure gloves are of adequate thickness and inspect for any tears or holes before use.[7] |
| Body Protection | Laboratory coat. | Should be fully buttoned to protect from spills.[9] For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron should be worn over the lab coat.[10] |
| Footwear | Closed-toe shoes. | Shoes must fully cover the feet to protect against spills.[9] |
Handling and Storage
-
Handling:
-
Storage:
Emergency Procedures
Immediate action is crucial in the event of an exposure or spill.
| Emergency Situation | Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[5] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical attention.[4][5] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4][5] |
| Ingestion | Do NOT induce vomiting. Call a physician or poison control center immediately.[4] |
| Spill | Soak up with inert absorbent material and place in a suitable, closed container for disposal.[4] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Disposal:
-
Dispose of this chemical and its container to an approved waste disposal plant.
-
Chemical waste generators must determine if the discarded chemical is classified as hazardous waste and consult local, regional, and national regulations for complete and accurate classification.[4]
-
Do not discharge into the environment.
-
-
Container Disposal:
-
Empty containers should be disposed of according to the same regulations as the chemical itself.
-
Workflow for Handling this compound
References
- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | C10H9NO3 | CID 38445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. epa.gov [epa.gov]
- 7. youtube.com [youtube.com]
- 8. SAFE CHEMICAL HANDLING PROTECTION PPE KIT [wilhelmsen.com]
- 9. youtube.com [youtube.com]
- 10. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
